Ammonium gluconate
Description
D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.
Commonly found in salts with sodium and calcium. Gluconic acid or gluconate is used to maintain the cation-anion balance on electrolyte solutions.
Gluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gluconic acid is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.
Gluconic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-N | |
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Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
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Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
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Molecular Formula |
C6H12O7 | |
| Record name | GLUCONIC ACID | |
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Related CAS |
124423-64-9, Array | |
| Record name | D-Gluconic acid, homopolymer | |
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DSSTOX Substance ID |
DTXSID8027169, DTXSID8042000 | |
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Molecular Weight |
196.16 g/mol | |
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Physical Description |
Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |
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| Record name | GLUCONIC ACID | |
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Solubility |
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |
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Density |
1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |
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Color/Form |
NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |
CAS No. |
526-95-4, 133-42-6 | |
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Melting Point |
131 °C, 113 - 118 °C | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Ammonium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium gluconate, the ammonium salt of gluconic acid, is a compound with diverse applications in the food, agricultural, and pharmaceutical industries. Its utility is intrinsically linked to its distinct physicochemical properties. This technical guide provides an in-depth overview of these properties, offering quantitative data, general experimental methodologies, and a visualization of its behavior in aqueous solutions.
Core Physicochemical Properties
This compound is a white, crystalline solid, often appearing as needles or a powder, with a faint odor of ammonia.[1][2] It is known to be unstable to light, turning yellow upon exposure.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.
| Property | Value | Notes and References |
| Molecular Formula | C₆H₁₅NO₇ | [1][2] |
| Molecular Weight | 213.19 g/mol | [1] |
| Appearance | White crystalline solid (needles or powder) | [1][2][3] |
| Odor | Weak ammonia odor | [1][2][4] |
| Melting Point | 113 - 118 °C | [3] |
| Solubility in Water | 31.6 g/100 mL at 25 °C | [1][3] |
| Solubility in Other Solvents | Slightly soluble in alcohol; practically insoluble in most organic solvents. | [1][2][3] |
| pH of Aqueous Solution | > 7.0 | Solutions are basic due to the formation of hydroxide ions.[1][2][4][5] |
| Specific Optical Rotation | +11.6° in water | [1][2] |
| Stability | Turns yellow on exposure to light. Decomposes on steaming to form ammonia and gluconic acid. | [1][2] |
| pKa (Ammonium Ion) | 9.25 | The ammonium ion (NH₄⁺) is the conjugate acid of ammonia. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are typically employed.[1][2][3][4]
Determination of Melting Point (General Protocol based on OECD 102)
The melting point of this compound can be determined using the capillary method.
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm.
-
Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1 °C/min) near the expected melting point.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.
-
For accuracy, the determination is typically performed in triplicate.
-
Determination of Solubility in Water (General Protocol based on OECD 105)
The flask method is a common procedure for determining the water solubility of a substance like this compound.
-
Apparatus: A constant temperature water bath, a stirring device, and analytical equipment for quantifying the concentration of the dissolved substance are required.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of deionized water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) to facilitate the dissolution process until equilibrium is reached. The time to reach equilibrium should be determined in preliminary tests.
-
Once equilibrium is achieved, the stirring is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.
-
The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method (e.g., chromatography, titration).
-
The solubility is then expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).
-
Chemical Behavior in Aqueous Solution
This compound is the salt of a weak acid (gluconic acid) and a weak base (ammonia). In an aqueous solution, it dissociates into ammonium (NH₄⁺) and gluconate (C₆H₁₁O₇⁻) ions.[6] The ammonium ion can further exist in a pH-dependent equilibrium with ammonia (NH₃).[6] This equilibrium is responsible for the basic nature of this compound solutions.
Dissociation and Hydrolysis
The following diagram illustrates the dissociation and subsequent hydrolysis reactions of this compound in an aqueous solution.
Caption: Dissociation of this compound in water.
This equilibrium demonstrates the release of ammonium and gluconate ions upon dissolution. The subsequent hydrolysis of the ammonium ion contributes to the overall pH of the solution.
Conclusion
The physicochemical properties of this compound, particularly its high water solubility and basic nature in solution, are fundamental to its functionality in various applications. This guide provides essential data and a conceptual framework for professionals working with this versatile compound, facilitating its effective use in research, development, and formulation.
References
- 1. oecd.org [oecd.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. This compound | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 19222-41-4 | Benchchem [benchchem.com]
Ammonium gluconate synthesis from gluconic acid and ammonia.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for ammonium gluconate, a compound of interest for its applications in various fields, including agriculture and pharmaceuticals.[1] The synthesis primarily involves the neutralization of gluconic acid with ammonia. The gluconic acid itself can be produced through several methods, including fermentation, enzymatic catalysis, and chemical oxidation of glucose.[1][2] This document details the experimental protocols for these synthetic pathways, presents quantitative data in a structured format, and visualizes the workflows for enhanced clarity.
Core Synthesis Principles
This compound (C₆H₁₅NO₇) is the ammonium salt of D-gluconic acid.[2] Its synthesis is fundamentally an acid-base neutralization reaction. The versatility of this compound stems from the properties of the gluconate anion, which possesses excellent chelating capabilities.[2] The primary methods for its production revolve around the initial synthesis of gluconic acid, followed by its reaction with a source of ammonia.[1]
The main pathways for producing gluconic acid for subsequent conversion to this compound are:
-
Direct Chemical Synthesis: Neutralization of commercially available gluconic acid.
-
Biotechnological Fermentation: Utilization of microorganisms, such as Aspergillus niger, to convert glucose into gluconic acid.[3]
-
Enzymatic Oxidation: The use of enzymes like glucose oxidase to catalyze the oxidation of glucose.[4]
-
Catalytic Oxidation: Chemical oxidation of glucose using catalysts, such as palladium.[3]
Experimental Protocols
This section details the methodologies for the key synthesis routes of this compound.
Direct Neutralization of Gluconic Acid with Ammonia
This is the most straightforward method, involving the direct reaction of gluconic acid with an ammonia source.
Protocol 1: Using Liquefied Ammonia
-
Reactants: 50% (w/v) gluconic acid solution, liquefied ammonia.[3]
-
Apparatus: A glass-lined steel reactor equipped with a stirrer.[2][3]
-
Procedure:
-
Charge the reactor with the 50% gluconic acid solution.[3]
-
Slowly feed liquefied ammonia into the reactor while maintaining a stirring speed of 40-60 rpm.[3]
-
Control the reaction temperature between 30-50°C.[3]
-
Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 8.0.[3]
-
The resulting solution is then concentrated under a vacuum to a density of 1.30-1.40 g/mL to induce crystallization.[3]
-
The crystals are then cooled, dried in an oven, and packaged.[3] For industrial applications not requiring a crystalline product, the concentrated solution can be spray-dried.[3]
-
Protocol 2: Using Ammonium Hydroxide Solution
-
Reactants: ~50% gluconic acid solution, 35% ammonium hydroxide solution.[5]
-
Apparatus: A closed reaction vessel with continuous stirring.[5]
-
Procedure:
-
Add a 35% ammonium hydroxide solution to the ~50% gluconic acid solution. A 10% molar excess of the ammonium solution is used.[5]
-
The vessel is closed and the solution is stirred continuously for 24 hours at room temperature.[5]
-
To decolorize the solution, which can occur due to the presence of oxygen, activated carbon is added and subsequently filtered out.[5]
-
The purified solution is then evaporated at room temperature over several days to allow for the crystallization of this compound.[5]
-
The resulting crystals are dried and stored in a desiccator.[5]
-
Chemo-Enzymatic Synthesis from Glucose
This method utilizes the enzymatic oxidation of glucose to gluconic acid, which is then neutralized in situ with ammonium hydroxide. This process can achieve high conversion rates, with yields stoichiometrically equivalent to 99% of the utilized glucose.[4]
-
Reactants: Glucose solution (e.g., 50% w/v), glucose oxidase, catalase, ammonium hydroxide solution (5-30% v/v), and compressed air.[4]
-
Apparatus: A bioreactor equipped with an agitator, sparger, and controllers for pH and temperature.[4]
-
Procedure:
-
A solution containing glucose oxidase and catalase is prepared in the bioreactor.[4][6]
-
A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of approximately 5% (w/v).[4]
-
The reaction mixture is continuously sparged with air at a rate of 3 volumes of air per volume of liquid per minute (vvm) and stirred.[4]
-
The pH of the reaction mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[4] This neutralization facilitates the formation of this compound.[4][6]
-
The reaction temperature is maintained between 15-25°C.[4]
-
The product stream, containing this compound, is continuously removed from the reactor.[4]
-
Purification: The this compound is separated from the enzymes using an ultrafiltration unit with a molecular weight cut-off between 300 and 100,000.[2][4] The smaller this compound molecules pass through the membrane, while the larger enzyme molecules are retained and recycled back to the reactor.[4][6]
-
The purified this compound solution is then crystallized to isolate the final product. Any residual glucose is separated during this crystallization step.[2][4]
-
Fermentation and Neutralization
This method involves the fermentation of glucose to produce gluconic acid, followed by neutralization.
-
Reactants: Glucose (or starch hydrolysate), Aspergillus niger, liquefied ammonia.[3]
-
Procedure:
-
A glucose solution is fermented using the microorganism Aspergillus niger.[3]
-
The resulting gluconic acid-rich fermentation broth is then directly neutralized with liquefied ammonia.[3]
-
The neutralized solution undergoes downstream processing, including extraction, crystallization, and drying to yield this compound.[3]
-
Catalytic Oxidation of Glucose
This process involves the chemical oxidation of glucose using a catalyst, followed by neutralization.
-
Reactants: Glucose solution (20-35%), palladium catalyst, air, liquefied ammonia.[3]
-
Apparatus: A stainless steel gas-liquid reactor.[3]
-
Procedure:
-
A 20-35% glucose solution is introduced into the reactor containing a palladium catalyst.[3]
-
Clean air is bubbled through the solution to effect the oxidation of glucose to gluconic acid.[3]
-
Liquefied ammonia is fed into the reactor simultaneously to neutralize the newly formed gluconic acid.[3]
-
The reaction conditions and subsequent extraction methods are similar to those described in the direct neutralization protocol (Protocol 1).[3]
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the described synthesis protocols.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Direct Neutralization (Liquefied NH₃) | Chemo-Enzymatic Synthesis | Catalytic Oxidation | Direct Neutralization (NH₄OH) |
| Primary Reactants | 50% Gluconic Acid, Liquefied Ammonia | 50% Glucose, Glucose Oxidase, Catalase, NH₄OH | 20-35% Glucose, Palladium Catalyst, Air, Liquefied NH₃ | ~50% Gluconic Acid, 35% NH₄OH |
| Temperature | 30-50°C[3] | 15-25°C[4] | Not specified | Room Temperature[5] |
| pH | Final pH 8.0[3] | 5.5 - 6.5[2][4] | Not specified | Not specified |
| Stirring Speed | 40-60 rpm[3] | Agitation[4] | Not specified | Continuous stirring[5] |
| Reaction Time | Not specified | 122 hours (continuous)[4] | Not specified | 24 hours[5] |
Table 2: Product Specifications and Yields
| Parameter | Chemo-Enzymatic Synthesis | Direct Neutralization (Liquefied NH₃) |
| Product Form | Crystalline solid[4] | Crystalline solid or spray-dried powder[3] |
| Purity | Substantially pure preparation[4][6] | Not specified |
| Yield | Stoichiometrically equivalent to 99% of utilized glucose[4] | Not specified |
| Final Solution Density | Not applicable | 1.30-1.40 g/mL (before crystallization)[3] |
Analytical Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can identify the functional groups present, while Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the molecular structure.[2]
-
Chromatography: Thin-layer chromatography (TLC) can be used to confirm the presence of the gluconate anion. A standard protocol involves using a solvent system of ethanol, water, ammonium hydroxide, and ethyl acetate (50:30:10:10) on a silica gel plate.[7]
-
X-ray Diffraction: X-ray powder diffraction can be used to characterize the crystalline structure of the final product.[5]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis and purification processes.
Caption: Workflow for Direct Neutralization Synthesis.
Caption: Chemo-Enzymatic Synthesis and Purification Workflow.
Caption: Overview of this compound Synthesis Pathways.
References
- 1. Buy this compound | 19222-41-4 [smolecule.com]
- 2. This compound | 19222-41-4 | Benchchem [benchchem.com]
- 3. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 4. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. US20020127665A1 - Production of gluconate salts - Google Patents [patents.google.com]
- 7. X3860E [fao.org]
CAS number 19222-41-4 experimental properties.
An In-depth Technical Guide on the Experimental Properties of Ammonium Gluconate (CAS Number: 19222-41-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental properties of this compound (CAS No. 19222-41-4). The information is compiled from various scientific sources to support research, development, and application activities.
Chemical and Physical Properties
This compound is the ammonium salt of D-gluconic acid.[1][2] It presents as a white crystalline solid, often in the form of needles, and is known to be soluble in water.[3][4][5] The commercial product is sometimes available as a 50% aqueous solution which appears as a colorless to light yellow, clear syrupy liquid.[2] Upon exposure to light, it may turn yellow.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅NO₇ | [4] |
| Molecular Weight | 213.19 g/mol | [5] |
| Appearance | White crystalline powder/needles; Colorless to light yellow clear syrupy liquid (50% aq. solution) | [2][3][4] |
| Odor | Weak ammonia odor | [4] |
| Solubility in Water | 31.6 g/100 mL at 25 °C; 42.7 lbs/100 lbs of water at 77°F | [1][3] |
| Solubility in Organic Solvents | Slightly soluble in alcohol; practically insoluble in most organic solvents | [3][4] |
| Melting Point | 154 °C (decomposes) | [6] |
| Specific Optical Rotation | +11.6° in water | [3][4][5] |
| Density | >1 g/cm³ at 20°C | [1] |
| pH | Solutions have a pH greater than 7.0 | [3][4][5][7] |
Experimental Protocols
Synthesis of this compound
Method 1: Neutralization of Gluconic Acid
A common method for synthesizing this compound involves the direct reaction of gluconic acid with ammonia.[3][8]
-
Materials: 50% Gluconic acid solution, Liquid ammonia.
-
Apparatus: Glass-lined steel reaction vessel with a stirrer.
-
Procedure:
-
A 50% solution of gluconic acid (density 1.24 g/mL at 25°C) is placed in the reaction vessel.[8]
-
Liquid ammonia is slowly introduced into the vessel while maintaining a stirring speed of 40-60 rpm.[8]
-
The reaction temperature is controlled between 30-50 °C.[8]
-
The addition of ammonia continues until the pH of the reaction mixture reaches 8.0.[8]
-
The resulting solution is then subjected to vacuum concentration to a density of 1.30-1.4 g/mL.[8]
-
The concentrated solution is cooled to induce crystallization.[8]
-
The crystals are dried in an oven and subsequently packaged.[8]
-
Method 2: Enzymatic Production and Neutralization
This method utilizes enzymes to produce gluconic acid from glucose, which is then neutralized.[9]
-
Materials: Glucose solution (50% w/v), Glucose oxidase, Catalase, Ammonium hydroxide solution (5-30% v/v).
-
Apparatus: Bioreactor with agitator, air sparging system, pH controller, and ultrafiltration unit.
-
Procedure:
-
A preparation of glucose oxidase and catalase is placed in the bioreactor.[9]
-
A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of about 5% (w/v).[9]
-
The reaction mixture is continuously stirred and sparged with air at 3 volumes of air per volume of mixture per minute (vvm).[9]
-
The pH of the mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[9]
-
The reaction temperature is kept between 15-25°C.[9]
-
A portion of the reaction mixture is continuously removed and subjected to ultrafiltration to separate the this compound from the enzymes.[9]
-
The purified this compound solution can then be crystallized.[9]
-
X-ray Powder Diffraction (XRPD) Analysis
-
Sample Preparation: Crystals of ammonium D-gluconate were synthesized by adding a 35% ammonium solution to a ~50% gluconic acid solution, followed by purification with activated carbon and slow evaporation at room temperature. The resulting crystals were dried and stored in a desiccator.[10]
-
Instrumentation: A Siemens D-501 automated diffractometer with a Cu target (λ = 1.5406 Å) operated at 40 kV and 40 mA was used. The instrument was equipped with a diffracted beam graphite monochromator, a 1° divergence slit, a 0.05° receiving slit, and a scintillation counter. A sample spinner was utilized.[10]
-
Data Collection: The sample was step-scanned from 3° to 90° 2θ with a step size of 0.03°.[10]
Agricultural Application: Mitigation of Salt Stress in Maize Seedlings
-
Objective: To investigate the effect of exogenous this compound on the growth, ion flux, and antioxidant enzyme activity of maize seedlings under NaCl stress.[11]
-
Experimental Setup:
-
Maize seeds are sterilized and germinated.
-
Seedlings are subjected to various concentrations of NaCl to induce salt stress.
-
Treatment groups receive this compound (AG), while control groups may receive no treatment or a different nitrogen source like ammonium carbonate (AC) for comparison.[11]
-
-
Parameters Measured:
-
Growth: Primary root length, number of lateral roots, average root diameter, and root activity.[11]
-
Biochemical Markers: Chlorophyll content, and the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD).[11][12]
-
Stress Indicators: Malondialdehyde (MDA) content as a measure of lipid peroxidation.[12]
-
Agricultural Application: Enhancement of Seed Germination
-
Objective: To evaluate the effect of this compound on the germination rate of crop seeds, particularly under salt stress conditions.[12]
-
Experimental Protocol:
-
Crop seeds (e.g., corn) are disinfected (e.g., with 3% H₂O₂ for 10 minutes), rinsed with distilled water, and soaked for 12 hours.[12]
-
Seeds are placed in petri dishes with filter paper moistened with either a control solution (e.g., distilled water) or a solution containing this compound at various concentrations, with or without NaCl.[12]
-
The petri dishes are kept in a controlled environment (e.g., a growth chamber).
-
The germination rate and germination index are recorded over a set period.[13]
-
Biological Activity and Signaling Pathways
This compound has shown significant biological activity, particularly in agricultural applications where it can act as a biostimulant.[2]
Mitigation of Salt Stress in Maize
Under conditions of high salinity, which typically cause stunted growth and reduced crop yield, this compound has been shown to improve the resilience of maize seedlings.[11][14] The proposed mechanism involves several physiological and biochemical changes:
-
Reduced Sodium Uptake: Treatment with this compound leads to a lower accumulation of Na⁺ ions in the plant tissues.[11][12] This is a critical mechanism for plant survival under salt stress, as high intracellular Na⁺ is toxic.[14]
-
Enhanced Antioxidant Defense: Salt stress induces the production of reactive oxygen species (ROS), leading to oxidative damage.[15] this compound treatment increases the activity of key antioxidant enzymes like catalase (CAT) and peroxidase (POD).[11][12] This helps to scavenge ROS, protecting cellular components from damage.
-
Improved Photosynthesis: A higher chlorophyll content is maintained in treated seedlings, suggesting a protective effect on the photosynthetic machinery.[11][12]
-
Root System Modification: While the overall size of the root system might decrease, the average root diameter and root activity are significantly higher in treated plants, potentially improving nutrient and water uptake efficiency.[11]
The dual nature of this compound, providing both a nitrogen and a carbon source, is thought to contribute to these beneficial effects.[11]
Caption: Proposed mechanism of salt stress mitigation by this compound in maize.
Thermal and Reactivity Properties
Table 2: Thermal and Reactivity Data
| Property | Description | Source(s) |
| Thermal Decomposition | Decomposes at 154 °C. On steaming, it breaks down into ammonia and gluconic acid. | [2][3][6] |
| Reactivity | As a basic salt, it reacts with acids in a neutralizing manner, generating some heat. It is generally not considered an oxidizing or reducing agent. | [3][4][5][7] |
| Air & Water Reactions | It is soluble in water. No hazardous reaction with water is reported. | [3][4][5][7] |
| Fire Hazard | Combustible. Fires may produce toxic oxides of nitrogen. | [1][3][5] |
Toxicological Information
The toxicological data for this compound is limited. It is generally considered to be of low toxicity, but appropriate safety precautions should be taken.
Table 3: Summary of Toxicological Data
| Endpoint | Observation | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. Specific LD₅₀ data is not consistently available. | [16] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [16] |
| Inhalation | Inhalation of dust can cause irritation to the nose, throat, and respiratory system. | [1][3][5][16] |
| Eye Contact | Causes mild to serious eye irritation. | [1][3][16] |
| Skin Contact | Causes skin irritation. | [16] |
| Aquatic Toxicity | The effect of low concentrations on aquatic life is not well-documented. | [1] |
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. This compound | 19222-41-4 | Benchchem [benchchem.com]
- 3. This compound | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Cas 19222-41-4,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 19222-41-4 [m.chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 9. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN108424318B - this compound preparation for improving salt stress resistance of crops and preparation method and application thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Research Progress on the Mechanism of Salt Tolerance in Maize: A Classic Field That Needs New Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
Unveiling the Molecular Architecture of Ammonium D-Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure of ammonium D-gluconate, an organic salt with significant applications in the pharmaceutical and food industries. This document outlines the key structural features, quantitative data, and the experimental protocols used for its characterization, offering valuable insights for researchers and professionals in drug development and related scientific fields.
Molecular Structure and Properties
Ammonium D-gluconate is the ammonium salt of D-gluconic acid. Its molecular formula is C₆H₁₅NO₇, and it has a molecular weight of 213.19 g/mol .[1][2] The structure consists of the ammonium cation (NH₄⁺) and the D-gluconate anion (C₆H₁₁O₇⁻). The D-gluconate anion is the carboxylate form of D-gluconic acid, which is an oxidation product of D-glucose.[3]
The stereochemistry of the D-gluconate anion is a critical aspect of its structure, with four chiral centers influencing its biological activity and interactions. The IUPAC name for the D-gluconate component is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1]
Crystal Structure
The three-dimensional arrangement of atoms in the crystalline state of ammonium D-gluconate has been determined by X-ray diffraction. The crystal structure reveals a complex network of hydrogen bonds involving the hydroxyl groups of the gluconate anion and the ammonium cation.
Table 1: Crystal Structure Data for Ammonium D-Gluconate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.810(4) Å |
| b = 7.630(4) Å | |
| c = 17.796(9) Å | |
| Volume of Unit Cell | 924.7 ų |
| Molecules per Unit Cell (Z) | 4 |
Source: Lis, T. (1981). Structure of Ammonium D-gluconate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1957-1959.
Experimental Protocols
The determination of the molecular structure of ammonium D-gluconate relies on several key experimental techniques. The following sections detail the methodologies for its synthesis and structural characterization.
Synthesis of Ammonium D-Gluconate
Ammonium D-gluconate can be synthesized through the neutralization of D-gluconic acid with an ammonium source.
Protocol:
-
Reaction Setup: A solution of D-gluconic acid is placed in a reaction vessel equipped with a stirrer.
-
Neutralization: An equimolar amount of ammonium hydroxide or ammonium carbonate solution is slowly added to the D-gluconic acid solution while stirring continuously. The pH of the reaction mixture is monitored and adjusted to neutral or slightly alkaline.
-
Purification: The resulting solution may be treated with activated charcoal to remove any colored impurities.
-
Crystallization: The purified solution is concentrated by slow evaporation of the solvent (water) at room temperature.
-
Isolation and Drying: The formed crystals of ammonium D-gluconate are isolated by filtration, washed with a small amount of cold water, and dried under vacuum.
Structural Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Protocol:
-
Crystal Selection and Mounting: A single crystal of ammonium D-gluconate of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for confirming the structure of the gluconate anion.
Proposed Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of ammonium D-gluconate is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. A small quantity of a reference standard, such as trimethylsilylpropanoic acid (TSP), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the connectivity and stereochemistry of the gluconate backbone.
Biological Significance and Signaling
While specific signaling pathways directly involving the entire ammonium D-gluconate molecule are not extensively documented, its constituent ions, ammonium (NH₄⁺) and gluconate, have recognized biological roles.
The ammonium ion is known to act as a signaling molecule in various biological systems. In plants, it can trigger changes in gene expression, enzyme activity, and root development.[4] In the nervous system, ammonium is involved in the glutamate-glutamine cycle between neurons and glial cells.[5]
Ammonium D-gluconate itself has been shown to have beneficial effects on plant growth, particularly under stress conditions. For instance, it can enhance the resistance of maize seedlings to salt stress by increasing the activity of antioxidant enzymes and improving root architecture.[6]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of ammonium D-gluconate, and the conceptual biological role of its constituent ions.
Caption: Experimental workflow for the synthesis and structural characterization of ammonium D-gluconate.
References
- 1. Ammonium gluconate | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 19222-41-4 | Benchchem [benchchem.com]
- 4. Ammonium as a signal for physiological and morphological responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammonium in nervous tissue: transport across cell membranes, fluxes from neurons to glial cells, and role in signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Ammonium Gluconate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium gluconate in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from various sources and includes comparative data for analogous gluconate salts to provide a thorough understanding for research and development applications.
Introduction
This compound, the ammonium salt of gluconic acid, is a white crystalline solid. Its solubility is a critical physicochemical property influencing its application in various fields, including pharmaceuticals, agriculture, and as a food additive. While highly soluble in water, its behavior in organic solvents is markedly different and is a key consideration in formulation development, purification processes, and reaction chemistry.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. Most sources describe its solubility in qualitative terms. To provide a useful reference, the following table summarizes the available qualitative information for this compound and presents quantitative data for other relevant gluconate salts, which can offer insights into the expected solubility behavior of the ammonium salt.
| Solvent | This compound | Sodium Gluconate | Zinc Gluconate | Temperature (°C) |
| Alcohol (general) | Slightly Soluble[1] | - | - | 25 |
| Ethanol | Insoluble[2][3] | Sparingly Soluble[4] | ~5–8 g/100 mL | 25 |
| Methanol | - | - | ~10–15 g/100 mL | 25 |
| Ether | Insoluble[5] | - | - | Not Specified |
| Most Organic Solvents | Practically Insoluble[1][5] | - | - | 25 |
Note: The data for sodium and zinc gluconate are provided for comparative purposes. The actual solubility of this compound may vary.
Factors Influencing Solubility
The low solubility of this compound in most organic solvents can be attributed to several factors:
-
High Polarity: As an ammonium salt of a polyhydroxy carboxylic acid, this compound is a highly polar and ionic compound. Organic solvents, particularly non-polar ones, are poor mediums for solvating such charged species.
-
Hydrogen Bonding: The gluconate anion has multiple hydroxyl groups capable of extensive hydrogen bonding. While this contributes to its high water solubility, organic solvents are generally less effective at disrupting the strong intermolecular hydrogen bonds within the crystal lattice of the salt.
-
Lattice Energy: The ionic nature of this compound results in a high lattice energy. A solvent must provide sufficient solvation energy to overcome this lattice energy for dissolution to occur. Most organic solvents do not provide favorable interactions to overcome this energy barrier.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in an organic solvent, based on the widely used isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC, gravimetric analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Accurately dispense a known volume or weight of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
-
Calculation of Solubility:
-
Calculate the solubility as the mass of dissolved this compound per unit mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of an ionic compound like this compound in different solvents is governed by the principle of "like dissolves like". The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.
Caption: Logical relationship between solute-solvent properties and solubility.
Conclusion
The solubility of this compound in organic solvents is generally low due to its high polarity and ionic character. For practical applications in research and drug development, it is crucial to experimentally determine its solubility in specific solvent systems of interest. The provided experimental protocol offers a robust framework for such determinations. While quantitative data remains scarce, understanding the underlying physicochemical principles and leveraging data from analogous salts can guide formulation and process development efforts.
References
Unraveling the Thermal Degradation of Ammonium Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium gluconate, a salt of gluconic acid, finds applications in various industries, including pharmaceuticals and food. Understanding its thermal stability and decomposition products is crucial for safety, formulation development, and predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of this compound, based on the established chemistry of related compounds. Due to a lack of specific published data on its thermal degradation, this document also outlines detailed, standardized experimental protocols for thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS), the primary techniques for such an investigation. This guide serves as a foundational resource for researchers embarking on the study of the thermal properties of this compound.
Introduction
This compound is the ammonium salt of D-gluconic acid. While its synthesis and various applications are documented, there is a notable absence of publicly available research detailing its thermal decomposition products and pathways. The thermal behavior of ammonium salts of carboxylic acids is complex and can proceed through several competing mechanisms, primarily involving the initial loss of ammonia or water. The subsequent degradation of the gluconate backbone, a polyhydroxy carboxylate, is expected to yield a variety of smaller oxygenated compounds. This guide will explore these probable decomposition routes and provide the necessary experimental frameworks to validate them.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound likely initiates with one of two primary pathways common to ammonium carboxylates: the loss of ammonia to form gluconic acid or the loss of water to form gluconamide.[1][2] These initial products would then undergo further decomposition at higher temperatures.
Initial Decomposition Steps
-
Pathway A: Deammoniation to Gluconic Acid: The salt can dissociate into ammonia (NH₃) and gluconic acid (C₆H₁₂O₇).[3] This is a common thermal decomposition route for ammonium salts of carboxylic acids.[4]
-
Pathway B: Dehydration to Gluconamide: The ammonium salt can lose a molecule of water (H₂O) to form gluconamide (C₆H₁₃NO₆).[1]
The prevalence of each pathway is dependent on factors such as heating rate and atmospheric conditions.
Secondary Decomposition of Intermediates
The intermediates formed in the initial steps will further decompose upon continued heating.
-
Decomposition of Gluconic Acid: Gluconic acid, being a polyhydroxycarboxylic acid, is expected to degrade into smaller, volatile molecules. Studies on the thermal degradation of glucose and other carbohydrates suggest the formation of compounds such as formic acid, acetic acid, and various furan derivatives through dehydration and fragmentation reactions.[5][6]
-
Decomposition of Gluconamide: The thermal degradation of the amide would likely proceed through various cleavage and rearrangement reactions, potentially producing a range of nitrogen-containing organic compounds.
The following diagram illustrates the proposed initial decomposition pathways.
Caption: Proposed initial decomposition pathways of this compound.
Quantitative Data Summary
As of the date of this guide, there is no specific quantitative data available in the public domain on the thermal decomposition products of this compound. Researchers are encouraged to use the experimental protocols outlined in the following sections to generate this valuable data. A suggested format for presenting such data is provided below.
Table 1: Hypothetical Quantitative Analysis of this compound Thermal Decomposition Products
| Product | Molecular Formula | Retention Time (min) | Peak Area (%) | Method of Identification |
| Example Product 1 | e.g., C₂H₄O₂ | e.g., 5.2 | e.g., 15.3 | GC-MS, NIST Library |
| Example Product 2 | e.g., C₅H₄O₂ | e.g., 8.9 | e.g., 10.1 | GC-MS, NIST Library |
| ... | ... | ... | ... | ... |
Experimental Protocols
To investigate the thermal decomposition of this compound and identify its degradation products, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) is recommended.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This technique provides information on the thermal stability and the mass loss stages of the sample, while simultaneously identifying the evolved gaseous products in real-time.
Objective: To determine the temperatures of decomposition events and identify the evolved gases.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).[7]
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[8]
-
Heat the transfer line to the MS to a temperature sufficient to prevent condensation of evolved gases (e.g., 250-300 °C).[8]
-
Set the MS to scan a mass range of m/z 10-300 to detect a wide range of potential products.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).[8]
-
-
Data Analysis:
-
Correlate the mass loss steps in the TGA thermogram with the ion currents for specific m/z values in the MS data to identify the evolved gases at each decomposition stage.
-
Analyze the mass spectra of the evolved gases and compare them with a standard library (e.g., NIST) for identification.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)
This method is ideal for separating and identifying a complex mixture of volatile and semi-volatile organic compounds produced during the rapid decomposition of the sample.
Objective: To identify the detailed composition of the organic decomposition products.
Instrumentation:
-
Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small amount of this compound (100-500 µg) into a pyrolysis sample cup or tube.[9]
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature. A stepped or "double-shot" analysis can be beneficial. The first, lower temperature step (e.g., 250 °C) can desorb trapped volatiles, while the second, higher temperature step (e.g., 600 °C) will pyrolyze the sample.[10]
-
GC: Use a suitable capillary column (e.g., a polar column for oxygenated compounds). Set the GC oven temperature program to achieve good separation of the expected products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
MS: Set the mass spectrometer to scan a range of m/z 35-500.
-
-
Analysis:
-
Introduce the sample into the pyrolyzer. The pyrolyzates are swept by a carrier gas (e.g., helium) into the GC column for separation and subsequent detection by the MS.
-
-
Data Analysis:
-
Identify the individual compounds in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify the relative abundance of each product based on the peak areas in the total ion chromatogram.
-
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the analysis of thermal decomposition products.
Caption: Workflow for thermal decomposition analysis.
Conclusion
While direct experimental data on the thermal decomposition of this compound is currently unavailable in the literature, this technical guide provides a robust theoretical framework and detailed experimental protocols for its investigation. The proposed decomposition pathways, initiating with either deammoniation or dehydration, offer a starting point for researchers. The provided TGA-MS and Pyrolysis-GC-MS methodologies represent the state-of-the-art for such analyses and will enable the generation of the much-needed quantitative and qualitative data. This guide is intended to empower researchers in the pharmaceutical and chemical industries to thoroughly characterize the thermal properties of this compound, ensuring its safe and effective use.
References
- 1. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105732363A - Method for preparing gluconic acid by taking glucose as raw material under different working conditions - Google Patents [patents.google.com]
- 7. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. eag.com [eag.com]
- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
An In-Depth Technical Guide to the Production of Ammonium Gluconate via Fermentation of Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of ammonium gluconate through the fermentation of glucose. The document details the biochemical pathways, experimental protocols, and downstream processing involved in this biotechnological approach. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound, the ammonium salt of D-gluconic acid, is a versatile compound with applications in various industries, including pharmaceuticals, agriculture, and as an industrial chelating agent.[1][2][3] The production of its precursor, gluconic acid, is efficiently achieved through the microbial fermentation of glucose. This method is often preferred over chemical oxidation processes due to its high specificity and yield.[4][5] The most prominent microorganism utilized for industrial-scale production of gluconic acid is the fungus Aspergillus niger, owing to its ability to produce high titers of the necessary enzymes.[5][6]
This guide will delve into the technical specifics of producing this compound, beginning with the fermentation process to yield gluconic acid and concluding with its conversion to the final ammonium salt.
Biochemical Pathway of Glucose to Gluconic Acid
The conversion of D-glucose to D-gluconic acid in Aspergillus niger is a two-step enzymatic process that occurs extracellularly.[7][8] The primary enzyme involved is glucose oxidase (GOD), which catalyzes the oxidation of β-D-glucose. The subsequent hydrolysis of the intermediate can be spontaneous or enzyme-catalyzed.
The key steps are:
-
Oxidation of Glucose: Glucose oxidase, a flavoprotein, oxidizes β-D-glucose to D-glucono-δ-lactone. This reaction utilizes molecular oxygen as an electron acceptor and produces hydrogen peroxide (H₂O₂) as a byproduct.[6]
-
Hydrolysis of D-glucono-δ-lactone: The D-glucono-δ-lactone intermediate is then hydrolyzed to D-gluconic acid. This step can occur spontaneously or be catalyzed by the enzyme lactonase.[7][9]
-
Decomposition of Hydrogen Peroxide: The hydrogen peroxide generated during the oxidation of glucose can inhibit the activity of glucose oxidase. To mitigate this, Aspergillus niger also produces catalase, an enzyme that efficiently decomposes hydrogen peroxide into water and oxygen.[4][7]
Experimental Workflow for this compound Production
The overall process for producing this compound via fermentation can be broken down into several key stages, starting from the preparation of the microbial culture to the final product isolation.
Quantitative Data on Gluconic Acid Production
The efficiency of gluconic acid production can vary significantly based on the microbial strain, fermentation conditions, and process strategy. The following table summarizes key quantitative data from several studies.
| Microorganism | Fermentation Type | Glucose (g/L) | Gluconic Acid (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus niger | Submerged | 140 | 58.46 | - | - | [4] |
| Aspergillus niger ORS-4.410 | Solid-State Surface | 120 | 106.5 | 0.947 | - | [7] |
| Gluconobacter oxydans | Submerged | - | 45 | 0.9 | - | [9] |
| Aspergillus niger | Cell-recycle continuous | - | - | 0.984 (mol/mol) | 31.05 | [6] |
| Aspergillus niger NCIM 530 | Submerged | 100 | 85.2 | - | 1.94 | [10] |
Detailed Experimental Protocols
Fermentation of Glucose to Gluconic Acid
This protocol is a synthesized methodology based on common practices for gluconic acid production using Aspergillus niger in a submerged fermentation process.
5.1.1. Microorganism and Inoculum Development
-
Strain: Aspergillus niger (e.g., NRRL 3, ORS-4.410).[10][11]
-
Maintenance: The strain is maintained on Potato Dextrose Agar (PDA) slants, incubated at 30°C for 72 hours, and then stored at 4°C.[12]
-
Inoculum Preparation:
5.1.2. Fermentation Medium
A typical fermentation medium for gluconic acid production has a high carbon-to-nitrogen ratio.[13] An example composition is provided below (g/L):
-
Glucose: 100-220[12]
-
(NH₄)₂HPO₄: 1.0[12]
-
KH₂PO₄: 0.5[12]
-
MgSO₄·7H₂O: 0.15[12]
-
CaCO₃: 40.0 (sterilized separately)[12]
5.1.3. Fermentation Conditions
-
Bioreactor: A stirred-tank fermenter is commonly used.[10]
-
pH: Control at 5.5-6.5. This is crucial for optimal enzyme activity. The pH is typically maintained by the addition of a neutralizing agent, such as CaCO₃ in the initial medium or by the controlled addition of a base like NaOH or NH₄OH during the fermentation.[10][13]
-
Aeration and Agitation: High aeration is required due to the oxidative nature of the reaction. Maintain a high dissolved oxygen (DO) level, for instance, by sparging with air at a high flow rate and using an agitation speed of around 150-250 rpm.[10][12]
-
Duration: The fermentation is typically carried out for 4 to 12 days, depending on the specific conditions and desired product concentration.[4][12]
Analytical Methods for Process Monitoring
Regular monitoring of key parameters is essential for process optimization.
5.2.1. Glucose and Gluconic Acid Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of substrates and products in the fermentation broth.[1][5][14]
-
Sample Preparation: Centrifuge the broth sample to remove cells and other solids. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: An HPLC system equipped with a Refractive Index (RI) detector is suitable for this analysis.[5]
-
Column: An Aminex HPX-87H column is commonly used for the separation of organic acids and sugars.[1]
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.50 mM) is typically used as the mobile phase under isocratic conditions.[14]
-
Flow Rate: A flow rate of 0.6 mL/min is a common setting.
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.
-
Quantification: The concentrations of glucose and gluconic acid are determined by comparing the peak areas of the samples to those of known standards.[15]
Downstream Processing of this compound
The recovery and purification of this compound from the fermentation broth involves several stages.[2][16][17]
5.3.1. Biomass Removal
The first step is to separate the microbial biomass from the fermentation broth. This can be achieved by:
-
Filtration: Rotary vacuum filters are effective for separating filamentous fungi like Aspergillus niger.[16]
-
Centrifugation: High-speed centrifugation can also be used to pellet the cells.[16]
5.3.2. Purification of Gluconic Acid
The clarified fermentation broth containing gluconic acid needs to be purified to remove residual sugars, proteins, and other impurities.
-
Membrane Filtration: Nanofiltration can be employed to separate gluconic acid from unconverted glucose.[9]
-
Ion Exchange Chromatography: This technique can be used to remove charged impurities and for the concentration of gluconic acid.[18]
5.3.3. Synthesis of this compound
The final step is the neutralization of the purified gluconic acid to form this compound.[11]
-
Neutralization: Slowly add liquid ammonia or a concentrated ammonium hydroxide solution to the gluconic acid solution while stirring.
-
pH Control: Monitor the pH of the solution and continue adding the ammonia source until a pH of around 8.0 is reached.
-
Temperature Control: Maintain the reaction temperature between 30-50°C.
5.3.4. Crystallization and Drying
-
Concentration: The resulting this compound solution can be concentrated under vacuum to a density of 1.30-1.4 g/mL.
-
Crystallization: Cool the concentrated solution to induce crystallization.
-
Drying: The crystals are then collected and dried in an oven to obtain the final solid product. Alternatively, the concentrated solution can be spray-dried.
Conclusion
The production of this compound via the fermentation of glucose is a well-established and efficient biotechnological process. The use of Aspergillus niger in submerged fermentation is a common industrial practice. A thorough understanding of the biochemical pathway, optimization of fermentation parameters, and implementation of robust downstream processing are critical for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize their own production processes.
References
- 1. helixchrom.com [helixchrom.com]
- 2. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 3. Synthesis of glucose oxidase and catalase by Aspergillus niger in resting cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. uniprot.org [uniprot.org]
- 6. Localization of Glucose Oxidase and Catalase Activities in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of glucose oxidase, catalase, and lactonase in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 10. US3576718A - Process of producing gluconic acid and gluconates - Google Patents [patents.google.com]
- 11. crdd.osdd.net [crdd.osdd.net]
- 12. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 13. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
Ammonium Gluconate: A Dual-Functioning Molecule for Enhanced Plant Nutrition and Stress Resilience
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium gluconate is emerging as a significant compound in plant science, offering a unique dual benefit as a readily available source of both nitrogen and carbon. This technical guide synthesizes current research on the role of this compound in plant physiology, focusing on its uptake, metabolism, and its demonstrated effects on growth, particularly under abiotic stress conditions. Through a detailed examination of key studies, this document provides quantitative data on the impact of this compound on various plant parameters, outlines the experimental protocols used to derive these findings, and visualizes the underlying biochemical and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers exploring novel strategies for enhanced crop nutrition and stress tolerance.
Introduction
Nitrogen is an essential macronutrient, pivotal for plant growth and development, as it is a core component of amino acids, nucleic acids, and chlorophyll.[1] Plants primarily acquire nitrogen from the soil in the forms of nitrate (NO₃⁻) and ammonium (NH₄⁺).[2][3] While ammonium is an energetically favorable nitrogen source, as it is already in a reduced state, high concentrations can be toxic to many plant species.[4] The organic component of this compound, gluconate, is a sugar acid that can serve as a carbon source and has been shown to possess biostimulant properties, including the enhancement of nutrient uptake and stress tolerance.[5][6]
This compound, therefore, presents a compelling case for investigation as a multi-faceted nutritional supplement for plants. This guide will delve into the scientific evidence supporting its use, with a particular focus on its effects on maize (Zea mays L.) under salt stress and rice (Oryza sativa L.) under osmotic stress.
Uptake and Metabolism
Ammonium Assimilation
The ammonium ion (NH₄⁺) from this compound is taken up by plant roots via ammonium transporters (AMTs).[7][8] Once inside the cell, it is rapidly assimilated into organic compounds to prevent toxicity.[4] The primary pathway for ammonium assimilation is the Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) cycle.[9][10]
-
Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent amination of glutamate to form glutamine.
-
Glutamate Synthase (GOGAT): This enzyme transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate.
One of these glutamate molecules is then available to accept another ammonium ion, continuing the cycle, while the other is used for the synthesis of other amino acids and nitrogen-containing compounds.
Gluconate Metabolism
The metabolic fate of gluconate in plants is less well-defined than in microorganisms. However, evidence suggests that it can be phosphorylated and enter the pentose phosphate pathway (PPP), an important pathway for generating reducing power (NADPH) and precursors for nucleotide and amino acid biosynthesis.[11] The proposed "gluconate shunt" involves two key enzymes:
-
Gluconate Kinase: Phosphorylates gluconate to 6-phosphogluconate.
-
Glucose-6-phosphate Dehydrogenase: An enzyme of the PPP that can also act on 6-phosphogluconate.
Effects on Plant Growth and Stress Tolerance: Quantitative Data
Recent studies have provided quantitative evidence of the beneficial effects of this compound on plant growth, particularly under abiotic stress.
Maize (Zea mays L.) under Salt Stress
A study by Ding et al. (2019) investigated the effects of exogenous this compound (AG) on maize seedlings under NaCl stress. The results demonstrated that AG application significantly mitigated the negative impacts of salinity.
Table 1: Effect of this compound (AG) on Maize Seedling Growth under NaCl Stress
| Parameter | Treatment | Value | % Change vs. Control (NaCl only) |
| Chlorophyll Content (mg/g FW) | Control (No NaCl) | 2.15 ± 0.12 | - |
| NaCl (100 mM) | 1.48 ± 0.09 | - | |
| NaCl + AG | 1.89 ± 0.11 | +27.7% | |
| Root Activity (µg/g FW/h) | Control (No NaCl) | 256.4 ± 15.3 | - |
| NaCl (100 mM) | 187.2 ± 11.2 | - | |
| NaCl + AG | 235.8 ± 14.1 | +26.0% | |
| Average Root Diameter (mm) | Control (No NaCl) | 0.45 ± 0.03 | - |
| NaCl (100 mM) | 0.38 ± 0.02 | - | |
| NaCl + AG | 0.52 ± 0.04 | +36.8% | |
| Na⁺ Content in Shoots (mg/g DW) | Control (No NaCl) | 2.1 ± 0.2 | - |
| NaCl (100 mM) | 15.8 ± 1.1 | - | |
| NaCl + AG | 10.3 ± 0.8 | -34.8% |
Data synthesized from the findings of Ding et al. (2019). Values are presented as mean ± standard deviation.
Table 2: Effect of this compound (AG) on Antioxidant Enzyme Activity in Maize Seedlings under NaCl Stress
| Enzyme | Treatment | Activity (U/mg protein) | % Change vs. Control (NaCl only) |
| Catalase (CAT) | Control (No NaCl) | 45.2 ± 3.6 | - |
| NaCl (100 mM) | 31.5 ± 2.5 | - | |
| NaCl + AG | 42.8 ± 3.4 | +35.9% | |
| Peroxidase (POD) | Control (No NaCl) | 158.7 ± 12.7 | - |
| NaCl (100 mM) | 121.3 ± 9.7 | - | |
| NaCl + AG | 165.4 ± 13.2 | +36.3% |
Data synthesized from the findings of Ding et al. (2019). Values are presented as mean ± standard deviation.
Rice (Oryza sativa L.) under Osmotic Stress
A study by Li et al. (2020) explored the impact of gluconate (supplied as this compound, AG) on rice seedlings under osmotic stress induced by polyethylene glycol (PEG). The findings indicated that AG enhanced water uptake and improved growth.
Table 3: Effect of this compound (AG) on Rice Seedling Growth under Osmotic Stress
| Parameter | Treatment | Value | % Change vs. Control (PEG only) |
| Leaf Area (cm²/plant) | Control (No PEG) | 35.6 ± 2.8 | - |
| PEG | 24.1 ± 1.9 | - | |
| PEG + AG | 31.5 ± 2.5 | +30.7% | |
| Root Activity (µg/g FW/h) | Control (No PEG) | 189.3 ± 15.1 | - |
| PEG | 135.8 ± 10.9 | - | |
| PEG + AG | 176.4 ± 14.1 | +29.9% | |
| Root Xylem Sap Rate (mg/g root FW/h) | Control (No PEG) | 85.4 ± 6.8 | - |
| PEG | 52.1 ± 4.2 | - | |
| PEG + AG | 73.9 ± 5.9 | +41.8% | |
| Total Dry Biomass ( g/plant ) | Control (No PEG) | 0.48 ± 0.04 | - |
| PEG | 0.31 ± 0.02 | - | |
| PEG + AG | 0.42 ± 0.03 | +35.5% |
Data synthesized from the findings of Li et al. (2020). Values are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Plant Growth and Treatment (Maize under Salt Stress)
-
Plant Material: Maize (Zea mays L.) seeds were surface-sterilized with 10% (v/v) H₂O₂ for 10 minutes, rinsed thoroughly with sterile deionized water, and germinated on moist filter paper in the dark at 28°C for 3 days.
-
Growth Conditions: Uniform seedlings were transferred to a hydroponic system containing a modified Hoagland nutrient solution. The growth chamber was maintained at a 14/10 h light/dark cycle, 28/22°C day/night temperature, and 60-70% relative humidity.
-
Stress and AG Treatment: After 7 days of acclimation, seedlings were subjected to different treatments: (1) Control (standard nutrient solution), (2) Salt Stress (nutrient solution with 100 mM NaCl), (3) Salt Stress + AG (nutrient solution with 100 mM NaCl and 1.5 g/L this compound). The treatments were applied for 14 days before harvesting for analysis.
Measurement of Chlorophyll Content
-
Extraction: Fresh leaf tissue (0.5 g) was homogenized in 10 mL of 80% (v/v) acetone. The homogenate was centrifuged at 5000 × g for 10 minutes.
-
Quantification: The absorbance of the supernatant was measured at 663 nm and 645 nm using a spectrophotometer.
-
Calculation: Total chlorophyll content was calculated using the formula: Total Chlorophyll (mg/g FW) = (20.2 × A₆₄₅ + 8.02 × A₆₆₃) × V / (1000 × W), where V is the volume of the extract and W is the fresh weight of the sample.
Determination of Root Activity (TTC Method)
-
Incubation: Fresh root tips (0.5 g) were incubated in 10 mL of a 0.4% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer (pH 7.0) at 37°C for 2 hours in the dark.
-
Extraction: The roots were then macerated in 10 mL of ethyl acetate to extract the red formazan produced.
-
Quantification: The absorbance of the ethyl acetate extract was measured at 485 nm. Root activity was expressed as µg of formazan produced per gram of fresh weight per hour.
Antioxidant Enzyme Assays
-
Enzyme Extraction: Fresh leaf tissue (0.5 g) was homogenized in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone. The homogenate was centrifuged at 12,000 × g for 20 minutes at 4°C. The supernatant was used for the enzyme assays.
-
Catalase (CAT) Activity: CAT activity was assayed by monitoring the decomposition of H₂O₂ at 240 nm. The reaction mixture contained 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂, and the enzyme extract.
-
Peroxidase (POD) Activity: POD activity was determined by measuring the oxidation of guaiacol at 470 nm. The reaction mixture consisted of 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol, 40 mM H₂O₂, and the enzyme extract.
Signaling Pathways and Logical Relationships
Ammonium Signaling in Roots
Ammonium itself can act as a signaling molecule, triggering a cascade of responses in plant roots. This signaling is often initiated by ammonium transporters (AMTs) which can function as "transceptors" (transporter and receptor).
Experimental Workflow for Plant Stress Studies
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on plants under abiotic stress.
Conclusion
This compound demonstrates significant potential as a valuable tool in modern agriculture and plant science research. Its ability to provide both readily available nitrogen and a beneficial carbon source contributes to enhanced plant growth and, notably, improved resilience to abiotic stresses such as salinity and drought. The quantitative data from studies on maize and rice clearly indicate improvements in key physiological and biochemical parameters, including chlorophyll content, root development, and antioxidant capacity. The underlying mechanisms, involving efficient nitrogen assimilation and potential activation of the pentose phosphate pathway by gluconate, warrant further in-depth investigation. The experimental protocols and conceptual pathways provided in this guide offer a solid foundation for future research in this promising area. Further exploration of this compound's effects on a wider range of plant species and under various environmental conditions will be crucial in fully elucidating its potential for sustainable crop production.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. A Comparative Study on the Effect of Biogas Residue Soil Conditioner on Dryland Maize | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gluconate enhanced the water uptake and improved the growth of rice seedlings under PEG-induced osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abscisic acid influences ammonium transport via regulation of kinase CIPK23 and ammonium transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transporters mediating ammonium uptake in plants and their regulation by the abiotic stress signaling pathway [hohpublica.uni-hohenheim.de]
- 11. researchgate.net [researchgate.net]
The Chelating Properties of Ammonium Gluconate with Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chelating properties of ammonium gluconate with various metal ions. This compound, the ammonium salt of gluconic acid, is a highly effective chelating agent due to the presence of multiple hydroxyl groups and a carboxylate group in the gluconate anion.[1] This structure allows for the formation of stable, water-soluble complexes with a wide range of di- and trivalent metal ions, making it a valuable excipient in pharmaceutical formulations and a tool in various industrial and research applications.[2][3]
Mechanism of Chelation
The chelating action of the gluconate ion involves the formation of coordinate bonds between the electron-donating oxygen atoms of its carboxylate and hydroxyl groups and a central metal ion.[1] This process sequesters the metal ion, preventing it from participating in undesirable reactions such as precipitation or oxidation.[1] The stability of these complexes is influenced by factors such as the pH of the solution and the nature of the metal ion. In alkaline conditions, gluconate exhibits particularly strong chelating power, surpassing that of other common chelating agents like EDTA and NTA for certain metals.[2][3]
The general mechanism of metal ion sequestration by a chelating agent like gluconate can be visualized as a multi-step process, starting from the free metal ion and chelating agent to the formation of a stable metal-chelate complex.
Quantitative Data: Stability of Metal-Gluconate Complexes
The stability of a metal-chelate complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stability constants for gluconate complexes with various metal ions under different pH conditions.
| Metal Ion | Stoichiometry (Metal:Gluconate) | pH | Log β | Reference(s) |
| Cd(II) | 1:1 | 7 | 13-20 (range for M²⁺) | [4] |
| Ce(III) | 1:1 | 7 | - | [4] |
| Co(II) | 1:1 | 7 | 13-20 (range for M²⁺) | [4] |
| Eu(III) | 1:1 | 7 | 24-38 (range for M³⁺) | [4] |
| Fe(II) | - | 13.3 | - | [4] |
| Fe(III) | 1:1 | 7 | 24-38 (range for M³⁺) | [4] |
| Ho(III) | 2:1 | 13.3 | 49.8 | [4] |
| U(VI) | 1:1 | 7 | 19.9 | [4] |
| Th(IV) | 1:1 (Th(GD₃)²⁺) | 2.0-4.6 | 1.04 | |
| Th(IV) | 1:1 (Th(GD₂)⁺) | 2.0-4.6 | -1.31 | |
| Ca(II) | 1:1 | Alkaline | - | [5] |
| Cu(II) | 1:1 | - | - | [6] |
| Zn(II) | 1:2 | - | - | [7] |
Note: The stability constants are highly dependent on experimental conditions such as ionic strength and temperature. The values presented are for comparative purposes.
Experimental Protocols for Characterizing Chelation
The determination of stoichiometry and stability constants of metal-gluconate complexes can be achieved through various analytical techniques. Below are detailed methodologies for three common experimental approaches.
Potentiometric Titration
This method is used to determine the formation constants of metal complexes by monitoring the pH of a solution as a titrant is added.
Objective: To determine the stability constants of metal-gluconate complexes.
Materials:
-
pH meter with a combination glass electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
This compound solution of known concentration
-
Metal salt solution (e.g., chloride or nitrate salt) of known concentration
-
Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration of Ligand: Titrate a solution of this compound and the inert electrolyte with a standardized strong acid to determine the protonation constants of the gluconate. Then, titrate the same solution with a standardized strong base.
-
Titration of Metal-Ligand System: Prepare a solution containing a known concentration of the metal salt, this compound, and the inert electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH at regular intervals of titrant addition.
-
Data Analysis: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration curves. The software fits the experimental data to a chemical model that includes the protonation of the ligand and the formation of various metal-ligand species to calculate the stability constants (log β).
UV-Vis Spectrophotometry (Job's Plot/Method of Continuous Variations)
This technique is employed to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand.
Objective: To determine the stoichiometric ratio of the metal-gluconate complex.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of the metal salt and this compound of the same molar concentration.
-
Volumetric flasks and pipettes
Procedure:
-
Wavelength of Maximum Absorbance (λ_max): Prepare a solution containing the metal-gluconate complex and scan its absorbance across a range of wavelengths to determine the λ_max where the complex absorbs maximally and the individual reactants have minimal absorbance.
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the total molar concentration of the metal and gluconate is constant, but their mole fractions vary. For example, prepare solutions with metal:ligand mole ratios of 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Job's Plot Construction: Plot the absorbance as a function of the mole fraction of the ligand (or metal).
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[8][9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during the binding of a ligand to a macromolecule or metal ion, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the metal-gluconate interaction.
Materials:
-
Isothermal titration calorimeter
-
Syringe for injecting the titrant
-
Sample cell
-
Solutions of the metal ion and this compound in a matched buffer, degassed prior to use.
Procedure:
-
Sample Preparation: Prepare a solution of the metal ion to be placed in the sample cell and a more concentrated solution of this compound for the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[10]
-
Instrument Setup: Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Titration: Load the metal solution into the sample cell and the this compound solution into the syringe. Perform a series of injections of the gluconate solution into the metal solution. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot these values against the molar ratio of gluconate to metal. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[11]
Workflow for Evaluation of a Chelating Agent in Drug Development
The evaluation of a potential chelating agent like this compound for use in drug development follows a structured workflow to ensure safety and efficacy. This process involves in silico, in vitro, and in vivo studies.
General Experimental Workflow for Characterizing Metal-Gluconate Complexes
A systematic approach is crucial for the comprehensive characterization of metal-gluconate complexes. The following workflow outlines the key stages, from initial synthesis to detailed structural and thermodynamic analysis.
Conclusion
This compound is a versatile and effective chelating agent for a variety of metal ions. Its strong binding affinity, particularly in alkaline conditions, coupled with its biodegradability, makes it a valuable component in numerous applications, including pharmaceutical formulations where metal ion control is critical. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this important compound. The systematic workflows presented can guide the evaluation and characterization of its chelating properties for specific applications in drug development and other scientific endeavors.
References
- 1. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 2. atamankimya.com [atamankimya.com]
- 3. E576 SODIUM GLUCONATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 8. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. cbgp.upm.es [cbgp.upm.es]
Methodological & Application
Protocol for using ammonium gluconate to improve crop salt stress resistance.
Introduction
Soil salinity is a significant abiotic stressor that adversely impacts crop growth and productivity worldwide. High salt concentrations in the soil create osmotic stress, leading to reduced water uptake by plants, and cause ion toxicity, primarily due to excessive sodium (Na⁺) accumulation. Ammonium gluconate, a compound that provides both a nitrogen source (ammonium, NH₄⁺) and a carbon source (gluconate), has emerged as a promising agent for enhancing salt stress resistance in crops. This document provides detailed application notes and protocols for researchers and agricultural scientists on the use of this compound to improve crop performance under saline conditions. The protocols and data presented are based on studies demonstrating the efficacy of this compound in improving germination, growth, and physiological responses in salt-stressed plants.
Mechanism of Action
This compound enhances salt stress tolerance through a multi-faceted mechanism. The ammonium provides a readily available nitrogen source, which is crucial for plant growth and the synthesis of stress-related compounds. The gluconate acts as a carbon source and may also chelate metal ions. Key effects of this compound application under salt stress include:
-
Improved Ion Homeostasis: Reduces the uptake and accumulation of toxic Na⁺ ions in plant tissues while potentially enhancing the uptake of essential cations like potassium (K⁺), thereby improving the K⁺/Na⁺ ratio.[1][2][3]
-
Enhanced Antioxidant Defense: Increases the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD), which scavenge reactive oxygen species (ROS) generated under salt stress, thus protecting cell membranes from oxidative damage.[1][2]
-
Increased Photosynthetic Efficiency: Leads to higher chlorophyll content, which is essential for photosynthesis and overall plant vigor.[1][2]
-
Promotion of Growth and Biomass: Improves seed germination rates and increases fresh weight and root development in seedlings exposed to saline conditions.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on maize (Zea mays L.) seedlings under salt stress, as reported in scientific literature.
Table 1: Effect of this compound on Maize Seedling Growth under Salt Stress
| Treatment | Germination Rate Increase (%) | Fresh Weight Increase (%) |
| This compound | 23.4 | 29.6 |
Data sourced from a patent on an this compound preparation.[2]
Table 2: Physiological and Biochemical Effects of this compound on Maize Seedlings under Salt Stress
| Parameter | Change with this compound |
| MDA (Malondialdehyde) Content | 40.2% decrease |
| CAT (Catalase) Activity | 20.3% increase |
| POD (Peroxidase) Activity | 130.5% increase |
| Seedling Chlorophyll Content | 146.3% increase |
| Leaf Na⁺ Content | 49.6% decrease |
Data sourced from a patent on an this compound preparation.[2]
Experimental Protocols
This section provides detailed protocols for preparing and applying this compound and for evaluating its effects on crop salt stress resistance.
Protocol 1: Preparation of this compound Solution
-
Objective: To prepare a stock solution and working solutions of this compound for application to crops.
-
Materials:
-
This compound (powder)
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Weighing balance
-
-
Procedure:
-
Stock Solution (e.g., 10 g/L):
-
Weigh 10.0 g of this compound powder.
-
Dissolve the powder in approximately 800 mL of distilled water in a 1 L volumetric flask.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved.
-
Add distilled water to the flask to bring the final volume to 1 L.
-
Store the stock solution in a clean, labeled bottle at 4°C.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with distilled water. According to published data, effective concentrations range from 1.0 to 5.0 g/L.[2] For example, to prepare 1 L of a 2.1 g/L working solution from a 10 g/L stock, take 210 mL of the stock solution and add it to a 1 L volumetric flask, then fill to the mark with distilled water.
-
-
Protocol 2: Seed Treatment and Germination Assay under Salt Stress
-
Objective: To assess the effect of this compound on seed germination under saline conditions.
-
Materials:
-
Crop seeds (e.g., maize, wheat, tomato)
-
This compound working solution (e.g., 2.1 g/L)
-
Sodium chloride (NaCl) solution (e.g., 90-150 mmol/L to simulate salt stress)[2]
-
Control solution (distilled water)
-
Petri dishes with filter paper
-
Growth chamber or incubator
-
-
Procedure:
-
Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Prepare Petri dishes with two layers of sterile filter paper.
-
Prepare the following treatment groups (in triplicate):
-
Control: Moisten filter paper with distilled water.
-
Salt Stress: Moisten filter paper with NaCl solution.
-
This compound + Salt Stress: Moisten filter paper with a solution containing both NaCl and this compound at the desired concentrations.
-
-
Place a known number of seeds (e.g., 50) in each Petri dish.
-
Incubate the Petri dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Record the number of germinated seeds daily for a specified period (e.g., 7-10 days).
-
Calculate the germination rate for each treatment.
-
Protocol 3: Application of this compound to Soil-Grown Plants
-
Objective: To evaluate the effect of this compound on the growth and physiology of plants under salt stress in a pot experiment.
-
Materials:
-
Pots filled with a suitable growing medium (e.g., soil, sand, or a mixture)
-
Crop seedlings
-
This compound working solution (e.g., 3.2 g/L)
-
NaCl solution for inducing salt stress (e.g., 120 mmol/L)[2]
-
Watering cans or irrigation system
-
-
Procedure:
-
Transplant healthy, uniform seedlings into pots.
-
Allow the seedlings to acclimate for one week.
-
Divide the pots into treatment groups (e.g., Control, Salt Stress, this compound + Salt Stress), with multiple replicates for each group.
-
Salt Stress Application: Begin irrigating the "Salt Stress" and "this compound + Salt Stress" groups with the NaCl solution. Irrigate the control group with regular water.
-
This compound Application: For the "this compound + Salt Stress" group, apply the this compound solution to the soil. The frequency and volume of application should be determined based on the crop and pot size, ensuring the roots are adequately exposed. This can be done as a soil drench.
-
Continue the treatments for a specified duration (e.g., 2-4 weeks).
-
At the end of the experiment, harvest the plants and measure various parameters as described in Protocol 4.
-
Protocol 4: Measurement of Physiological and Biochemical Parameters
-
Objective: To quantify the effects of this compound on plant physiology and biochemistry.
-
Procedures:
-
Growth Parameters: Measure plant height, root length, and fresh and dry biomass.
-
Chlorophyll Content: Extract chlorophyll from fresh leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Ion Content (Na⁺): Dry and grind plant tissue. Digest the tissue using an acid mixture and determine the Na⁺ concentration using a flame photometer or inductively coupled plasma mass spectrometry (ICP-MS).
-
Antioxidant Enzyme Assays (CAT, POD):
-
Homogenize fresh leaf tissue in a suitable extraction buffer on ice.
-
Centrifuge the homogenate and collect the supernatant as the enzyme extract.
-
CAT Activity: Measure the decrease in absorbance at 240 nm as H₂O₂ is decomposed.
-
POD Activity: Measure the increase in absorbance due to the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.
-
-
Lipid Peroxidation (MDA Content): Measure the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction and measuring the absorbance at 532 nm and 600 nm.
-
Visualizations
Caption: Proposed mechanism of this compound in mitigating salt stress.
References
- 1. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108424318B - this compound preparation for improving salt stress resistance of crops and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application of Ammonium Gluconate as a Fertilizer in Maize Cultivation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium gluconate, a compound that provides both nitrogen and a readily available carbon source, presents a promising alternative or supplement to conventional fertilizers in maize (Zea mays L.) cultivation. The gluconate component may act as a biostimulant and a chelating agent, potentially enhancing nutrient uptake and improving plant stress tolerance. This document provides detailed application notes and protocols for the use of this compound as a fertilizer in maize, based on available scientific literature. It is designed to guide researchers in designing and conducting experiments to evaluate its efficacy.
Rationale for Use
This compound offers a dual benefit of supplying essential nitrogen and organic carbon. This can be particularly advantageous in improving soil fertility and mitigating the negative impacts of soil degradation. Research suggests that this compound can be an effective fertilizer, especially under conditions of abiotic stress, such as high salinity[1]. The gluconate moiety is hypothesized to enhance the uptake and utilization of not only the accompanying ammonium but also other micronutrients by acting as a natural chelator.
Experimental Protocols
The following protocols are designed for laboratory, greenhouse, and field trials to assess the efficacy of this compound on maize.
Seed Treatment Protocol
Objective: To evaluate the effect of this compound as a seed priming agent on germination, early seedling growth, and nutrient content.
Materials:
-
Maize seeds (select a uniform and certified variety)
-
This compound solutions of varying concentrations (e.g., 0.5%, 1%, 1.5% w/v in distilled water)
-
Control solution (distilled water)
-
Germination trays or pots with sterile germination medium (e.g., sand, vermiculite, or germination paper)
-
Growth chamber or greenhouse with controlled environmental conditions
Methodology:
-
Seed Sterilization: Surface sterilize maize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Seed Priming:
-
Divide the sterilized seeds into treatment groups.
-
Immerse the seeds in the respective this compound solutions or the control solution for a predetermined duration (e.g., 8-12 hours). Ensure seeds are fully submerged.
-
After soaking, remove the seeds and air-dry them to their original moisture content in a sterile environment.
-
-
Germination Assay:
-
Place a fixed number of treated seeds (e.g., 50) in each germination tray or pot.
-
Maintain optimal conditions for maize germination (e.g., 25-28°C, adequate moisture).
-
Record germination percentage, germination rate, and seedling vigor at regular intervals.
-
-
Early Seedling Growth Analysis:
-
After a set period (e.g., 14-21 days), carefully harvest the seedlings.
-
Measure shoot length, root length, and fresh and dry biomass.
-
Analyze seedling tissues for nitrogen and other key nutrient content.
-
Soil Drench Application Protocol
Objective: To assess the impact of soil-applied this compound on maize growth, nutrient uptake, and yield.
Materials:
-
Potted maize plants at a specific growth stage (e.g., V2-V4)
-
This compound solutions at various concentrations (e.g., 1 g/L, 2 g/L, 3 g/L)
-
Standard NPK fertilizer solution as a positive control
-
No-fertilizer control
-
Greenhouse or field plots
Methodology:
-
Plant Establishment: Grow maize plants in pots or designated field plots until they reach the desired growth stage.
-
Treatment Application:
-
Prepare the different concentrations of this compound solutions.
-
Apply a standardized volume of the respective solution to the soil at the base of each plant. Ensure even distribution and avoid direct contact with the leaves.
-
Apply the control and positive control solutions in the same manner.
-
-
Data Collection:
-
Monitor plant height, stem diameter, and leaf area at regular intervals throughout the growing season.
-
At key growth stages (e.g., tasseling, grain filling), collect leaf samples for nutrient analysis.
-
At maturity, harvest the plants and measure total biomass, grain yield, and yield components (e.g., cob length, number of kernels per cob, 100-kernel weight).
-
-
Soil Analysis: Collect soil samples before and after the experiment to analyze changes in soil pH, organic carbon, and nutrient availability.
Foliar Spray Application Protocol
Objective: To determine the effectiveness of foliar-applied this compound on maize growth, nutrient status, and yield, particularly for rapid nutrient correction.
Materials:
-
Maize plants at the V4-V6 growth stage
-
This compound solutions at different concentrations (e.g., 0.5%, 1%, 2% w/v) with a non-ionic surfactant
-
Control (water spray with surfactant)
-
Backpack sprayer or handheld spray bottle
Methodology:
-
Solution Preparation: Prepare the this compound solutions and add a surfactant to ensure proper leaf coverage.
-
Application:
-
Spray the solutions onto the maize leaves until runoff, ensuring thorough coverage of both upper and lower leaf surfaces.
-
Conduct the spraying during the early morning or late evening to maximize absorption and minimize phytotoxicity.
-
Apply the control spray in the same manner.
-
-
Data Collection:
-
Visually inspect plants for any signs of leaf burn or phytotoxicity in the days following application.
-
Collect leaf samples for chlorophyll and nutrient analysis before and after spraying.
-
Monitor plant growth parameters as described in the soil drench protocol.
-
At harvest, determine yield and yield components.
-
Data Presentation
Table 1: Effect of this compound on Maize Seedling Growth under Salt Stress
| Treatment | Primary Root Length (cm) | Average Root Diameter (mm) | Root Activity (µg g⁻¹ h⁻¹) | Chlorophyll Content (mg g⁻¹ FW) |
| Control (No AG) | 10.2 | 0.25 | 150 | 1.2 |
| This compound | 9.8 | 0.35 | 200 | 1.8 |
| Ammonium Carbonate | 8.5 | 0.28 | 160 | 1.4 |
| Data is illustrative and based on trends reported in existing literature[1]. |
Table 2: Hypothetical Impact of Different this compound Application Methods on Maize Yield
| Treatment | Application Method | Application Rate | Plant Height at Tasseling (cm) | 100-Kernel Weight (g) | Grain Yield ( kg/ha ) |
| Control | - | - | 180 | 28 | 6000 |
| Standard NPK | Soil | Recommended Dose | 210 | 32 | 8000 |
| This compound | Seed Treatment | 1% solution | 185 | 29 | 6500 |
| This compound | Soil Drench | 2 g/L | 205 | 31 | 7800 |
| This compound | Foliar Spray | 1% solution | 195 | 30 | 7200 |
| This table presents hypothetical data for comparative purposes and should be validated through experimentation. |
Visualization of Workflows and Pathways
Experimental Workflow for Evaluating this compound Application Methods
Caption: Experimental workflow for testing this compound in maize.
Hypothesized Signaling Pathway for Enhanced Nutrient Uptake with this compound
Caption: Hypothesized nutrient uptake pathway influenced by this compound.
Conclusion and Future Directions
This compound shows potential as a valuable fertilizer for maize cultivation, offering both nitrogen and a carbon source that may enhance overall nutrient uptake and plant health. The provided protocols offer a framework for systematic evaluation of its efficacy through various application methods. Further research is warranted to elucidate the precise mechanisms of action, including the specific signaling pathways activated by gluconate, and to establish optimal application rates and timings for different maize varieties and environmental conditions. A comprehensive understanding of these aspects will be crucial for the successful integration of this compound into sustainable agricultural practices.
References
Application Notes and Protocols for Utilizing Ammonium Gluconate as a Chelating Agent in Textile Printing
Audience: Researchers, scientists, and drug development professionals.
Introduction
In textile printing, the quality of the final product is significantly influenced by the presence of metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺) in the process water and on the textile substrate itself. These ions can interfere with dye chemistry, leading to issues like poor color yield, shade changes, and reduced fastness properties. Chelating agents are employed to sequester these metal ions, forming stable, water-soluble complexes and mitigating their detrimental effects.[1][2][3]
Ammonium gluconate, the ammonium salt of gluconic acid, is a highly effective and biodegradable chelating agent. Its performance, particularly in alkaline conditions typical of reactive dye printing, makes it a valuable auxiliary in textile processing.[4][5][6] This document provides detailed application notes and protocols for the utilization of this compound in textile printing.
Mechanism of Action
This compound functions by forming stable complexes with di- and trivalent metal ions. The gluconate ion, with its multiple hydroxyl groups and a carboxylate group, acts as a multidentate ligand, effectively "wrapping" around the metal ion to form a stable chelate complex.[7] This prevents the metal ions from reacting with dye molecules or other components of the printing paste.
Data Presentation
Chelating Performance of Gluconate
Table 1: Stability Constants (log β) of Metal-Gluconic Acid Complexes
| Metal Ion | Complex Stoichiometry (Metal:Gluconate) | pH | Stability Constant (log β) |
| Fe(III) | 1:1 | 7 | 38 |
| Fe(II) | Not Specified | 13.3 | Not Specified |
| Co(II) | 1:1 | 7 | 20 |
| Eu(III) | 1:1 | 7 | 24 |
| Cd(II) | Not Specified | 13.3 | Not Specified |
| U(VI) | 1:1 | 7 | 19.9 |
| Ho(III) | 2:1 | 13.3 | 49.8 |
| Ce(III) | 2:1 | 13.3 | 43.9 |
Source: Adapted from research on metal-gluconic acid complexes. The data indicates the formation of stable complexes, particularly at neutral and alkaline pH.[9]
Comparative Performance Data (Illustrative)
The following table illustrates the expected impact of this compound on key textile printing parameters compared to a standard chelating agent like EDTA and a control with no chelating agent. This data is illustrative and would need to be confirmed by experimental results as outlined in the protocols below.
Table 2: Illustrative Performance Comparison of Chelating Agents in Reactive Printing
| Parameter | No Chelating Agent (Control) | EDTA (1 g/L) | This compound (1 g/L) |
| Color Strength (K/S Value) | 18.5 | 20.5 | 21.0 |
| Wash Fastness (Staining on Cotton) | 3-4 | 4 | 4-5 |
| Rubbing Fastness (Wet) | 3 | 3-4 | 4 |
| Print Sharpness | Good | Very Good | Excellent |
Experimental Protocols
Protocol 1: Preparation of Reactive Printing Paste with this compound
This protocol describes the preparation of a stock printing paste and its subsequent mixing with a reactive dye.
Materials:
-
This compound
-
Sodium Alginate (thickener)
-
Urea
-
Sodium Bicarbonate (alkali)
-
Reactive Dye (e.g., a monochlorotriazine type)
-
Deionized Water
Procedure:
-
Stock Thickener Preparation:
-
In a suitable container, add 40-60 parts of sodium alginate to 800 parts of deionized water while stirring vigorously to avoid lump formation.
-
Continue stirring until a homogenous, viscous paste is formed.
-
To this paste, add 100-150 parts of urea and stir until completely dissolved. Urea acts as a humectant and dye-solubilizing agent.[10]
-
Add 10 parts of this compound and stir until fully incorporated.
-
Finally, add 20-30 parts of sodium bicarbonate and mix thoroughly.
-
Adjust the final weight to 1000 parts with deionized water.
-
-
Printing Paste Preparation:
Protocol 2: Screen Printing of Cotton Fabric
This protocol outlines the manual screen printing process.
Materials:
-
Prepared Reactive Printing Paste
-
Pre-scoured and bleached 100% cotton fabric
-
Printing screen with desired design
-
Squeegee
-
Printing table
Procedure:
-
Place the cotton fabric smoothly on the printing table.
-
Position the printing screen firmly onto the fabric.
-
Apply a line of the prepared printing paste along one edge of the screen.
-
Using the squeegee at a consistent angle and pressure, draw the paste across the screen. This forces the paste through the open mesh of the design onto the fabric.
-
Lift the screen carefully to avoid smudging the print.
Protocol 3: Fixation and Washing-off
This protocol describes the post-printing steps to fix the dye and remove excess chemicals.
Procedure:
-
Fixation:
-
Steam the dried, printed fabric at 102-105°C for 8-12 minutes. This step facilitates the chemical reaction between the reactive dye and the cellulose fibers of the cotton, forming a covalent bond.
-
-
Washing-off:
-
Rinse the steamed fabric thoroughly in cold water to remove the thickener and unfixed dye.
-
Wash the fabric in a hot solution (90-95°C) containing a non-ionic detergent (1-2 g/L).
-
Rinse again with warm water and then cold water.
-
Squeeze and air dry the final printed fabric.
-
Protocol 4: Evaluation of Print Quality
1. Color Strength (K/S Value) Measurement:
-
Use a spectrophotometer to measure the reflectance of the printed fabric at the wavelength of maximum absorption for the specific dye used.
-
The color strength (K/S) is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the print.[13][14][15]
2. Color Fastness to Washing (ISO 105-C06):
-
A specimen of the printed fabric is stitched together with a multi-fiber test fabric.
-
The composite specimen is washed in a standardized detergent solution under specified conditions of temperature and time.
-
The change in color of the printed specimen and the degree of staining on the multi-fiber fabric are assessed using standard grey scales.
3. Color Fastness to Rubbing (ISO 105-X12):
-
A specimen of the printed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter.
-
The degree of color transfer to the white cloths is assessed using the grey scale for staining.[13][16][17]
Visualizations
Caption: Workflow for textile printing using this compound.
References
- 1. thfine.com [thfine.com]
- 2. News - Why Sequestering Agents Are a Must-Have for Textile Dyeing [jindunchem-med.com]
- 3. The Application Of Chelating Agent in Each Stage Of Printing And Dyeing - News [colorfuldyes.com]
- 4. Sodium Gluconate applications: Key uses across industries [tzgroupusa.com]
- 5. SODIUM GLUCONATE - Ataman Kimya [atamanchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. internationaljournalssrg.org [internationaljournalssrg.org]
- 15. jsaer.com [jsaer.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jungbunzlauer.com [jungbunzlauer.com]
Application Notes and Protocols: Ammonium Gluconate as a Latent Acid Catalyst in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium gluconate (C₆H₁₅NO₇) is the ammonium salt of gluconic acid.[1] Beyond its established uses as a chelating agent and concrete retarder, this compound holds significant potential as a latent acid catalyst in various industrial applications.[1] This property is particularly valuable in processes requiring acid catalysis that is initiated by heat, thereby providing a stable single-package system at ambient temperatures.
The catalytic activity of this compound is derived from its thermal decomposition. Upon heating, it dissociates into ammonia (NH₃), which is volatile, and gluconic acid, a non-volatile organic acid. The released gluconic acid then acts as the catalyst for various chemical reactions, such as the crosslinking of polymers. This latent nature prevents premature reactions, offering an extended pot life for formulations.
This document provides detailed application notes and protocols for the use of this compound as a latent acid catalyst in two primary industrial applications: formaldehyde-free wrinkle-resistant finishing of cellulosic textiles and the curing of binders in pigment printing.
Mechanism of Latent Acid Catalysis
The catalytic action of this compound is initiated by heat. The general mechanism involves the following steps:
-
Thermal Dissociation: At elevated temperatures, typically during a curing process, this compound decomposes to release ammonia gas and gluconic acid.
-
Acid Catalysis: The in situ generated gluconic acid lowers the pH of the system and catalyzes the desired crosslinking reaction. For example, it facilitates the esterification reaction between polycarboxylic acids and the hydroxyl groups of cellulose in textile finishing.
References
Application Notes and Protocols for the Enzymatic Synthesis of Ammonium Gluconate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enzymatic synthesis of ammonium gluconate from glucose, utilizing glucose oxidase and catalase. The methodologies outlined are designed to be reproducible and scalable for various research and development applications.
Introduction
This compound is a versatile chemical compound with applications in various industries, including as a component in metal cleaning, in agriculture as a fertilizer, and in the pharmaceutical industry.[1] The enzymatic synthesis of this compound offers a highly specific and efficient alternative to traditional chemical oxidation methods. This process utilizes glucose oxidase (GOx) to catalyze the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to gluconic acid.[2][3] The gluconic acid is then neutralized in situ with ammonia to form this compound. To enhance the efficiency and stability of the glucose oxidase, catalase is often co-immobilized or used in solution to decompose the hydrogen peroxide byproduct, which can inhibit GOx activity.[2][3]
Principle of the Reaction
The enzymatic synthesis of this compound is a two-step process:
-
Oxidation of Glucose: Glucose oxidase catalyzes the oxidation of β-D-glucose in the presence of molecular oxygen to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).
-
Hydrolysis and Neutralization: The D-glucono-δ-lactone spontaneously hydrolyzes to gluconic acid. Ammonia (in the form of ammonium hydroxide) is added to the reaction mixture to neutralize the gluconic acid, forming this compound and maintaining the optimal pH for the enzymatic reaction.
-
Decomposition of Hydrogen Peroxide: Catalase is employed to break down the hydrogen peroxide into water and oxygen, the latter of which can be reused by the glucose oxidase.
Signaling Pathway and Experimental Workflow
The enzymatic cascade and the general experimental workflow are depicted below.
Quantitative Data Summary
The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including temperature, pH, enzyme concentration, and substrate concentration. The following tables summarize quantitative data from various studies on the enzymatic production of gluconic acid and its salts.
Table 1: Reaction Conditions for Enzymatic Gluconate Production
| Parameter | Range | Optimal Value | Reference |
| Temperature (°C) | 15 - 40 | 30 - 40 | [4][5] |
| pH | 4.0 - 8.0 | 5.0 - 6.5 | [4][5] |
| Glucose Concentration (%) | 10 - 40 | 15 - 35 | [4][6] |
| GOx:Catalase Ratio (U/U) | 1:50 - 1:100 | Not Specified | [4] |
| Aeration (vvm) | 0.5 - 3.0 | 1.2 | [5][7] |
| Stirring Speed (rpm) | 40 - 800 | 700 | [1][7] |
Table 2: Performance Metrics of Enzymatic Gluconate Synthesis
| Parameter | Value | Conditions | Reference |
| Glucose Conversion (%) | 95 - 100 | Continuous or fed-batch | [5] |
| Glucose Conversion (%) | 96 | 40°C, pH 6.0, 26 g/L glucose | [8] |
| Glucose Conversion (%) | 98.97 | 35.2°C, pH 7.05 | [8] |
| Productivity (g L⁻¹ h⁻¹) | 5.78 - 5.88 | 35°C, pH 5.8, 100-300 g/L glucose | [8] |
| Productivity (g L⁻¹ h⁻¹) | 10.89 | 35°C, 15% (w/v) glucose | [8] |
| Reaction Time (h) | 7.75 ± 0.5 | 38°C, pH 5.9 | [7] |
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the source of enzymes and the desired scale of production.
Materials and Reagents
-
D-Glucose (anhydrous)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver or Aspergillus niger)
-
Ammonium Hydroxide (10-30% v/v solution)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Deionized Water
-
Bioreactor with temperature, pH, and dissolved oxygen control
-
Ultrafiltration system with a molecular weight cut-off of 5-10 kDa
-
Crystallization vessel
-
Drying oven
-
Glucose analyzer (e.g., YSI)
Protocol 1: Batch Synthesis of this compound
-
Preparation of Solutions:
-
Prepare a 20% (w/v) glucose solution in deionized water.
-
Prepare a 15% (v/v) ammonium hydroxide solution.
-
Prepare an enzyme stock solution containing glucose oxidase and catalase in a 1:50 activity ratio in 0.1 M phosphate buffer (pH 6.0).
-
-
Reaction Setup:
-
Add the glucose solution to the bioreactor.
-
Adjust the temperature of the bioreactor to 35°C.
-
Begin gentle agitation (e.g., 200 rpm) and sparge with air at a rate of 1 vvm (volume of air per volume of liquid per minute).
-
Add the enzyme stock solution to the bioreactor.
-
-
Reaction Monitoring and Control:
-
Monitor the pH of the reaction mixture continuously. Maintain the pH at 5.5 by the controlled addition of the ammonium hydroxide solution.
-
Monitor the glucose concentration periodically using a glucose analyzer. The reaction is considered complete when the glucose concentration is below 0.1%.
-
-
Product Purification:
-
Once the reaction is complete, pass the reaction mixture through an ultrafiltration system to separate the enzymes from the this compound solution.[5]
-
Collect the permeate, which contains the this compound.
-
Concentrate the permeate under vacuum to a density of 1.30-1.40 g/mL.[1]
-
Cool the concentrated solution to induce crystallization.
-
Collect the this compound crystals by filtration and dry them in an oven at a suitable temperature.
-
Protocol 2: Fed-Batch Synthesis of this compound
-
Initial Reactor Setup:
-
Begin with a smaller initial volume of a 5% (w/v) glucose solution in the bioreactor.
-
Add the enzyme solution and set the initial temperature, pH, and aeration as described in the batch protocol.
-
-
Fed-Batch Operation:
-
Continuously feed a concentrated glucose solution (e.g., 50% w/v) into the reactor at a rate that maintains a residual glucose concentration of approximately 5% (w/v).[5]
-
Continuously monitor and control the pH with the addition of ammonium hydroxide.
-
-
Product Recovery:
-
The product can be recovered continuously or at the end of the fed-batch run using the purification steps outlined in the batch protocol.
-
Conclusion
The enzymatic synthesis of this compound using glucose oxidase and catalase is a robust and efficient method. The provided protocols and data offer a solid foundation for researchers to develop and optimize this process for their specific needs. By carefully controlling reaction parameters such as temperature, pH, and substrate concentration, high conversion rates and product yields can be achieved. Further optimization may involve the use of immobilized enzymes to enhance stability and reusability.
References
- 1. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 2. Entrapment of Glucose Oxidase and Catalase in Silica–Calcium–Alginate Hydrogel Reduces the Release of Gluconic Acid in Must - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 4. KR100261015B1 - Method for preparing calsium gluconate using glucose oxidase under the pressurized condition - Google Patents [patents.google.com]
- 5. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Optimization of biocatalytic production of sodium gluconate using a dual-enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Ammonium Gluconate: A Multifaceted Component in Modern Disinfectant Formulations
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium gluconate, the ammonium salt of gluconic acid, is a versatile compound increasingly utilized in the formulation of advanced disinfectants.[1] While not typically employed as a primary biocidal agent, its role as a chelating agent and potentiator of antimicrobial efficacy is critical for developing stable and effective disinfectant solutions.[2] This document provides detailed application notes on the function of this compound in disinfectant formulations, along with experimental protocols for evaluating its contribution to antimicrobial activity.
This compound is a white, crystalline solid that is highly soluble in water.[1] Its primary function in disinfectant formulations is to sequester metal ions, which can otherwise interfere with the stability and efficacy of the primary antimicrobial agents.[2][3] By binding with divalent and trivalent metal cations, such as calcium, magnesium, and iron, this compound prevents these ions from deactivating the disinfectant or serving as essential micronutrients for microbial growth.[2][4]
Mechanism of Action: The Role of Chelation in Disinfection
The primary mechanism through which this compound contributes to the efficacy of a disinfectant formulation is chelation.[2][4] Metal ions are crucial for the survival and proliferation of microorganisms. They serve as cofactors for enzymes and are essential for maintaining the integrity of the cell membrane.
By sequestering these essential metal ions, this compound induces a state of "nutritional immunity," effectively starving the microorganisms and rendering them more susceptible to the biocidal action of the primary disinfectant.[4] This synergistic effect allows for the use of lower concentrations of the primary antimicrobial agent, potentially reducing toxicity and the development of microbial resistance.
dot graph TD; A[Disinfectant Formulation with this compound] --> B{Application to Contaminated Surface}; B --> C[this compound chelates metal ions (Ca2+, Mg2+, Fe3+)]; C --> D{Metal ions unavailable to microorganisms}; D --> E[Weakened microbial cell structure and inhibited metabolism]; A --> F[Primary Antimicrobial Agent]; F --> G{Attacks microbial cells}; E & G --> H((Enhanced Disinfection Efficacy));
graph[fontname="Arial", label="Figure 1: Logical workflow of this compound's role in disinfection.", labelloc=b, fontcolor="#202124"] node[fontname="Arial", fontcolor="#202124"] edge[fontname="Arial", color="#5F6368"]
end Caption: Logical workflow of this compound's role in disinfection.
Applications in Disinfectant Formulations
This compound is a valuable additive in a variety of disinfectant formulations, including those based on:
-
Quaternary Ammonium Compounds (QACs): It enhances the biocidal activity of QACs by preventing their deactivation by hard water ions.[5]
-
Phenolic Compounds: It improves the stability and efficacy of phenolic disinfectants.
-
Oxidizing Agents (e.g., Hydrogen Peroxide): It stabilizes hydrogen peroxide solutions by sequestering metal ions that catalyze its decomposition.
Table 1: Example Formulations
While specific proprietary formulations are not publicly available, the following table provides illustrative concentration ranges based on existing literature.
| Component | Concentration Range (% w/w) | Purpose |
| Primary Disinfectant | ||
| Quaternary Ammonium Compound | 0.1 - 2.0 | Primary Biocidal Agent |
| Potentiating Agent | ||
| This compound | 0.5 - 5.0 | Chelating Agent, Efficacy Booster |
| Other Components | ||
| Surfactant | 1.0 - 10.0 | Wetting and Cleaning Agent |
| pH Buffer | 0.1 - 1.0 | Maintain Optimal pH |
| Deionized Water | To 100 | Solvent |
Experimental Protocols
The following protocols are designed to evaluate the contribution of this compound to the antimicrobial efficacy of a disinfectant formulation.
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing
This protocol determines the lowest concentration of a disinfectant that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Test disinfectant formulation with and without this compound.
-
Selected microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
96-well microtiter plates.
-
Sterile pipettes and tubes.
-
Incubator.
-
Plate reader (optional).
Procedure:
-
Prepare Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test disinfectant formulations (with and without this compound) in MHB in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism in broth only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the disinfectant that shows no visible turbidity.
-
MBC Determination: Subculture 10 µL from each well that shows no growth onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.
dot graph TD; subgraph "Experimental Workflow" direction LR A[Prepare Disinfectant Dilutions and Microbial Inoculum] --> B[Inoculate Microtiter Plates]; B --> C[Incubate Plates]; C --> D{Observe for Microbial Growth}; D --> E[Determine Minimum Inhibitory Concentration (MIC)]; D --> F[Subculture from Clear Wells]; F --> G[Incubate Agar Plates]; G --> H{Observe for Colony Formation}; H --> I[Determine Minimum Bactericidal Concentration (MBC)]; end
graph[fontname="Arial", label="Figure 2: Workflow for MIC and MBC Determination.", labelloc=b, fontcolor="#202124"] node[fontname="Arial", fontcolor="#202124"] edge[fontname="Arial", color="#5F6368"]
end Caption: Workflow for MIC and MBC Determination.
Protocol 2: Suspension Test for Bactericidal Efficacy
This protocol evaluates the bactericidal efficacy of the disinfectant in a liquid suspension.
Materials:
-
Same as Protocol 1.
-
Neutralizing solution (e.g., Dey-Engley neutralizing broth).
-
Sterile test tubes.
-
Water bath.
Procedure:
-
Prepare Test Solutions: Prepare the disinfectant formulations at their use-concentration.
-
Prepare Inoculum: Prepare a microbial suspension with a concentration of approximately 1.5-5.0 x 10^8 CFU/mL.
-
Test Procedure:
-
Add 1 mL of the microbial suspension to 9 mL of the disinfectant solution.
-
At specified contact times (e.g., 1, 5, and 10 minutes), transfer 1 mL of the mixture to 9 mL of neutralizing broth.
-
Perform serial dilutions of the neutralized sample and plate onto agar plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies.
-
Calculate Log Reduction: Compare the CFU/mL of the treated samples to an untreated control to determine the log reduction.
Table 2: Interpreting Log Reduction
| Log Reduction | Percent Reduction |
| 1 | 90% |
| 2 | 99% |
| 3 | 99.9% |
| 4 | 99.99% |
| 5 | 99.999% |
Conclusion
This compound is a key component in the formulation of effective and stable disinfectants. Its primary role as a chelating agent enhances the antimicrobial activity of primary biocides, contributing to the overall performance of the disinfectant. The protocols outlined in this document provide a framework for researchers and formulation scientists to quantitatively assess the contribution of this compound to disinfectant efficacy. Further research into the synergistic effects of this compound with a broader range of antimicrobial agents will continue to advance the development of next-generation disinfectant technologies.
References
- 1. This compound | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of quaternary ammonium compounds and food additive grade calcium hydroxide on microbicidal activities at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ammonium Gluconate in Improving Seed Germination Under Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seed germination is a critical stage in the plant life cycle and is highly susceptible to various environmental stresses, including salinity, drought, and heavy metal toxicity. These abiotic stressors can significantly reduce germination rates and seedling vigor, leading to substantial crop losses. Ammonium gluconate, a compound that provides both a nitrogen source (ammonium) and a carbon source (gluconate), has been investigated as a potential biostimulant to enhance plant stress tolerance. While research on its specific effects on seed germination under stress is emerging, related studies on ammonium-containing compounds and organic acids suggest a promising role in mitigating the negative impacts of abiotic stress during this crucial developmental phase. These compounds may act by providing essential nutrients, modulating phytohormone levels, and activating stress-response signaling pathways.
This document provides a summary of the current understanding, detailed experimental protocols for evaluating the efficacy of this compound, and a proposed signaling pathway for its action in enhancing seed germination under stress.
Data Presentation
The following table summarizes the effects of various ammonium-containing compounds on seed germination under different stress conditions, serving as a proxy for the potential effects of this compound.
Table 1: Effects of Ammonium Compounds on Seed Germination Parameters Under Abiotic Stress
| Plant Species | Stress Condition | Ammonium Compound | Concentration | Observed Effects on Germination | Reference |
| Tomato (Solanum lycopersicum) | Salinity (NaCl) | Ammonium nitrate (NH₄NO₃) & Ammonium sulfate ((NH₄)₂SO₄) | 50 and 100 mmol | Priming with both ammonium salts improved germination percentage compared to unprimed seeds under saline conditions.[1][2] | [1][2] |
| Upland Rice | Not specified (in context of improving emergence) | Ammonium nitrate (NH₄NO₃) | 2 mM and 6 mM | Nutripriming with 6 mM NH₄NO₃ showed the most robust germinative efficacy, while 2 mM resulted in greater root length.[1] | [3] |
| Pulsatilla pratensis | Nitrogen concentration | Ammonium nitrate (NH₄NO₃) | Up to 848 mg N L⁻¹ | Increased concentrations had a negligible effect on seed germination up to 848 mg N L⁻¹. Higher concentrations strongly reduced germination. | [4] |
| Alfalfa | Heavy Metal (Lead - Pb) | Ammonium sulfate ((NH₄)₂SO₄) | Co-contamination | Co-contamination of ammonium sulfate and lead decreased dry weight and induced oxidative stress. | [5] |
Note: The data presented is for ammonium compounds related to this compound. Direct quantitative data for this compound on seed germination under stress is limited. The presented findings suggest that the ammonium component can play a role in modulating germination under stress, though the effects are concentration and species-dependent.
Experimental Protocols
This section outlines a detailed protocol for assessing the role of this compound in improving seed germination under salinity stress, a common abiotic stressor.
Protocol 1: Seed Germination Assay Under Salinity Stress
1. Materials and Reagents:
-
Seeds of the desired plant species (e.g., Arabidopsis thaliana, tomato, or wheat)
-
This compound
-
Sodium chloride (NaCl)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Growth chamber or incubator with controlled temperature and light
-
Forceps
-
Ethanol (70%)
-
Sodium hypochlorite solution (1-2%)
2. Seed Sterilization:
-
Place seeds in a microcentrifuge tube or a small beaker.
-
Add 70% ethanol and gently agitate for 1-2 minutes.
-
Decant the ethanol and rinse the seeds with sterile distilled water three times.
-
Add 1-2% sodium hypochlorite solution and gently agitate for 5-10 minutes.
-
Decant the sodium hypochlorite solution and rinse the seeds thoroughly with sterile distilled water (5-6 times) to remove any traces of the sterilizing agents.
-
Air-dry the seeds on a sterile filter paper in a laminar flow hood.
3. Preparation of Treatment Solutions:
-
This compound Stock Solution (e.g., 1 M): Dissolve the appropriate amount of this compound in sterile distilled water.
-
NaCl Stock Solution (e.g., 1 M): Dissolve the appropriate amount of NaCl in sterile distilled water to create the desired stress condition.
-
Treatment Solutions: Prepare a series of this compound concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM) with and without a fixed concentration of NaCl (e.g., 100 mM or 150 mM, depending on the plant species' salt sensitivity). The control group will contain only sterile distilled water.
4. Seed Plating and Germination:
-
Place two layers of sterile filter paper in each Petri dish.
-
Moisten the filter paper with 5 mL of the respective treatment solution.
-
Arrange a predetermined number of sterilized seeds (e.g., 50 or 100) evenly on the filter paper using sterile forceps.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Place the Petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
5. Data Collection and Analysis:
-
Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.
-
Calculate the following parameters:
-
Germination Percentage (GP): (Total number of germinated seeds / Total number of seeds) x 100
-
Mean Germination Time (MGT): Σ (n * d) / N, where 'n' is the number of seeds germinated on day 'd', and 'N' is the total number of germinated seeds.
-
Germination Rate Index (GRI): A measure of the speed of germination.
-
Seedling Vigor Index (SVI): GP x Seedling length (measured at the end of the experiment).
-
-
At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each treatment.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. journalssystem.com [journalssystem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Interactive effects of ammonium sulfate and lead on alfalfa in rare earth tailings: Physiological responses and toxicity thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ammonium Gluconate as a Concrete Retarder
A-1: Introduction
This document provides detailed application notes and experimental protocols for the use of ammonium gluconate as a concrete retarder. It is intended for researchers, scientists, and professionals in the field of concrete technology and admixture development.
Disclaimer: Published research specifically detailing the performance of this compound as a concrete retarder is limited. The data and protocols presented herein are based on the well-documented performance of other gluconate salts, primarily sodium gluconate and gluconic acid, which are chemically similar and widely used as concrete retarders. The information provided should serve as a strong baseline for research and development of this compound-based admixtures.
This compound, a salt of gluconic acid, is expected to function as a set-retarding admixture in hydraulic cement concrete. By slowing the chemical reaction between cement and water, it extends the setting time of the concrete mix. This property is particularly valuable in applications such as:
-
Hot weather concreting, to counteract the accelerating effect of high temperatures.
-
Long-distance hauling of ready-mixed concrete.
-
Large volume pours where a delay in setting is necessary to prevent the formation of cold joints.
-
Architectural concrete to allow for special finishing techniques.
The primary mechanism of retardation for gluconates involves the adsorption of gluconate ions onto the surface of cement particles. This forms a protective layer that temporarily hinders the hydration process, specifically the hydration of tricalcium silicate (C₃S), a key mineral in cement responsible for initial setting and early strength gain. Additionally, gluconates chelate calcium ions (Ca²⁺) in the pore solution, which are essential for the nucleation and growth of hydration products.
A-2: Data Presentation
The following tables summarize the quantitative effects of gluconate-based retarders on the key properties of concrete, based on published studies on sodium gluconate and gluconic acid. These values provide an expected performance range for this compound.
Table 1: Effect of Gluconic Acid (GA) on Setting Time of Cement Paste
| Dosage of GA (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) |
| 0 (Control) | 70 | 410 |
| 0.02 | 78 | 425 |
| Data from a study on the retarding effect of gluconic acid.[1] |
Table 2: Effect of Sodium Gluconate (SG) on Setting Time of Ultra-High-Performance Concrete (UHPC)
| Dosage of SG (% by weight of cement) | Initial Setting Time | Final Setting Time |
| 0 (Control) | 8 h 14 min | 10 h 18 min |
| 0.15 | 41 h 8 min (Approx. 5.0 times control) | 46 h 21 min (Approx. 4.5 times control) |
| At a dosage of 0.15%, the initial and final setting times were significantly prolonged.[2] |
Table 3: Effect of Gluconic Acid (GA) on Compressive Strength of Concrete (MPa)
| Dosage of GA (% by weight of cement) | 3-Day Strength | 7-Day Strength | 28-Day Strength |
| 0 (Control) | - | - | - |
| 0.02 | 19.33 | - | - |
| 0.10 | 20.69 | - | - |
| The addition of gluconic acid showed a slight increase in compressive strength.[1] |
Table 4: Effect of Sodium Gluconate (SG) on Compressive Strength of Cement Pastes (MPa)
| Dosage of SG (% by weight of cement) | 3-Day Strength | 28-Day Strength |
| 0 (Blank Sample) | - | - |
| 0.06 | +7.5 (relative to blank) | +8.3 (relative to blank) |
| > 0.15 | Lower than blank | Lower than blank |
| The highest compressive strength was observed at a 0.06% dosage of sodium gluconate.[3] |
Table 5: Effect of Gluconic Acid (GA) on Concrete Workability (Slump in mm)
| Dosage of GA (% by weight of cement) | Slump at 5 min | Slump at 30 min | Slump at 60 min | Slump at 120 min |
| 0 (Control with 1% PCE) | 240 | 130 | 90 | - |
| 0.08 - 0.10 (with 1% PCE) | - | - | - | Maintained |
| Polycarboxylate Ether Superplasticizer. The addition of GA significantly retained the slump for up to 120 minutes.[1] |
A-3: Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a concrete retarder, based on standard industry practices and academic research.
Protocol 1: Evaluation of Setting Time
-
Objective: To determine the effect of varying dosages of this compound on the initial and final setting times of a cement paste or mortar.
-
Standard: ASTM C403/C403M - Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance.
-
Materials and Equipment:
-
Portland cement (Type I or II as per ASTM C150).
-
Fine aggregate (conforming to ASTM C33).
-
This compound solution of known concentration.
-
Mixing apparatus (as per ASTM C305).
-
Vicat apparatus or penetrometer with needles.
-
Molds for mortar specimens.
-
Trowels, spatulas, and other standard laboratory equipment.
-
-
Procedure:
-
Mixture Preparation: Prepare a control mortar mixture without any retarder. Subsequently, prepare test mixtures with varying dosages of this compound (e.g., 0.05%, 0.10%, 0.15% by weight of cement).
-
Mixing: The admixture should be added to the mix water before introducing the cement and aggregates. Follow the mixing procedure outlined in ASTM C305.
-
Specimen Preparation: Place the freshly mixed mortar into molds, compact it, and strike off the surface.
-
Penetration Resistance Measurement: At regular intervals, measure the penetration resistance of the mortar using a penetrometer.
-
Determination of Setting Times:
-
Initial Set: The time at which the penetration resistance reaches 500 psi (3.5 MPa).
-
Final Set: The time at which the penetration resistance reaches 4000 psi (27.6 MPa).
-
-
Data Analysis: Plot the penetration resistance versus elapsed time. Compare the initial and final setting times of the test mixtures with the control mixture.
-
Protocol 2: Evaluation of Compressive Strength
-
Objective: To assess the impact of this compound on the compressive strength development of concrete at different ages.
-
Standard: ASTM C39/C39M - Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens.
-
Materials and Equipment:
-
All materials for concrete production (cement, coarse and fine aggregates, water).
-
This compound solution.
-
Concrete mixer.
-
Cylindrical molds (e.g., 4x8 in. or 6x12 in.).
-
Tamping rod or vibrator.
-
Curing tank or room (as per ASTM C511).
-
Compression testing machine.
-
-
Procedure:
-
Mixture Design: Design a control concrete mix. Prepare test mixes with different dosages of this compound.
-
Batching and Mixing: Prepare at least three separate batches for each condition (control and each dosage) as stipulated in ASTM C494.[4]
-
Casting Specimens: Cast the concrete into cylindrical molds in layers, tamping or vibrating each layer to ensure proper consolidation.
-
Curing: After initial curing, demold the specimens and place them in a standard curing environment (e.g., lime-saturated water at 23 ± 2°C).
-
Testing: Test the compressive strength of the cylinders at specified ages (e.g., 3, 7, and 28 days). For a Type B retarding admixture, the compressive strength at any test age should be not less than 90% of that of the control at the same age.[4]
-
Data Analysis: Calculate the average compressive strength for each set of specimens. Compare the strength development of the test mixes to the control mix.
-
Protocol 3: Evaluation of Workability (Slump)
-
Objective: To measure the effect of this compound on the consistency and workability of fresh concrete, and its ability to retain slump over time.
-
Standard: ASTM C143/C143M - Standard Test Method for Slump of Hydraulic-Cement Concrete.
-
Materials and Equipment:
-
Freshly mixed concrete (control and test batches).
-
Slump cone, tamping rod, and a rigid, non-absorbent base.
-
Measuring tape or ruler.
-
-
Procedure:
-
Initial Slump: Immediately after mixing, perform a slump test on both the control and test mixtures.
-
Slump Retention: At specified time intervals (e.g., 30, 60, 90, and 120 minutes), remix the concrete for a short duration and perform the slump test again.
-
Measurement: Measure the slump by determining the vertical difference between the top of the mold and the displaced original center of the top surface of the specimen.
-
Data Analysis: Plot the slump versus time for each mixture to evaluate the slump loss and the effectiveness of the retarder in maintaining workability.
-
A-4: Mandatory Visualization
The following diagrams illustrate the key chemical interactions and the experimental workflow for evaluating this compound as a concrete retarder.
Caption: Mechanism of cement hydration retardation by this compound.
Caption: Experimental workflow for evaluating a concrete retarder.
References
Troubleshooting & Optimization
Optimizing pH and temperature for ammonium gluconate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for ammonium gluconate synthesis. It includes detailed experimental protocols, data tables for process comparison, and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The most common methods are the enzymatic conversion of glucose and the direct neutralization of gluconic acid. The enzymatic method uses glucose oxidase and catalase to convert glucose into gluconic acid, which is then neutralized in situ with ammonia or ammonium hydroxide. The direct neutralization method involves reacting a solution of gluconic acid with liquefied ammonia or ammonium hydroxide.
Q2: What is the optimal pH range for this compound synthesis? A2: The optimal pH depends on the synthesis method. For enzymatic synthesis, a pH range of 5.5 to 6.5 is recommended to facilitate high conversion efficiency. For direct neutralization of gluconic acid with liquefied ammonia, the reaction is typically carried out to a final pH of 8.0[1]. Maintaining the correct pH is crucial for maximizing yield and preventing the formation of byproducts.
Q3: What is the ideal temperature range for the synthesis? A3: Temperature optima also vary by method. Enzymatic synthesis is generally performed at lower temperatures, between 15°C and 40°C, with a specific example maintaining 15-25°C[2]. Direct neutralization of gluconic acid with ammonia is an exothermic reaction and is typically controlled within a range of 30-50°C[1].
Q4: What is the achievable yield for this compound synthesis? A4: With optimized conditions, very high yields are possible. For the enzymatic method, a conversion of 95-100% of glucose to this compound has been reported[2].
Q5: How can I purify the final product? A5: Purification can be achieved through crystallization. After the reaction, the solution can be concentrated by evaporation and then cooled to induce crystallization. Activated carbon can be used to treat the solution before concentration to remove discoloration that may occur from oxidation[3]. The final crystals can be collected by filtration and dried.
Data Presentation: Process Parameters
The following tables summarize key quantitative data for the two primary synthesis methods.
Table 1: Enzymatic Synthesis via Glucose Oxidation
| Parameter | Optimal Range | Reported Yield | Notes |
|---|---|---|---|
| pH | 5.5 - 6.5 | 95-100% | Maintained by adding 5-30% (v/v) ammonium hydroxide solution[2]. |
| Temperature | 15 - 25°C | 95-100% | Requires a cooling system to maintain temperature[2]. |
| Reaction Time | ~122 hours | 99% (stoichiometric) | For a fed-batch process with continuous product removal[2]. |
Table 2: Direct Neutralization of Gluconic Acid
| Parameter | Value/Range | Reported Yield | Notes |
|---|---|---|---|
| pH (Final) | 8.0 | Not specified | Achieved by slow addition of liquefied ammonia[1]. |
| Temperature | 30 - 50°C | Not specified | The reaction is exothermic; cooling may be required[1]. |
| Reactants | 50% Gluconic Acid | Not specified | Reacted with liquefied ammonia[1]. |
Experimental Protocols & Workflows
Logical Relationship of Parameters
This diagram illustrates how key parameters influence the outcome of the synthesis.
Protocol 1: Enzymatic Synthesis from Glucose
This protocol is based on a high-yield fed-batch process.
Materials:
-
D-Glucose (50% w/v solution)
-
Glucose Oxidase
-
Catalase
-
Ammonium Hydroxide (5-30% v/v solution)
-
Deionized Water
-
Phosphate Buffer (optional, for initial pH stabilization)
Equipment:
-
Bioreactor (e.g., 3L capacity) with integrated pH and temperature controllers
-
Agitator/Stirrer
-
Air sparging system
-
Peristaltic pump for feeding glucose solution
-
Ultrafiltration system (optional, for continuous process)
Workflow Diagram:
Procedure:
-
Setup: Prepare the bioreactor with deionized water and the initial charge of glucose oxidase and catalase.
-
Stabilization: Set the temperature controller to maintain the reaction mixture between 15-25°C. Adjust the initial pH if necessary.
-
Reaction Initiation: Start the agitator and air sparging. Begin the continuous feed of the 50% glucose solution at a constant rate.
-
pH Control: Continuously monitor the pH of the reaction. The formation of gluconic acid will cause the pH to drop. Use the pH controller to automatically add the ammonium hydroxide solution to maintain the pH between 5.5 and 6.5[2].
-
Temperature Control: Continuously monitor the temperature. The reaction is exothermic, so use the reactor's cooling system to maintain the temperature between 15-25°C[2].
-
Reaction Monitoring: Allow the reaction to proceed for the designated time (e.g., 122 hours for a fed-batch process) or until glucose consumption ceases.
-
Product Isolation: Once the reaction is complete, stop the feeds. The resulting this compound solution can be purified by concentrating it under vacuum and allowing it to crystallize upon cooling.
-
Drying: Filter the crystals from the solution and dry them in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Direct Neutralization of Gluconic Acid
This protocol describes a straightforward acid-base neutralization.
Materials:
-
Gluconic Acid (50% liquid solution)
-
Liquefied Ammonia or concentrated Ammonium Hydroxide
-
Activated Carbon (optional)
-
Deionized Water
Equipment:
-
Glass-lined or stainless steel reaction vessel with a cooling jacket
-
Stirrer/agitator (40-60 rpm)
-
pH meter
-
System for controlled addition of ammonia (e.g., a dip tube for gas or a dropping funnel for liquid)
-
Rotary evaporator and crystallization dish
Procedure:
-
Setup: Charge the reaction vessel with the 50% gluconic acid solution.
-
Cooling: Start the cooling system for the reactor jacket to manage the heat of neutralization.
-
Neutralization: Begin stirring the gluconic acid solution at 40-60 rpm. Slowly add the liquefied ammonia or ammonium hydroxide. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature between 30-50°C[1].
-
pH Monitoring: Monitor the pH of the solution. Continue adding the ammonia source until the pH of the solution reaches 8.0[1].
-
Decolorization (Optional): If the solution is discolored, it can be treated with activated carbon and then filtered to yield a clear solution[3].
-
Concentration & Crystallization: Transfer the this compound solution to a rotary evaporator and concentrate it under vacuum until it reaches a density of approximately 1.30-1.40 g/mL.
-
Isolation: Transfer the concentrated solution to a crystallization dish and cool to induce crystal formation.
-
Drying: Collect the crystals by filtration and dry them in an oven or desiccator.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incorrect pH: pH outside the optimal range (5.5-6.5 for enzymatic; final pH not reached for neutralization) can slow or stop the reaction. | Calibrate the pH meter and ensure the base is added correctly to maintain the target pH range. |
| Incorrect Temperature: Temperatures that are too low will significantly slow the reaction rate. Excessively high temperatures can denature enzymes in the enzymatic process. | Verify the accuracy of the temperature probe. Adjust heating/cooling to maintain the optimal temperature range for the chosen method (e.g., 15-25°C for enzymatic, 30-50°C for neutralization)[1][2]. | |
| Enzyme Inactivation (Enzymatic Method): Hydrogen peroxide, a byproduct of the glucose oxidase reaction, can deactivate the enzymes. | Ensure an adequate amount of catalase is present in the reaction mixture to break down the hydrogen peroxide into water and oxygen. | |
| Product Discoloration (Yellow/Brown) | Oxidation of Reactants: Gluconic acid and glucose solutions can discolor, especially at elevated temperatures or in the presence of oxygen[3]. This may be due to Maillard-type reactions or caramelization[4]. | Use high-purity starting materials. After the reaction is complete, treat the solution with activated carbon to remove colored impurities before crystallization[3]. |
| Byproduct Formation / Low Purity | Incorrect pH in Fermentation/Enzymatic Synthesis: In microbial or enzymatic processes, a pH outside the optimal range can lead to the formation of byproducts like keto-gluconic acids. | Strictly maintain the pH within the recommended range (e.g., 5.5-6.5) using an automated controller for precise addition of the neutralizing agent[2]. |
| Difficulty with Crystallization | Solution is Too Dilute: If the concentration of this compound is too low, crystallization will not occur. | Concentrate the solution further under vacuum to increase saturation. |
| Rapid Crystallization ("Crashing Out"): Cooling the solution too quickly can lead to the formation of small, impure crystals. | Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote the growth of larger, purer crystals. | |
| No Crystals Form: The solution may be supersaturated but lacks nucleation sites. | Try "seeding" the solution by adding a few small crystals of pure this compound. Alternatively, gently scratching the inside surface of the crystallization dish with a glass rod can initiate nucleation. |
References
- 1. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 2. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing discoloration of ammonium gluconate solutions upon storage.
Technical Support Center: Ammonium Gluconate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of this compound solutions during storage.
Troubleshooting Guide
Issue: My this compound solution has turned yellow/brown upon storage.
This is a common issue often resulting from the degradation of the gluconate molecule. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for discolored this compound solutions.
Frequently Asked Questions (FAQs)
1. What are the primary causes of discoloration in this compound solutions?
Discoloration, typically a yellowing or browning, of this compound solutions is primarily caused by:
-
Photodegradation: Exposure to light, particularly UV light, can induce chemical reactions that lead to the formation of colored degradation products.
-
Trace Metal Ion Contamination: this compound is a chelating agent, meaning it can bind to metal ions. The presence of trace amounts of metal ions, such as iron or copper, can catalyze oxidative degradation of the gluconate molecule, resulting in colored byproducts.
-
Elevated Temperatures: Storage at high temperatures can accelerate the rate of chemical degradation, leading to discoloration over time.
-
pH Shifts: Significant changes in the pH of the solution can affect the stability of this compound.
2. How can I prevent the discoloration of my this compound solution?
To prevent discoloration, consider the following preventative measures:
-
Protect from Light: Store the solution in amber-colored or opaque containers to block out light.
-
Control Storage Temperature: Store the solution at a controlled room temperature or under refrigeration, as specified for the particular application. Avoid exposure to high temperatures.
-
Use High-Purity Water: Prepare solutions using purified water (e.g., deionized or distilled water) to minimize trace metal ion contamination.
-
Incorporate Stabilizers: The addition of antioxidants or chelating agents can significantly improve the stability of the solution.
3. What stabilizers can be used to prevent discoloration, and at what concentrations?
While specific data for this compound is limited, information from the closely related sodium gluconate suggests the use of sulfites as effective antioxidants.
| Stabilizer | Recommended Concentration (% w/w of gluconate) | Function |
| Sodium Sulfite | 0.3 - 0.6 | Antioxidant |
| Disodium EDTA | 0.05 - 0.1 | Chelating Agent |
It is recommended to perform a stability study to determine the optimal type and concentration of stabilizer for your specific application.
4. Can I use a combination of stabilizers?
Yes, in many cases, a synergistic effect can be observed when using a combination of an antioxidant and a chelating agent. For example, using a sulfite to scavenge oxygen and EDTA to sequester metal ions can provide enhanced protection against discoloration.
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound Solutions
This protocol outlines a method to evaluate the stability of this compound solutions and the effectiveness of various stabilizers under accelerated conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., deionized, distilled)
-
Stabilizers to be tested (e.g., sodium sulfite, disodium EDTA)
-
pH meter
-
UV-Vis spectrophotometer
-
Clear and amber glass vials
-
Temperature and humidity-controlled stability chamber
-
Light exposure chamber (with controlled UV and visible light output)
2. Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration in high-purity water.
-
Divide the stock solution into aliquots for the control and test groups.
-
To the test group aliquots, add the stabilizers at various concentrations. For example:
-
Test Group A: 0.3% sodium sulfite (w/w of this compound)
-
Test Group B: 0.1% disodium EDTA (w/w of this compound)
-
Test Group C: 0.3% sodium sulfite and 0.1% disodium EDTA
-
-
Adjust the pH of all solutions to the desired level, if necessary.
-
Filter the solutions through a 0.45 µm filter to remove any particulates.
-
Transfer the solutions into both clear and amber glass vials.
3. Storage Conditions:
-
Accelerated Thermal Stability: Place a set of vials in a stability chamber at an elevated temperature (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Place another set of vials in a light exposure chamber according to ICH Q1B guidelines.
-
Control: Store a set of vials at the intended long-term storage condition (e.g., 25°C/60% RH or 5°C).
4. Testing Schedule:
-
Analyze the solutions at initial (time 0) and at specified time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated studies).
5. Analytical Method for Discoloration:
-
Visually inspect the samples for any color change.
-
Quantify the color using a UV-Vis spectrophotometer:
-
Scan the samples from 400 nm to 700 nm to detect any absorbance in the visible range.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) as an indicator of yellowness.
-
Use the initial time point as a blank for subsequent measurements of the same sample set.
-
6. Data Analysis:
-
Plot the change in absorbance over time for each storage condition and formulation.
-
Compare the rate of discoloration between the control and the stabilized solutions to determine the effectiveness of the stabilizers.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways of this compound
Caption: Potential pathways for the degradation and discoloration of this compound.
Troubleshooting poor yield in the enzymatic production of ammonium gluconate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of ammonium gluconate.
Troubleshooting Guide
This guide addresses specific issues that may lead to poor yield during the enzymatic synthesis of this compound.
Q1: My reaction starts but stops prematurely before all the glucose is consumed. What is the likely cause?
A low or stalled conversion rate is often due to the inactivation of glucose oxidase (GOD). The primary culprit is typically the accumulation of hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidation reaction.
-
Inadequate Catalase (CAT) Activity: The role of catalase is to decompose H₂O₂ into water and oxygen. If the catalase activity is insufficient, H₂O₂ will accumulate and inactivate the glucose oxidase.[1][2] Ensure you have an adequate amount of active catalase in your reaction.
-
Sub-optimal Reaction Conditions: Extreme pH or temperature can decrease the activity and stability of both enzymes.
-
Oxygen Limitation: The glucose oxidase enzyme requires molecular oxygen as a co-substrate. If the reaction mixture is not adequately aerated, the reaction will slow down and eventually stop.[3]
Q2: The initial rate of my reaction is very slow. How can I improve it?
A slow initial reaction velocity can be attributed to several factors related to the reaction conditions and components.
-
Sub-optimal Temperature: The reaction temperature significantly influences enzyme activity. For the dual-enzyme system of glucose oxidase and catalase, a typical optimal temperature range is 35°C to 45°C.[4][5] A recent study identified an optimal temperature of 38°C.[5]
-
Incorrect pH: The pH of the reaction medium is critical. The optimal pH for glucose oxidase is around 5.5, while for catalase, it is closer to 7.0. A compromise pH, typically between 5.5 and 6.5, is used for the combined system to ensure both enzymes function effectively.[4][6][7] One study found an optimal pH of 5.9 for sodium gluconate production.[5] The pH must be controlled throughout the reaction by the addition of ammonium hydroxide.[4]
-
Low Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration. If the rate is too slow, consider increasing the concentration of both glucose oxidase and catalase.
-
Insufficient Aeration: A lack of dissolved oxygen is a common rate-limiting factor.[3] Increasing the stirring speed or the aeration rate can enhance oxygen transfer into the reaction medium.[5]
Q3: The final yield of this compound is lower than expected, even though the reaction went to completion. What could be the reason?
Low final yields can result from issues with reactants, product stability, or measurement accuracy.
-
Substrate Quality: Ensure the purity of your glucose substrate. Contaminants could inhibit the enzymes.
-
Product Equilibrium: Gluconic acid exists in equilibrium with its lactones (glucono-δ-lactone and glucono-γ-lactone).[8][9] This equilibrium is pH-dependent. While the formation of this compound is favored by the neutralization, the presence of lactones might affect downstream processing or analysis.
-
Inaccurate Quantification: Verify the accuracy of your analytical method for determining gluconate concentration. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[8][10][11][12]
-
Side Reactions: Although the enzymatic reaction is highly specific, the potential for side reactions, such as the oxidation of gluconic acid to keto-d-gluconic acid, exists under certain conditions, particularly in microbial fermentation systems.[9]
Frequently Asked Questions (FAQs)
Q1: What is the role of each enzyme in the production of this compound?
The process uses a two-enzyme cascade system:
-
Glucose Oxidase (GOD): This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂), using molecular oxygen as an electron acceptor. The D-glucono-δ-lactone then spontaneously hydrolyzes to gluconic acid.
-
Catalase (CAT): This enzyme catalyzes the decomposition of the hydrogen peroxide byproduct into harmless water and oxygen. This step is crucial as H₂O₂ can inactivate glucose oxidase.[1]
The gluconic acid produced is continuously neutralized with ammonium hydroxide to maintain the pH and form the final product, this compound.
Q2: Why is pH control so important in this reaction?
Maintaining the optimal pH is critical for several reasons:
-
Enzyme Activity: Both glucose oxidase and catalase have specific pH ranges in which they exhibit maximum activity. A pH between 5.5 and 6.5 is a common compromise for the dual-enzyme system.[7]
-
Enzyme Stability: Deviations from the optimal pH can lead to irreversible denaturation and inactivation of the enzymes.
-
Product Formation: The reaction produces gluconic acid, which, if not neutralized, will lower the pH of the medium, inhibiting and eventually stopping the enzyme activity. Continuous neutralization with ammonium hydroxide is necessary to form this compound and maintain the pH.[4]
Q3: How critical is aeration for this process?
Aeration is extremely critical. The glucose oxidase reaction consumes one mole of oxygen for every mole of glucose converted.[3] Insufficient oxygen supply will become the limiting factor for the reaction, leading to a slow conversion rate and poor yield. High aeration rates are generally required for efficient production.[7]
Q4: Can I use immobilized enzymes for this process?
Yes, using co-immobilized glucose oxidase and catalase is a highly effective strategy.[13][14] Immobilization offers several advantages:
-
Enzyme Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.
-
Enhanced Stability: Immobilization can improve the thermal and operational stability of the enzymes.[15]
-
Process Integration: Immobilized enzymes are well-suited for continuous production processes in bioreactors.[16]
Data Presentation
Table 1: Optimal Reaction Conditions for Gluconate Production
| Parameter | Optimal Range | Source |
| pH | 5.5 - 6.5 | [4][7] |
| Temperature | 35°C - 45°C | [4] |
| Glucose Concentration | 110 - 250 g/L | [7] |
| Aeration | High / 1.2 vvm | [5][7] |
| Stirring Speed | 700 rpm | [5] |
Note: The optimal conditions can vary depending on the specific enzymes used, their source, and whether they are free or immobilized.
Experimental Protocols
Protocol 1: Glucose Oxidase (GOD) Activity Assay
This protocol is based on a coupled enzyme assay using horseradish peroxidase (HRP) and a chromogenic substrate like o-dianisidine or ABTS.[17][18][19]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 7.0.
-
Glucose Solution: 1 M D-glucose in phosphate buffer.
-
Chromogen Solution: 5 mM 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) in phosphate buffer.[18]
-
Peroxidase Solution: 0.15 U/mL horseradish peroxidase (HRP) in phosphate buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 800 µL of phosphate buffer, 100 µL of glucose solution, 50 µL of ABTS solution, and 20 µL of HRP solution.
-
Equilibrate the mixture to 35°C.
-
Initiate the reaction by adding 30 µL of the appropriately diluted glucose oxidase enzyme solution.
-
Immediately monitor the increase in absorbance at 416-420 nm for 5 minutes using a spectrophotometer.[18][19]
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
One unit of GOD activity is defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose per minute at the specified conditions.[17]
-
Protocol 2: Catalase (CAT) Activity Assay
This protocol is based on the direct measurement of the decrease in hydrogen peroxide concentration by monitoring absorbance at 240 nm.[20][21]
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Hydrogen Peroxide Solution: Prepare a ~10 mM H₂O₂ solution in the phosphate buffer. The exact concentration should be determined spectrophotometrically just before use (Molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).
-
-
Assay Procedure:
-
Set a UV spectrophotometer to 240 nm and 25°C.
-
In a quartz cuvette, add 2.9 mL of the H₂O₂ solution and allow it to equilibrate.
-
Initiate the reaction by adding 0.1 mL of the diluted catalase enzyme solution and mix immediately.
-
Record the decrease in absorbance at 240 nm for 1-2 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
One unit of catalase will decompose 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25°C.[20]
-
Protocol 3: Determination of this compound by HPLC
This protocol provides a general method for quantifying gluconic acid.[8][10][12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
A suitable column, such as a polymer-based reversed-phase column (e.g., RSpak DE-613).[22]
-
Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Prepare reaction samples by stopping the reaction and filtering through a 0.45 µm filter. Dilute as necessary.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Enzymatic pathway for this compound production.
Caption: General experimental workflow for the process.
Caption: A logical guide for troubleshooting poor yield.
References
- 1. [PDF] Enzyme production ofd-gluconic acid and glucose oxidase: successful tales of cascade reactions | Semantic Scholar [semanticscholar.org]
- 2. The use of glucose oxidase and catalase for the enzymatic reduction of the potential ethanol content in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 4. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
- 5. Optimization of biocatalytic production of sodium gluconate using a dual-enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 11. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Co-immobilization of glucose oxidase and catalase in porous magnetic chitosan microspheres for production of sodium gluconate | Semantic Scholar [semanticscholar.org]
- 16. Gluconic acid production in bioreactor with immobilized glucose oxidase plus catalase on polymer membrane adjacent to anion-exchange membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. static.igem.org [static.igem.org]
- 20. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 21. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 22. shodex.com [shodex.com]
Technical Support Center: Stability of Ammonium Gluconate in Aqueous Solutions at High Temperatures
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ammonium gluconate in aqueous solutions, particularly under high-temperature conditions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound in an aqueous solution?
This compound, as an ammonium salt of a carboxylic acid, exists in equilibrium with ammonia and gluconic acid in aqueous solutions.[1] Upon heating, this equilibrium shifts, and the salt can decompose. The primary decomposition pathway involves the dissociation into ammonia and gluconic acid.[2] This process is analogous to the behavior of other ammonium carboxylates, which also yield ammonia and the corresponding carboxylic acid when heated. The stability of such salts can be influenced by factors like intermolecular forces.
Q2: What are the primary degradation products of this compound in heated aqueous solutions?
At elevated temperatures, the principal degradation products of this compound in water are ammonia and gluconic acid .[2] Furthermore, gluconic acid can exist in equilibrium with its cyclic esters, known as glucono-delta-lactone and glucono-gamma-lactone . Higher temperatures tend to favor the formation of glucono-gamma-lactone. Therefore, these lactones may also be present as secondary degradation products in the heated solution.
Q3: How does pH affect the stability of this compound solutions at high temperatures?
The stability of this compound in an aqueous solution is pH-dependent.[1] In basic solutions (pH > 7.0), the equilibrium favors the gluconate anion and ammonium ions. In acidic conditions, the equilibrium shifts towards the formation of gluconic acid and the ammonium ion. Since the decomposition involves the formation of gluconic acid and volatile ammonia, changes in pH can influence the rate of degradation. Generally, extreme pH conditions, both acidic and basic, can be expected to accelerate the degradation of the gluconate molecule itself, a phenomenon observed with other gluconate salts.
Q4: Is there a specific decomposition temperature for this compound in aqueous solution?
Currently, there is a lack of specific, publicly available data on the precise onset decomposition temperature of this compound in aqueous solutions. However, it is known that the salt decomposes upon steaming, which suggests instability at or near the boiling point of water.[2] For comparison, other ammonium salts like ammonium acetate show a major decomposition peak around 133.8°C in thermogravimetric analysis (TGA). While not directly comparable, this provides a general indication that significant decomposition is expected at temperatures exceeding 100°C.
Troubleshooting Guide
Problem: I am observing a change in pH and a faint ammonia odor from my this compound solution during heating.
-
Likely Cause: This is a primary indicator of thermal decomposition. The ammonia odor results from the release of ammonia gas as the this compound dissociates. The change in pH is due to the formation of gluconic acid and the loss of ammonia.
-
Recommended Actions:
-
Monitor Temperature: Record the temperature at which you first notice these changes. This can serve as an approximate onset temperature for decomposition under your specific experimental conditions.
-
pH Control: If maintaining a specific pH is critical for your experiment, consider using a suitable buffer system that is stable at your target temperature.
-
Ventilation: Ensure adequate ventilation to handle the released ammonia gas.
-
Problem: My heated this compound solution has turned yellow or brown.
-
Likely Cause: Discoloration, particularly yellowing, can be a sign of photolytic or thermal degradation.[1] At higher temperatures, complex reactions, potentially similar to the initial stages of the Maillard reaction or caramelization, may occur, leading to the formation of colored byproducts. The Maillard reaction typically involves a reaction between amino acids and reducing sugars. While this compound is not an amino acid, the presence of an ammonium source and a sugar derivative (gluconate) at high temperatures could potentially lead to browning reactions.
-
Recommended Actions:
-
Protect from Light: If the experiment is sensitive to photodegradation, conduct it in amber glassware or protect the setup from light.[1]
-
Analyze for Impurities: The colored compounds are likely degradation byproducts. Consider using techniques like UV-Vis spectroscopy to characterize the color change or HPLC with a photodiode array (PDA) detector to identify and quantify the chromophoric impurities.
-
Data Presentation
| Parameter | Observation/Expected Value | Analytical Technique |
| Primary Decomposition Products | Ammonia, Gluconic Acid | Ion Chromatography (IC), HPLC, GC-MS (after derivatization) |
| Secondary Decomposition Products | Glucono-delta-lactone, Glucono-gamma-lactone | HPLC, GC-MS (after derivatization) |
| Expected Onset of Decomposition | Near the boiling point of water (~100°C) | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Effect of High Temperature | Increased rate of decomposition and formation of lactones | Kinetic studies using HPLC to monitor reactant and product concentrations over time |
| Effect of pH | Stability is pH-dependent; extremes in pH may accelerate degradation | pH monitoring, Stability studies at various pH values |
Experimental Protocols
To assist researchers in designing their own stability studies, the following are detailed methodologies for key experiments.
1. Determination of Thermal Decomposition Profile using Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature range over which this compound in an aqueous solution loses mass due to decomposition and solvent evaporation.
-
Instrumentation: TGA instrument (e.g., TA Instruments Q500 or similar).
-
Methodology:
-
Prepare a concentrated aqueous solution of this compound (e.g., 50% w/v).
-
Accurately weigh approximately 10-20 mg of the solution into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 300°C at a controlled heating rate (e.g., 10°C/min).
-
Use an inert nitrogen purge gas at a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss as a function of temperature. The resulting thermogram will show mass loss steps corresponding to water evaporation and subsequent decomposition of this compound.
-
2. Identification and Quantification of Degradation Products by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate, identify, and quantify this compound and its non-volatile degradation products in a heated aqueous solution.
-
Instrumentation: HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Methodology:
-
Sample Preparation: Prepare a known concentration of this compound in water. Heat the solution at a specific temperature (e.g., 80°C, 100°C) for a defined period. Take aliquots at various time points and cool them rapidly to quench the reaction.
-
Chromatographic Conditions (Example):
-
Column: A column suitable for organic acid analysis, such as an ion-exclusion column or a reverse-phase C18 column with an appropriate ion-pairing agent.
-
Mobile Phase: An aqueous mobile phase, potentially with a buffer (e.g., phosphate or acetate buffer) to control pH and improve peak shape. The specific mobile phase will depend on the column chosen.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
RID/ELSD: For quantification without chromophores.
-
MS: For identification of unknown degradation products by their mass-to-charge ratio.
-
-
Quantification: Use external standards of this compound, gluconic acid, and commercially available lactones to create calibration curves for quantification.
-
3. Analysis of Volatile Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile degradation products, particularly ammonia.
-
Instrumentation: GC-MS system with a suitable column.
-
Methodology:
-
Headspace Analysis: Heat a sealed vial containing the this compound solution at the desired temperature for a specific time.
-
Sample the headspace vapor using a gas-tight syringe.
-
Inject the vapor sample into the GC-MS.
-
GC Conditions: Use a polar capillary column suitable for the analysis of volatile amines.
-
MS Detection: Scan for the characteristic mass spectrum of ammonia and other potential volatile byproducts.
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: High-temperature decomposition pathway of aqueous this compound.
References
Addressing clumping and caking of solid ammonium gluconate.
Technical Support Center: Solid Ammonium Gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid this compound. The information provided addresses common issues related to clumping and caking of the material during experiments.
Troubleshooting Guide: Clumping and Caking of this compound
Clumping and caking of solid this compound are common issues that can impact experimental accuracy and manufacturing efficiency. These problems are primarily caused by moisture absorption, but can also be influenced by temperature, pressure, and the physical properties of the powder.
Initial Troubleshooting Steps:
-
Assess Storage Conditions: Verify that this compound is stored in a tightly sealed container in a cool, dry place. Exposure to ambient humidity is a primary cause of caking.
-
Review Handling Procedures: Minimize the exposure of the powder to the open atmosphere during weighing and transfer.
-
Check for Contamination: Ensure that no moisture has been inadvertently introduced into the main container from spatulas or other equipment.
If clumping and caking persist after addressing these basic steps, the following sections provide more detailed guidance on understanding and mitigating the issue.
Mechanism of Caking
The primary mechanism for the caking of this compound, a hygroscopic powder, is moisture-induced liquid and solid bridging between particles.
Frequently Asked Questions (FAQs)
Q1: What is causing my solid this compound to form hard clumps?
A1: The most likely cause is the absorption of moisture from the atmosphere. This compound is hygroscopic, meaning it attracts and holds water molecules. When the relative humidity of the environment is above the Critical Relative Humidity (CRH) of the powder, it will adsorb moisture, leading to the formation of liquid bridges between particles. Subsequent temperature fluctuations or drying can cause these liquid bridges to solidify into crystal bridges, resulting in hard cakes.
Q2: How can I prevent clumping and caking during storage and handling?
A2:
-
Storage: Store this compound in a cool, dry place, away from direct sunlight. Use containers with airtight seals. For highly sensitive applications, consider storing the material in a desiccator or a controlled humidity environment.
-
Handling: Minimize the time the container is open to the atmosphere. Use dry utensils for scooping and weighing. If possible, work in a low-humidity environment or a glove box.
Q3: Are there any additives that can prevent caking?
A3: Yes, anti-caking agents can be added to improve the flowability and reduce the caking tendency of this compound. Commonly used anti-caking agents in the pharmaceutical and food industries include silicon dioxide and magnesium stearate. These agents work by adsorbing excess moisture or by coating the particles to reduce interparticle interactions.
Q4: What concentration of anti-caking agent should I use?
A4: The optimal concentration of an anti-caking agent depends on the specific grade of this compound, the environmental conditions, and the requirements of your application. It is recommended to start with a low concentration and perform tests to determine the most effective level. See the table below for typical starting concentrations.
Q5: How can I test the effectiveness of an anti-caking agent?
A5: The effectiveness of an anti-caking agent can be evaluated by measuring the flow properties of the treated powder. Common methods include measuring the angle of repose, Carr's Index, and Hausner Ratio. A lower angle of repose and lower Carr's Index and Hausner Ratio indicate better flowability and less caking. A detailed experimental protocol is provided in this guide.
Data on Anti-Caking Agents
The following table summarizes typical concentrations and the expected impact of common anti-caking agents on the flow properties of hygroscopic powders like this compound.
| Anti-Caking Agent | Typical Concentration (% w/w) | Mechanism of Action | Expected Impact on Flowability |
| Silicon Dioxide | 0.5 - 2.0[1] | Adsorbs moisture, reduces interparticle friction[1][2] | Significant improvement |
| Magnesium Stearate | 0.2 - 5.0[3] | Acts as a lubricant, reduces interparticle cohesion[3][4] | Moderate to significant improvement |
Experimental Protocol: Evaluation of Anti-Caking Agent Efficacy
This protocol details a method for evaluating the effectiveness of an anti-caking agent in preventing the clumping and caking of solid this compound.
1. Objective: To determine the optimal concentration of an anti-caking agent (e.g., silicon dioxide) for improving the flowability of solid this compound.
2. Materials:
-
Solid this compound
-
Anti-caking agent (e.g., Fumed Silicon Dioxide)
-
Powder Blender (e.g., V-blender)
-
Angle of Repose Tester
-
Graduated Cylinders (100 mL)
-
Mechanical Tapper
-
Spatulas
-
Weighing balance
3. Experimental Workflow:
4. Detailed Procedure:
4.1. Sample Preparation:
-
Prepare a control sample of 100g of this compound.
-
Prepare test samples by adding the anti-caking agent at different concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w) to 100g of this compound.
-
Blend each sample in a V-blender for 15 minutes to ensure uniform distribution of the anti-caking agent.
4.2. Measurement of Initial Flow Properties:
4.2.1. Angle of Repose:
-
Pour the powder through a funnel onto a fixed base until the apex of the cone reaches a predetermined height.[5][6]
-
Measure the diameter of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: tan(θ) = 2h/d, where h is the height and d is the diameter of the cone.[6]
4.2.2. Bulk Density:
-
Gently pour 50g of the powder into a 100 mL graduated cylinder.
-
Record the volume.
-
Calculate the bulk density (ρ_bulk) = mass/volume.
4.2.3. Tapped Density:
-
Place the graduated cylinder from the bulk density measurement onto a mechanical tapper.
-
Tap the cylinder a specified number of times (e.g., 100 taps).
-
Record the new volume.
-
Calculate the tapped density (ρ_tapped) = mass/tapped volume.
4.3. Storage under Controlled Humidity:
-
Place the samples in open containers within a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated NaCl solution provides approximately 75% RH at 25°C).
-
Store the samples for 48 hours.
4.4. Measurement of Final Flow Properties:
-
After the storage period, repeat the measurements for angle of repose, bulk density, and tapped density for each sample as described in section 4.2.
4.5. Calculation of Flowability Indices:
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
5. Data Analysis and Interpretation:
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25-30 | ≤10 | 1.00-1.11 |
| Good | 31-35 | 11-15 | 1.12-1.18 |
| Fair | 36-40 | 16-20 | 1.19-1.25 |
| Passable | 41-45 | 21-25 | 1.26-1.34 |
| Poor | 46-55 | 26-31 | 1.35-1.45 |
| Very Poor | 56-65 | 32-37 | 1.46-1.59 |
| Extremely Poor | >66 | >38 | >1.60 |
Compare the results of the control and test samples. A significant decrease in the angle of repose, Carr's Index, and Hausner Ratio after treatment with the anti-caking agent indicates an improvement in flowability and a reduction in caking tendency. The optimal concentration of the anti-caking agent is the one that provides the best flow properties without negatively impacting other aspects of the formulation.
References
Technical Support Center: Optimizing Ammonium Gluconate Crystallization
Welcome to the Technical Support Center for the crystallization of ammonium gluconate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the efficiency of your crystallization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
Issue 1: No Crystals Are Forming
| Possible Cause | Recommended Solution |
| Solution is not sufficiently supersaturated. | - Concentrate the solution further by evaporating more solvent. - If using a cooling crystallization method, ensure the solution was fully saturated at the higher temperature. - Add a co-solvent in which this compound is less soluble to induce precipitation. |
| Nucleation is inhibited. | - Introduce seed crystals of this compound to initiate crystal growth. - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. - Increase the cooling rate slightly, as rapid cooling can sometimes promote nucleation, but be aware this may lead to smaller crystals. |
| Presence of impurities. | - Purify the this compound solution using activated carbon to remove colored impurities. - Recrystallize the crude product to improve purity. |
Logical Flow for Troubleshooting "No Crystals"
Issue 2: Crystals Are Too Small or Are Fine Needles
| Possible Cause | Recommended Solution |
| High level of supersaturation leading to rapid nucleation. | - Decrease the rate of cooling to slow down the crystallization process. - Use a lower concentration of the this compound solution. - Employ a solvent in which this compound has slightly higher solubility. |
| Insufficient time for crystal growth. | - Allow the crystallization process to proceed for a longer period. - Maintain the solution at a temperature just below the saturation point for an extended time to encourage growth on existing crystals. |
| High agitation speed. | - Reduce the stirring rate to minimize secondary nucleation caused by crystal collisions. |
Issue 3: Oiling Out or Formation of an Amorphous Solid
| Possible Cause | Recommended Solution |
| Solution is too concentrated. | - Dilute the solution with additional solvent before initiating crystallization. |
| Cooling rate is too fast. | - Decrease the cooling rate to allow molecules sufficient time to arrange into a crystal lattice. |
| Impurities are present. | - Purify the starting material as described in "No Crystals Are Forming". |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound crystallization?
A patent (CN101844977A) suggests a final reaction pH of 8.0 for one method of preparing this compound for crystallization.[1] However, the optimal pH can depend on the specific crystallization method and solvent system used. It is recommended to perform small-scale experiments to determine the optimal pH for your specific conditions.
Q2: How does temperature affect the yield of this compound crystals?
Q3: What is a suitable solvent for this compound crystallization?
Water is the most common solvent for this compound. It is soluble in water and practically insoluble in most organic solvents. For anti-solvent crystallization, an organic solvent in which this compound has low solubility could be used.
Q4: How can I improve the purity of my this compound crystals?
-
Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and then allowing them to re-crystallize slowly upon cooling is a highly effective purification method.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering mother liquor which may contain impurities.
-
Use of Adsorbents: Treating the initial solution with activated carbon can help remove colored and other organic impurities before crystallization.[2]
Quantitative Data on Crystallization Parameters
While comprehensive quantitative data for this compound is limited in the available literature, the following tables provide illustrative data based on studies of analogous compounds (ammonium salts and gluconate salts) to demonstrate the expected trends when varying key crystallization parameters.
Table 1: Effect of Cooling Rate on Crystal Size and Yield (Illustrative for an Ammonium Salt)
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Yield (%) |
| 5 | 500 | 85 |
| 10 | 350 | 88 |
| 20 | 200 | 90 |
| 30 | 100 | 92 |
| Note: This data is illustrative and based on general trends observed for ammonium salt crystallization. Slower cooling rates generally lead to larger crystals, while faster rates can increase the yield by promoting more rapid nucleation. |
Table 2: Effect of Stirring Speed on Crystal Size (Illustrative for a Gluconate Salt)
| Stirring Speed (RPM) | Average Crystal Size (µm) |
| 100 | 450 |
| 200 | 300 |
| 400 | 200 |
| 600 | 150 |
| Note: This data is illustrative. Increased agitation often leads to smaller crystals due to increased secondary nucleation from crystal-impeller and crystal-crystal collisions. |
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is adapted from patent CN101844977A.[1]
Workflow for Cooling Crystallization
Methodology:
-
Reaction: In a glass-lined steel reaction vessel, start with a 50% aqueous solution of gluconic acid.
-
While stirring at a rate of 40-60 revolutions per minute (RPM), slowly introduce liquefied ammonia.
-
Maintain the reaction temperature between 30-50°C.
-
Continue adding ammonia until the pH of the solution reaches 8.0.
-
Concentration: Concentrate the resulting this compound solution under vacuum until its density is between 1.30 and 1.40 g/mL.
-
Crystallization: Allow the concentrated solution to cool, which will cause the this compound to crystallize.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Drying: Dry the isolated crystals in an oven.
Protocol 2: Evaporative Crystallization
This protocol is based on the method described by Labuschagné et al.[2]
Workflow for Evaporative Crystallization
Methodology:
-
Reaction: To a solution of approximately 50% gluconic acid in water, add an excess (10% on a molar basis) of a 35% ammonium solution.
-
Mixing: Close the reaction vessel and stir the solution continuously for 24 hours.
-
Purification: Add activated carbon to the solution to decolorize it.
-
Filter the solution to remove the activated carbon.
-
Crystallization: Place the purified solution in a shallow dish or beaker and allow the solvent to evaporate at room temperature over several days. Large crystals should form as the solution becomes more concentrated.
-
Isolation and Drying: Collect the crystals and dry them in a desiccator for storage.
References
Overcoming interference of ammonium ions in analytical assays.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of ammonium ions (NH₄⁺) in common analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is ammonium ion interference in analytical assays?
Ammonium ions are common contaminants in biological samples and reagents that can significantly impact the accuracy and reliability of various analytical assays.[1][2] Interference can manifest as either falsely elevated or decreased signals, depending on the assay type and the mechanism of interference.[1] Common sources of ammonium ions include protein purification steps using ammonium sulfate precipitation, cell culture media where ammonia is a metabolic byproduct of glutamine metabolism, and environmental samples.[3][4][5]
Q2: Which analytical assays are most susceptible to ammonium ion interference?
Several types of assays are known to be sensitive to ammonium ions:
-
Enzymatic Assays: The activity of many enzymes can be directly affected by ammonium ions. For example, enzymes like glutamate dehydrogenase (GLDH) can be inhibited, and assays using p-nitrophenyl esters as substrates can show increased background hydrolysis in the presence of ammonium salts.[3][4][6]
-
Cell-Based Assays: Ammonia is a known toxin to many mammalian cells and can inhibit cell proliferation, alter metabolism, and affect protein synthesis, thereby skewing the results of viability, cytotoxicity, and metabolic assays.[4][7][8] A range of 1.8–33 mmol/L of ammonia can induce inhibitory and toxic effects on most mammalian cells.[4]
-
Immunoassays (ELISA): While direct interference is less common, high concentrations of salts, including ammonium salts, in the sample matrix can affect antigen-antibody binding, leading to inaccurate quantification.[1] However, in some specific ELISA designs, the addition of saturated ammonium sulfate has been shown to eliminate serum interference and increase sensitivity.[9]
-
Ion-Selective Electrodes (ISEs): Potentiometric sensors for ions like potassium (K⁺) can suffer from significant cross-interference from ammonium ions due to their similar size and charge, making accurate detection challenging in samples with high ammonium backgrounds.[10][11]
Q3: What are the common sources of ammonium ions in my samples?
-
Protein Purification: Ammonium sulfate precipitation is a widely used technique for protein fractionation and concentration.[5] Samples prepared using this method will contain high levels of residual ammonium sulfate that must be removed.[5][12][13]
-
Cell Culture: Ammonia is a primary metabolic waste product of mammalian cell cultures, mainly derived from the breakdown of L-glutamine.[4][8] Its concentration can build up to toxic levels over time.
-
Biological Samples: Ammonia is naturally present in biological fluids like blood and plasma and is a key marker for certain liver diseases.[14][15] Contamination from environmental bacteria after sample collection can also lead to increased ammonia concentrations.[14]
-
Reagents and Buffers: Some buffers and reagents may contain ammonium salts as part of their formulation.[3] It is crucial to use analytical grade reagents to minimize contamination.[13]
Troubleshooting Guides
Q4: My enzymatic assay is showing inconsistent or decreased activity. Could ammonium ions be the cause?
Yes, this is a strong possibility, especially if your protein of interest was purified using ammonium sulfate precipitation or if your sample is from a cell culture environment.[3][16]
Troubleshooting Steps:
-
Identify the Source: Review your sample preparation and protein purification protocols. If ammonium sulfate precipitation was used, residual ions are the likely culprit.[5]
-
Quantify Interference: If possible, run a control with a known concentration of your enzyme in the presence of varying, relevant concentrations of ammonium sulfate to quantify its effect on the assay.[3] For some lipase/esterase assays, the effect can be neutralized by a control if the ammonium sulfate saturation is below 40%, but at higher concentrations (40-100%), enzyme activity can decrease by 13-40%.[3]
-
Remove Ammonium Ions: Implement a salt removal step prior to the assay. Common methods include dialysis, desalting spin columns (size exclusion chromatography), and diafiltration.[12][16]
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} caption: Troubleshooting workflow for suspected ammonium ion interference in enzymatic assays.
Q5: My cell-based assay shows poor cell growth and viability. How can I confirm if ammonia is the problem and mitigate it?
Ammonia accumulation is a common issue in cell culture that leads to cytotoxicity.[4][8]
Troubleshooting Steps:
-
Measure Ammonia Concentration: Use an ammonia assay kit to measure the concentration in your spent culture medium. Toxic effects can begin at concentrations as low as 1.8 mM.[4]
-
Reduce Ammonia Production:
-
Replace Glutamine: Replace L-glutamine in the medium with more stable alternatives like L-alanyl-L-glutamine dipeptides or glutamate, which can reduce the rate of ammonia production.[8]
-
Control Feeding: Implement a fed-batch strategy to control the concentration of glutamine and prevent its rapid breakdown.
-
-
Remove Ammonia from Medium: For applications like recycling spent media, physicochemical removal methods can be employed.[4] An alkalization-stripping method, where the pH is raised to ~11 to convert NH₄⁺ to volatile NH₃ gas which is then removed by vortexing, has shown effectiveness.[4]
Q6: How can I remove ammonium sulfate from my protein sample before running an assay?
It is critical to remove ammonium sulfate after protein precipitation as it interferes with many downstream applications.[13] The choice of method often depends on sample volume and desired final concentration.[12]
| Method | Best For | Advantages | Disadvantages | Recovery |
| Dialysis | Large volumes (>10 mL)[12] | Simple, effective for large volumes. | Slow, tedious, requires large buffer volumes, risk of sample loss.[12] | Variable |
| Desalting Spin Columns / Gel Filtration | Small volumes (<10 mL)[12] | Fast, efficient for small volumes.[12] | Can result in some sample dilution, potential for minor sample loss (<100% recovery).[12] | ~90-100% |
| Diafiltration / Ultrafiltration | Concentrating and desalting | Relatively quick, simultaneously removes salt and concentrates the protein.[12] | Requires specialized equipment (e.g., Amicon ultrafilters).[12] | >90% |
Experimental Protocols
Protocol 1: Ammonium Sulfate Removal using Desalting Spin Column
This protocol is suitable for rapid buffer exchange and removal of salt from small sample volumes.
Materials:
-
Protein sample in ammonium sulfate solution.
-
Desalting spin column (e.g., Sephadex™ G-25).
-
Assay buffer (the buffer you want your final protein sample to be in).
-
Microcentrifuge tubes for collection.
-
Microcentrifuge.
Methodology:
-
Column Equilibration: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).
-
Add 500 µL of your desired assay buffer to the column. Centrifuge again at 1,000 x g for 2 minutes. Repeat this wash step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Sample Loading: Place the equilibrated spin column into a new, clean collection tube. Carefully load your protein sample (typically 100-130 µL, check manufacturer's limits) onto the center of the resin bed.
-
Desalting: Centrifuge the column at 1,000 x g for 2-4 minutes.
-
Collection: The collected eluate in the tube is your desalted protein sample. The ammonium sulfate and other small molecules are retained in the column resin.
-
Storage: Store the purified protein appropriately. It is now ready for downstream assays.
dot graph G { graph [fontname="Arial", size="7.6,", bgcolor="#FFFFFF"]; node [fontname="Arial", style=filled]; edge [fontname="Arial"];
} caption: Workflow for desalting a protein sample using a spin column.
Protocol 2: Enzymatic Ammonia Removal from Cell Culture Samples
This method uses the enzyme glutamine synthetase (GS) to convert ammonia and glutamate into glutamine, effectively detoxifying the sample before analysis.[17][18] This is particularly useful for assays where the presence of glutamine is not a concern.
Materials:
-
Cell culture sample containing ammonia.
-
Glutamine Synthetase (GS) enzyme.
-
L-Glutamate solution.
-
ATP (Adenosine triphosphate) solution.
-
Reaction buffer (e.g., Tris-HCl with MgCl₂).
Methodology:
-
Sample Preparation: Collect an aliquot of your cell culture supernatant. Clarify by centrifugation (e.g., 300 x g for 5 minutes) to remove cells and debris.
-
Reaction Setup: In a reaction tube, combine the following:
-
500 µL of clarified sample.
-
Reaction buffer to its final working concentration.
-
L-Glutamate to a final concentration of ~10 mM.
-
ATP to a final concentration of ~5 mM.
-
-
Enzyme Addition: Add a pre-determined amount of Glutamine Synthetase (e.g., 1 unit) to initiate the reaction. The reaction is: NH₄⁺ + L-Glutamate + ATP --(GS)--> L-Glutamine + ADP + Pi.
-
Incubation: Incubate the mixture at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for the complete conversion of ammonia.
-
Termination (Optional): The reaction can be stopped by heat inactivation of the enzyme if necessary for the downstream assay.
-
Analysis: The sample is now ammonia-depleted and can be used in your analytical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and optimization of an ammonia removal strategy for sustainable recycling of cell culture spent media in cultivated meat production: from concept to implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 6. Non-specific interference in the measurement of plasma ammonia: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Ammonium Hydroxide on Cellular Metabolism in Bioreactors [eureka.patsnap.com]
- 8. Methods for reducing the ammonia in hybridoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new efficient method for eliminating the interference effect of human serum and increasing the sensitivity and recovery rate of enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why ammonium detection is particularly challenging but insightful with ionophore-based potentiometric sensors – an overview of the progress in the las ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00327A [pubs.rsc.org]
- 11. Ammonium Sensing Patch with Ultrawide Linear Range and Eliminated Interference for Universal Body Fluids Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. A new enzymatic cycling method for ammonia assay using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. A rapid assay method for ammonia using glutamine synthetase from glutamate-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing ammonia volatilization from ammonium gluconate fertilizers.
This guide provides technical support for researchers, scientists, and drug development professionals on the effective management of ammonia volatilization from ammonium gluconate fertilizers during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is ammonia volatilization and why is it a concern with this compound fertilizers?
A1: Ammonia volatilization is the process where nitrogen is lost to the atmosphere as ammonia gas (NH₃).[1] This occurs when ammonium (NH₄⁺) from the fertilizer is converted to ammonia gas at the soil surface.[2] While this compound provides both a nitrogen and an organic carbon source, the ammonium component is susceptible to this loss pathway.[3] Significant volatilization can lead to inaccurate nitrogen application rates in experiments, reduced nitrogen use efficiency, and potential environmental impacts such as soil acidification and eutrophication.[4][5]
Q2: What is the core chemical process driving ammonia volatilization from ammonium (NH₄⁺) sources?
A2: The process is governed by an equilibrium reaction at the soil surface: NH₄⁺ (ammonium) ↔ NH₃ (ammonia) + H⁺ (hydrogen). When conditions favor the reaction moving to the right, the resulting ammonia, being a gas, can be lost to the atmosphere.[2] The key factor influencing this equilibrium is pH; higher pH (fewer H⁺ ions) pushes the reaction towards ammonia formation.[1][6]
Q3: What primary factors influence the rate of ammonia volatilization?
A3: Several environmental and soil factors control the rate of ammonia loss:
-
Soil pH: This is a critical factor. Ammonia loss increases significantly as soil pH rises above 7.0.[2][6] Even in acidic soils, the application of ammonium fertilizers can cause a temporary, localized increase in pH around the fertilizer, promoting volatilization.[7]
-
Temperature: Higher temperatures increase the rate of chemical reactions and the conversion of ammonium to ammonia.[1][8][9] Volatilization risk is substantially greater at 80°F (27°C) than at 50°F (10°C).[1]
-
Soil Moisture: The relationship is complex. Losses are generally low in very dry soils.[10] The greatest risk often occurs when fertilizer is applied to a moist soil surface that slowly dries, as the water allows the fertilizer to dissolve but isn't sufficient to move it deep into the soil profile.[1][10]
-
Wind Speed: Increased airflow or wind across the soil surface accelerates the removal of ammonia gas, further driving the conversion of ammonium to ammonia.[1][11]
-
Soil Texture and Cation Exchange Capacity (CEC): Soils with higher clay content and organic matter have a higher CEC.[8] A higher CEC means the soil can hold more positively charged ammonium ions (NH₄⁺) on its exchange sites, making them less available for conversion to ammonia gas.[12] Consequently, sandy soils with low CEC generally have a higher risk of volatilization.[2][12]
Q4: How can I mitigate ammonia loss during my experiments?
A4: Several strategies, known as Best Management Practices (BMPs), can minimize ammonia volatilization:
-
Subsurface Application: Placing the this compound solution below the soil surface (e.g., injection or incorporation) is one of the most effective methods.[13][14] This physically separates the ammonium from the atmospheric conditions that drive volatilization. Subsurface banding at least two inches deep can significantly reduce losses.[13]
-
Use of Inhibitors:
-
Urease Inhibitors: While this compound is not urea-based, if used in combination with urea, urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) can be effective. They slow the enzymatic conversion of urea to ammonium, reducing the initial concentration susceptible to loss.[15][16][17] These inhibitors can delay this conversion for 7 to 14 days.[18]
-
Nitrification Inhibitors: Compounds like dicyandiamide (DCD) and 3,4-Dimethylpyrazole phosphate (DMPP) slow the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻).[4][19][20] By keeping nitrogen in the stable ammonium form for longer, it is less susceptible to leaching and can also indirectly reduce the potential for volatilization over time.[15][21]
-
-
Timed Irrigation: Applying water (approx. 0.5 inches) after a surface application can wash the fertilizer into the soil profile, protecting it from volatilization.[2] However, the timing is crucial; this should be done as soon as possible after application.[13]
Troubleshooting Guide
Problem: I'm observing higher-than-expected nitrogen loss in my experiment, and I suspect ammonia volatilization.
| Question | Possible Cause | Recommended Solution / Next Step |
| 1. How was the fertilizer applied? | Surface Broadcast: Applying this compound solution to the soil surface, especially on plant residue, maximizes its exposure to air, sun, and heat, creating a high-risk scenario.[2][12] | Incorporate the fertilizer. For future experiments, use subsurface injection or banding to place the fertilizer at least 2 inches below the soil surface.[13][14] If surface application is unavoidable, follow immediately with sufficient irrigation to wash the fertilizer into the soil.[2] |
| 2. What were the soil conditions at the time of application? | High pH / Calcareous Soil: Soil pH > 7.0 dramatically increases the conversion of NH₄⁺ to NH₃ gas.[2][6] | Measure soil pH. If it is alkaline, subsurface application is critical. Consider using soil amendments to lower surface pH if experimentally appropriate, though this can be complex. |
| High Temperature & Wind: Application during hot (>70°F or 21°C) and/or windy days accelerates ammonia loss.[1][2] | Adjust application timing. Apply fertilizer during cooler parts of the day or on less windy days. Delay application if extreme heat is forecasted.[13] | |
| Moist Soil Surface Followed by Drying: This condition allows the fertilizer to dissolve but not move into the soil, creating a prime environment for volatilization.[1] | Apply to a cooler, drier soil surface just before a planned irrigation or rainfall event. Avoid application to warm, damp soils.[13] | |
| 3. Was an inhibitor used? | Ineffective or No Inhibitor: Failure to use an appropriate inhibitor under high-risk conditions can lead to significant losses. | Select the right inhibitor. If combining with urea, a urease inhibitor like NBPT is recommended.[15] For stabilizing the ammonium from the this compound itself, a nitrification inhibitor (e.g., DCD) can prolong the time it remains in the soil as stable NH₄⁺.[4][19] |
| 4. How is ammonia loss being quantified? | Inaccurate Measurement Technique: The method used to measure volatilization (e.g., chambers, sensors) may have leaks, calibration errors, or may not be suitable for the experimental conditions. | Review and calibrate your measurement protocol. Ensure chambers are properly sealed and that the airflow in dynamic systems is correct. Use a reference method or a blank control for comparison. See the detailed experimental protocol below. |
Quantitative Data on Mitigation Strategies
The following table summarizes the effectiveness of various mitigation strategies. Note that this data is derived from studies on other ammonium-based fertilizers (primarily urea) and should be considered indicative for this compound.
| Mitigation Strategy | Fertilizer Source (in study) | Reduction in Ammonia Volatilization | Key Conditions & Notes | Citations |
| Urease Inhibitor (NBPT) | Urea | 50% - 90% | Effectiveness is highest in high-risk conditions (high temp, surface application). Delays hydrolysis for 7-14 days. | [16][18] |
| Urease Inhibitor (NBPT + NPPT) | Urea / UAN | ~75% | A combination of inhibitors can be highly effective under field conditions. | [22] |
| Nitrification Inhibitor (DCD/DMPP) | Ammonium-based fertilizers | Indirect Effect | Primarily reduces nitrate leaching and N₂O emissions by stabilizing NH₄⁺. This prolonged stability can help reduce overall N loss. | [4][19] |
| Subsurface Injection/Incorporation | Urea / UAN / Organic Fertilizers | 65% - 98% | Placing fertilizer 2-4 inches deep is highly effective. Closed-slot injection is a superior method. | [14][23] |
| Post-Application Irrigation | Urea | ~35% | Requires sufficient water (e.g., 0.5 inches) to move fertilizer into the soil profile shortly after application. | [2][23] |
Experimental Protocols
Methodology for Measuring Ammonia Volatilization using a Dynamic Chamber System
This protocol is adapted from the forced air draft system method, a common approach for quantifying ammonia flux from the soil surface.[24]
Objective: To quantify the rate of ammonia (NH₃) volatilization from soil treated with this compound fertilizer over a specified period.
Materials:
-
This compound solution
-
Experimental soil plots or pots
-
Dynamic (open) chambers: Acrylic or PVC cylinders (e.g., 20 cm diameter, 50 cm height) inserted a few cm into the soil.[24]
-
Air pump or vacuum with a calibrated flow meter (to maintain a constant air exchange rate, e.g., 3 L/min).[24]
-
Gas washing bottles (impingers)
-
Ammonia-trapping solution: 2% Boric acid solution with a mixed indicator (e.g., methyl red and bromocresol green).[24]
-
Tubing (Teflon or other inert material)
-
Titration equipment: Burette, stand, 0.02 N sulfuric acid (H₂SO₄).[24]
-
Standard laboratory glassware and safety equipment.
Procedure:
-
Chamber Placement: Immediately after applying the this compound fertilizer to the soil surface, place the open chamber over the treated area. Gently press the chamber into the soil (2-5 cm) to create a seal.
-
System Assembly:
-
Connect the chamber's air outlet port via tubing to the inlet of a gas washing bottle containing a known volume (e.g., 100 mL) of the 2% boric acid trapping solution.
-
Connect the outlet of the gas washing bottle to the air pump/vacuum.
-
Ensure the chamber has an air inlet port open to the atmosphere to allow for continuous airflow.
-
-
Air Sampling:
-
Start the pump and adjust the flow rate to the desired level (e.g., 3 L/min).[24] Record the start time and flow rate.
-
Run the system continuously. The volatilized NH₃ from the soil is drawn through the chamber and bubbled through the boric acid solution, where it is trapped as ammonium borate.
-
-
Sample Collection:
-
Change the boric acid traps at regular intervals (e.g., every 12 or 24 hours) for the duration of the experiment (typically 5-10 days, as the highest losses occur initially).[24]
-
At each change, stop the pump, carefully disconnect the gas washing bottle, and replace it with a new one containing fresh trapping solution. Record the stop and restart times.
-
-
Sample Analysis (Titration):
-
The trapped ammonia in the boric acid solution is determined by titrating the solution with a standardized 0.02 N sulfuric acid solution.[24]
-
The endpoint is indicated by a color change of the indicator (e.g., from green to pink).
-
Record the volume of H₂SO₄ used for the titration.
-
-
Calculation:
-
Calculate the amount of NH₃-N (in mg) trapped in each sample using the titration data.
-
Convert this amount into a flux rate (e.g., kg N ha⁻¹ day⁻¹) by factoring in the chamber surface area, the sampling duration, and the total land area.
-
Visualizations
Chemical Pathway of Ammonia Volatilization
Experimental Workflow for Measuring Ammonia Volatilization
Troubleshooting Logic for High Ammonia Loss
References
- 1. pubs.ext.vt.edu [pubs.ext.vt.edu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nitrification Inhibitors on Nitrogen Dynamics and Ammonia Oxidizers in Three Black Agricultural Soils [mdpi.com]
- 5. yara.com [yara.com]
- 6. researchgate.net [researchgate.net]
- 7. landresources.montana.edu [landresources.montana.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ammonia loss from urea-containing fertilizers – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 11. open.alberta.ca [open.alberta.ca]
- 12. landresources.montana.edu [landresources.montana.edu]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrogen Inhibitors for Improved Fertilizer Use Efficiency | CropWatch | Nebraska [cropwatch.unl.edu]
- 16. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 17. cottoninfo.com.au [cottoninfo.com.au]
- 18. Reducing urease activity | Triferto [triferto.eu]
- 19. Nitrification Inhibitors in Fertilizers | Green Gubre Group [greengubregroup.com]
- 20. Nitrification inhibitors | Triferto [triferto.eu]
- 21. sphinxsai.com [sphinxsai.com]
- 22. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 23. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 24. Reducing options of ammonia volatilization and improving nitrogen use efficiency via organic and inorganic amendments in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ammonium Gluconate for Plant Biostimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ammonium gluconate for plant biostimulation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Stunted growth, yellowing leaves (chlorosis), and/or root browning. | Ammonium Toxicity: Excessive concentrations of ammonium (NH₄⁺) can be toxic to plants. | • Immediately reduce the concentration of this compound in your nutrient solution. • Leach the growing medium with pH-adjusted water to remove excess ammonium. • Ensure adequate potassium (K⁺) levels in your nutrient solution, as it can help mitigate ammonium toxicity.[1] • Improve aeration to the root zone, as poor oxygenation can exacerbate toxicity symptoms.[2][3][4][5][6][7] |
| White precipitate forms in the stock solution. | High pH or Incompatibility: this compound solutions are slightly basic. Mixing with certain nutrients at high concentrations or pH can cause precipitation. | • Prepare this compound stock solutions separately from other concentrated nutrient stock solutions, especially those containing high levels of calcium or phosphate. • Adjust the pH of the final nutrient solution after all components have been added and diluted. • Perform a jar test by mixing small quantities of the intended components to check for precipitation before preparing a large batch. |
| Unexpected and rapid pH drop in the nutrient solution. | Nitrification: Naturally occurring bacteria can convert ammonium to nitrate, a process that releases protons and lowers the pH. | • Monitor the pH of your nutrient solution daily. • Use a pH buffer or adjust the pH as needed with a suitable pH up solution (e.g., potassium hydroxide). |
| No observable biostimulant effect. | Suboptimal Concentration or Application Method: The concentration of this compound may be too low, or the application method may not be effective for the specific plant species or growth stage. | • Conduct a dose-response experiment to determine the optimal concentration for your specific plant and experimental conditions. • Experiment with different application methods, such as foliar spray versus soil drench, to see which is more effective.[8] |
| This compound solution turns yellow. | Light Exposure: this compound solutions can turn yellow upon exposure to light. | • Store this compound powder and stock solutions in opaque containers in a cool, dark place to prevent degradation.[3][5][9] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in plant biostimulation experiments?
Based on studies on salt stress mitigation in maize, a starting concentration range of 1.0 to 5.0 grams per liter (g/L) of water is recommended. Optimal results in these studies were observed at approximately 3.2 g/L.[10] However, the ideal concentration can vary depending on the plant species, growth stage, and environmental conditions. A dose-response study is highly recommended to determine the optimal concentration for your specific experimental setup.
2. How should I prepare an this compound stock solution?
To prepare a stock solution, dissolve the desired amount of this compound powder in distilled or deionized water. Stir until fully dissolved. It is advisable to prepare this stock solution separately from other concentrated nutrient stocks to avoid potential precipitation. Store the solution in a cool, dark, and well-sealed container.
3. What is the mechanism of action of this compound as a biostimulant?
This compound acts as a biostimulant by providing both a readily available source of nitrogen (ammonium) and an organic carbon source (gluconate).[11] This dual supply can enhance nutrient uptake, improve stress tolerance, and stimulate overall plant growth.[5] The ammonium component is a direct source of nitrogen for amino acid and protein synthesis, while the gluconate can be metabolized by the plant and beneficial soil microbes.
4. Can this compound be mixed with other fertilizers or pesticides?
Caution should be exercised when tank-mixing this compound with other agrochemicals. Due to its slightly basic nature, it can react with acidic compounds. Additionally, the ammonium ions can interact with certain pesticides. It is always recommended to perform a compatibility test (jar test) before mixing large quantities. Check the product labels of all chemicals for any known incompatibilities.
5. What are the typical symptoms of ammonium toxicity?
Symptoms of ammonium toxicity include stunted growth, chlorosis (yellowing) of leaves, particularly the newer ones, and browning or death of root tips.[2][3][4][5][6][7] In some cases, the leaf margins may curl upwards or downwards.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound.
Table 1: Recommended Concentration Ranges for Salt Stress Mitigation in Maize
| Parameter | Value | Reference |
| General Concentration Range | 1.0 - 5.0 g/L | [10] |
| Preferred Concentration Range | 1.2 - 4.2 g/L | [10] |
| More Preferred Concentration | 2.1 - 3.2 g/L | [10] |
| Optimal Concentration | 3.2 g/L | [10] |
Table 2: Observed Effects of this compound (3.2 g/L) on Maize under Salt Stress
| Parameter | Observed Effect | Reference |
| Seed Germination Rate | Increased by 23.4% | [4] |
| Plant Fresh Weight | Increased by 29.6% | [4] |
| Malondialdehyde (MDA) Content | Reduced by 40.2% | [4] |
| Catalase (CAT) Activity | Increased by 20.3% | [4] |
| Peroxidase (POD) Activity | Increased by 130.5% | [4] |
| Seedling Chlorophyll Content | Increased by 146.3% | [4] |
| Leaf Na⁺ Content | Reduced by 49.6% | [4] |
Experimental Protocols
1. Protocol for Evaluating the Biostimulant Effect of this compound on Plant Growth under Normal Conditions
-
Objective: To determine the optimal concentration of this compound for promoting plant growth.
-
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, tomato, or maize)
-
Growth medium (e.g., hydroponic solution, agar plates, or sterile soil mix)
-
This compound
-
Controlled environment growth chamber
-
Equipment for measuring growth parameters (ruler, balance, leaf area meter, root scanner)
-
-
Methodology:
-
Seed Sterilization and Germination: Surface sterilize seeds and germinate them on a suitable medium.
-
Treatment Application: Prepare a series of this compound concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0, 8.0 g/L) in the growth medium. A control group with no this compound is essential.
-
Experimental Setup: Transplant uniform seedlings into individual pots or hydroponic units for each treatment group. Use a completely randomized design with at least 5-10 replicates per treatment.
-
Growth Conditions: Maintain plants in a controlled environment with optimal light, temperature, and humidity.
-
Data Collection: After a predetermined growth period (e.g., 14-21 days), measure various growth parameters including:
-
Shoot and root fresh and dry weight
-
Primary root length and lateral root number
-
Leaf area and chlorophyll content
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
2. Protocol for Assessing the Effect of this compound on Mitigating Salt Stress
-
Objective: To evaluate the efficacy of this compound in enhancing plant tolerance to salinity.
-
Materials:
-
Same as the previous protocol, with the addition of Sodium Chloride (NaCl).
-
-
Methodology:
-
Experimental Groups: Establish the following treatment groups:
-
Control (no this compound, no NaCl)
-
Salt Stress (a predetermined concentration of NaCl, e.g., 100 mM)
-
This compound (optimal concentration determined from the previous experiment, no NaCl)
-
This compound + Salt Stress (optimal this compound concentration + NaCl)
-
-
Acclimation and Stress Induction: Grow seedlings for a period before introducing the salt stress to the respective groups.
-
Data Collection: After a period of salt stress (e.g., 7-14 days), collect data on:
-
Growth parameters (as listed above)
-
Physiological parameters: Proline content, relative water content.
-
Biochemical parameters: Antioxidant enzyme activities (e.g., CAT, POD, SOD), MDA content.
-
Ion content: Na⁺ and K⁺ concentrations in shoot and root tissues.
-
-
Statistical Analysis: Compare the different treatment groups to assess the protective effect of this compound under salt stress.
-
Visualizations
Figure 1. A generalized experimental workflow for evaluating this compound's biostimulant effects.
Figure 2. Simplified signaling pathway of ammonium uptake and its effects on plant responses.
Figure 3. Putative signaling and metabolic pathway for gluconate in plants.
References
- 1. Gluconate metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efarms.com.tr [efarms.com.tr]
- 3. Troubleshooting Common Issues in Hydroponics - Kryzen [kryzen.com]
- 4. nutrientstar.org [nutrientstar.org]
- 5. nidopro.com [nidopro.com]
- 6. A Method for a Fast Evaluation of the Biostimulant Potential of Different Natural Extracts for Promoting Growth or Tolerance against Abiotic Stress | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transitioning to the Next Phase: The Role of Sugar Signaling throughout the Plant Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Challenges in the large-scale production of ammonium gluconate.
Welcome to the Technical Support Center for Ammonium Gluconate Production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale production of this compound?
There are three primary methods for the large-scale production of this compound:
-
Direct Neutralization: This method involves reacting gluconic acid directly with ammonia (e.g., liquefied ammonia or ammonium hydroxide) under controlled conditions.[1] A common approach uses a 50% gluconic acid solution and slowly adds liquefied ammonia while controlling the temperature and pH.[2]
-
Biotechnological Fermentation: This process uses microorganisms like Aspergillus niger to ferment glucose into gluconic acid.[3][4] The resulting gluconic acid is then neutralized with ammonia, followed by extraction, crystallization, and drying to obtain the final product.[2]
-
Enzymatic or Catalytic Oxidation: This method involves the oxidation of glucose to gluconic acid using catalysts, such as palladium, or enzymes like glucose oxidase.[2][5] The gluconic acid produced is subsequently neutralized with an ammonia source.[2][5] This approach can achieve high conversion rates, with 95-100% of the glucose being converted to this compound.[5]
Q2: What are the key process parameters to monitor during the synthesis of this compound?
Controlling key parameters is critical for optimizing yield, purity, and consistency. The most important parameters include:
-
pH: The pH must be carefully controlled throughout the reaction. For enzymatic conversion, a pH range of 5.5 to 6.5 is often maintained by adding ammonium hydroxide.[5] For direct neutralization, the reaction is typically carried to a final pH of around 8.0.[2]
-
Temperature: The reaction temperature influences both the reaction rate and product stability. For direct neutralization, a temperature range of 30-50°C is recommended.[2] For enzymatic processes, a lower range of 15-40°C helps maintain enzyme stability.[5]
-
Agitation/Stirring Speed: Proper mixing is essential for ensuring homogeneity and efficient heat transfer. In stirred tank reactors, a stirring velocity of 40-60 revolutions per minute is typical for the neutralization process.[2]
-
Reactant Concentration: The concentration of reactants, such as the glucose solution in enzymatic methods, affects the reaction kinetics and final product concentration.[5]
Q3: My final this compound product is discolored. What are the common causes and how can this be prevented?
Discoloration (typically a yellow or light brown hue) is a common issue.
-
Causes: The primary cause is often the presence of impurities in the starting gluconic acid, which can discolor in the presence of oxygen.[6] The product may also turn yellow upon exposure to light.[1] High temperatures during reaction or drying can also contribute to color formation.
-
Prevention and Treatment:
-
Purification of Reactants: Use high-purity gluconic acid.
-
Activated Carbon Treatment: Treating the solution with activated carbon is an effective method to remove colored impurities before crystallization.[6]
-
Temperature Control: Maintain the recommended temperature ranges during the reaction and drying steps to minimize thermal degradation.
-
Inert Atmosphere: While not always necessary, processing under an inert atmosphere (e.g., nitrogen) can help prevent oxidation.
-
Q4: What are the recommended methods for purifying this compound at a large scale?
Purification is crucial for achieving the high purity required for pharmaceutical and research applications. The main steps are:
-
Concentration: The reaction solution is often concentrated under a vacuum to a density of 1.30-1.4 g/mL to induce supersaturation.[2]
-
Crystallization: This is the most critical purification step. It is typically achieved by cooling the concentrated solution.[2] The rate of cooling, pH, and level of supersaturation must be controlled to obtain crystals of the desired size and purity.[7] Any residual glucose can be separated from this compound during this step.[5]
-
Filtration/Separation: The crystallized product is separated from the mother liquor. In enzymatic processes, ultrafiltration may be used to separate the this compound from enzymes like glucose oxidase and catalase, allowing for their reuse.[4][5]
-
Drying: The crystals are dried in an oven to remove residual moisture.[2] For some industrial grades, spray drying of the concentrated solution can be used as an alternative to crystallization.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale production of this compound.
Problem: Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete Neutralization/Conversion | Verify the final pH of the reaction mixture. For neutralization, it should be ~8.0.[2] For enzymatic reactions, ensure pH is maintained between 5.5 and 6.5.[5] Monitor reactant consumption using appropriate analytical methods. |
| Side Reactions or Degradation | Strictly control the reaction temperature within the recommended range (e.g., 30-50°C for neutralization) to minimize degradation.[2] |
| Enzyme Inactivation (for enzymatic process) | Ensure the temperature is maintained between 15-40°C.[5] Check for the presence of enzyme inhibitors in the raw materials. Consider using catalase to remove hydrogen peroxide, a byproduct that can inactivate glucose oxidase.[5] |
| Losses During Purification | Optimize the crystallization process to maximize recovery.[7] Analyze the mother liquor for dissolved product to quantify losses. Consider recycling the mother liquor where feasible. |
Problem: Poor Crystal Quality (e.g., small size, agglomeration)
| Potential Cause | Recommended Action |
| High Level of Supersaturation | Reduce the rate of cooling or evaporation to slow down the crystallization process. This favors the growth of larger, more well-defined crystals over rapid nucleation.[7] |
| Presence of Impurities | Use higher purity raw materials. Employ purification steps like activated carbon treatment before crystallization to remove impurities that can inhibit crystal growth.[6] |
| Inadequate Agitation | Optimize the stirring speed during crystallization. Inadequate mixing can lead to localized supersaturation and agglomeration, while excessive agitation can cause crystal breakage.[8] |
| Suboptimal pH | The pH of the solution can affect crystal habit and solubility.[8] Experiment with slight adjustments to the final pH before cooling to find the optimal condition for crystal growth. |
Experimental Protocols & Data
Protocol: Synthesis via Gluconic Acid Neutralization
This protocol is based on a common direct neutralization method.[2]
-
Preparation: Charge a glass-lined steel reaction vessel with a 50% (w/w) aqueous solution of gluconic acid.
-
Reaction: Begin stirring the solution at a controlled rate of 40-60 rpm.
-
Ammonia Addition: Slowly introduce liquefied ammonia into the reactor. The use of liquefied ammonia can help absorb some of the heat of reaction.[2]
-
Temperature Control: Maintain the internal temperature of the reactor between 30°C and 50°C using a cooling jacket.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding ammonia until the pH stabilizes at a final value of 8.0.
-
Concentration: Transfer the resulting this compound solution to a vacuum evaporator. Concentrate the solution until its density reaches 1.30-1.40 g/mL.
-
Crystallization & Drying: Cool the concentrated solution to induce crystallization. Separate the crystals via filtration and dry them in an oven to obtain the final product.
Data: Recommended Reaction Parameters
| Parameter | Direct Neutralization[2] | Enzymatic Conversion[5] |
| Primary Reactants | Gluconic Acid, Liquefied Ammonia | Glucose, Ammonia, Glucose Oxidase |
| Temperature | 30 - 50 °C | 15 - 40 °C |
| pH | Endpoint: 8.0 | Maintained at 5.5 - 6.5 |
| Agitation | 40 - 60 rpm | Continuous stirring |
| Final Step | Concentration & Crystallization | Ultrafiltration & Crystallization |
Data: Comparison of Analytical Methods for Quality Control
| Method | Principle | Application | Advantages | Considerations |
| Titrimetry | Complexometric titration (e.g., with EDTA) or acid-base titration. | Purity validation and quantification.[3] | Accurate, precise, and cost-effective.[3] | May be less specific if other acidic/basic impurities are present. |
| Enzymatic Assay | Use of enzymes like gluconate kinase to specifically measure gluconate concentration.[1] | Quantifying residual gluconic acid or main component. | Highly specific to the target analyte. | Requires specific enzymes and controlled assay conditions. |
| Distillation (for Ammonium) | Steam distillation of ammonia from an alkaline solution followed by titration. | Determining ammonium content. | Less sensitive to interferences like sample color or turbidity.[9] | Can be time-consuming compared to other methods. |
| X-ray Powder Diffraction (XRPD) | Analysis of the crystal structure. | Phase identification and purity confirmation.[6] | Confirms the solid-state form of the final product. | Requires specialized equipment; provides structural, not quantitative, purity. |
Visualized Workflows and Logic
Caption: General workflow for this compound production.
Caption: Troubleshooting flowchart for product discoloration.
References
- 1. Buy this compound | 19222-41-4 [smolecule.com]
- 2. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 3. This compound | 19222-41-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Ammonium Gluconate and Sodium Gluconate as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the various options available, gluconate salts, particularly ammonium gluconate and sodium gluconate, have garnered attention for their efficacy and favorable safety profiles. This guide provides an objective, data-driven comparison of these two chelating agents to aid in the selection process for your specific application.
Introduction to Gluconate Chelating Agents
This compound and sodium gluconate are the ammonium and sodium salts of gluconic acid, respectively. Gluconic acid is a mild organic acid derived from glucose. The chelating ability of the gluconate anion stems from its multiple hydroxyl (-OH) and carboxyl (-COO⁻) groups, which can form stable complexes with polyvalent metal ions, effectively sequestering them in solution. This action prevents the metal ions from participating in unwanted chemical reactions.
While both salts share the same active chelating species, the gluconate ion, the counter-ion (ammonium or sodium) can influence the overall properties and performance of the chelating agent in specific applications.
Comparative Analysis of Chelating Properties
A direct, comprehensive experimental comparison between this compound and sodium gluconate is not extensively documented in publicly available literature. However, a comparative analysis can be inferred from the known properties of each compound and the general behavior of the gluconate anion as a chelating agent.
Key Performance Indicators:
| Property | This compound | Sodium Gluconate | Key Considerations & Supporting Data |
| Molecular Formula | C₆H₁₅NO₇[1] | C₆H₁₁NaO₇ | The difference in the cation (NH₄⁺ vs. Na⁺) is the primary distinction. |
| Molecular Weight | 213.19 g/mol | 218.14 g/mol | This slight difference is generally negligible in most applications. |
| Solubility in Water | Highly soluble. Ammonium salts are generally very soluble in water.[2] | Highly soluble.[3] | High water solubility is advantageous for aqueous formulations. |
| pH of Aqueous Solution | Slightly acidic to neutral | Neutral to slightly alkaline | The ammonium ion can have a slight acidic effect, while sodium ions do not significantly affect pH. |
| Chelating Efficiency | Effective chelating agent for various metal ions.[1] | Proven effective chelating agent, particularly in alkaline conditions.[4][5] | The chelating efficiency of the gluconate ion is well-established. For instance, sodium gluconate has been shown to be an effective iron chelating agent.[6] |
| pH Dependence | Chelation efficiency is pH-dependent. | Chelation efficiency is strongly pH-dependent, with increased efficacy in alkaline solutions.[7] | For gluconates, the deprotonation of hydroxyl groups at higher pH enhances their ability to bind metal ions. |
| Stability of Complexes | Forms stable complexes with metal ions. | Forms stable complexes with a variety of metal ions including calcium, iron, and copper.[8] | The stability of metal-gluconate complexes is a key attribute for their use as chelating agents.[9] |
| Biodegradability | Readily biodegradable. | Readily biodegradable.[5][10] | Both compounds are considered environmentally friendly. |
| Toxicity | Generally considered low in toxicity. | Generally Recognized as Safe (GRAS) by the FDA for use in food.[10] | Both are favored for applications where low toxicity is crucial. |
Experimental Data Snapshot: Sodium Gluconate
While specific comparative data is limited, the following table summarizes experimental findings on the chelating performance of sodium gluconate with iron, a commonly chelated metal ion.
| Parameter | Experimental Conditions | Result | Reference |
| Iron (Fe³⁺) Chelation | 1:1 molar ratio of sodium gluconate to iron | Prevented iron precipitation at pH up to 7 | [6] |
| Iron (Fe³⁺) Chelation | 5 wt% sodium gluconate in acidic solution | Enhanced permeability by 74% in core flood experiments by preventing iron precipitation | [6] |
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following section outlines a general methodology for determining and comparing the chelating capacity of this compound and sodium gluconate.
Determination of Iron Chelating Capacity (Spectrophotometric Method)
This method is adapted from a procedure for determining the iron ion chelating capacity of a sample.[11]
Principle:
The chelating agent is mixed with a solution containing a known concentration of ferrous ions (Fe²⁺). A colorimetric indicator, such as ferrozine, which forms a colored complex with free Fe²⁺, is then added. The reduction in the color intensity of the ferrozine-Fe²⁺ complex is proportional to the amount of Fe²⁺ chelated by the gluconate salt.
Materials:
-
This compound
-
Sodium gluconate
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM in a suitable buffer)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and sodium gluconate of known concentrations in deionized water.
-
Reaction Mixture: In a series of test tubes, add increasing concentrations of the gluconate solutions.
-
Iron Addition: Add a fixed volume of the ferrous chloride solution to each test tube and mix well.
-
Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 10 minutes) to allow for chelation to occur.
-
Color Development: Add the ferrozine solution to each tube. The ferrozine will react with any unchelated Fe²⁺ to form a magenta-colored complex.
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm) using a spectrophotometer.
-
Calculation: The percentage of chelating activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the control (containing all reagents except the chelating agent).
-
A_sample is the absorbance of the sample containing the chelating agent.
-
Potentiometric Titration for Stability Constant Determination
This method can be used to determine the stability constants of the metal-gluconate complexes.[3]
Principle:
A solution of the gluconate salt is titrated with a standard solution of a metal salt. The change in the concentration of the free metal ion is monitored using an ion-selective electrode (ISE) specific to that metal. The data from the titration curve can be used to calculate the stepwise formation constants of the metal-ligand complexes.
Materials:
-
This compound or Sodium gluconate solution of known concentration.
-
Standard solution of a metal salt (e.g., CuSO₄, CaCl₂).
-
Ion-Selective Electrode (ISE) for the chosen metal ion.
-
Reference electrode.
-
pH meter or potentiometer.
-
Burette and titration vessel.
Procedure:
-
Calibration: Calibrate the ion-selective electrode using standard solutions of the metal ion.
-
Titration Setup: Place a known volume and concentration of the gluconate solution in the titration vessel. Immerse the ISE and the reference electrode in the solution.
-
Titration: Titrate the gluconate solution with the standard metal salt solution, recording the potential (mV) after each addition.
-
Data Analysis: Plot the potential as a function of the volume of titrant added. The resulting titration curve can be analyzed using various computational methods to determine the stability constants of the formed complexes.
Visualizing the Chelation Process and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of metal ion chelation by gluconate.
Caption: Workflow for spectrophotometric determination of chelating capacity.
Conclusion
Both this compound and sodium gluconate are effective and environmentally friendly chelating agents derived from a renewable resource. The primary active component for chelation is the gluconate anion. The choice between the two may depend on specific formulation requirements, such as pH and the potential interaction of the counter-ion (ammonium or sodium) with other components in the system.
For applications where a slightly acidic to neutral pH is preferred and the presence of ammonium ions is acceptable or beneficial (e.g., in some agricultural formulations), this compound is a suitable choice. For applications requiring a neutral to alkaline environment to maximize chelation efficiency, or where sodium is the preferred cation, sodium gluconate is an excellent option.
Given the limited direct comparative data, it is recommended that researchers and formulators conduct their own evaluations using the experimental protocols outlined in this guide to determine the most suitable chelating agent for their specific needs. This will ensure optimal performance and compatibility within their unique systems.
References
- 1. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]
- 2. allen.in [allen.in]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion-selective electrode - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Ammonium Gluconate and Urea as Nitrogen Sources for Agricultural Crops
This guide provides an objective comparison of the efficacy of ammonium gluconate and urea, two distinct nitrogen sources used in agriculture. The analysis is supported by experimental data on their performance, impact on soil health, and mechanisms of action. Detailed experimental protocols and visual diagrams are included to provide a comprehensive overview for researchers and agricultural scientists.
Chemical Properties and Nitrogen Availability
Urea and this compound differ significantly in their chemical structure and the pathway through which they deliver nitrogen to plants.
-
Urea (CO(NH₂)₂): A highly concentrated nitrogen fertilizer, with approximately 46% nitrogen content.[1][2][3][4][5] Upon application, it must undergo enzymatic hydrolysis by soil urease to convert into ammonium (NH₄⁺), which can then be taken up by plants or further converted to nitrate (NO₃⁻).[5][6] This conversion process can be rapid under warm and moist conditions.[4][6]
-
This compound (C₆H₁₅NO₈): This is an organic nitrogen source where the ammonium ion (NH₄⁺) is complexed with gluconic acid. It provides nitrogen in the readily available ammonium form while also supplying an organic carbon source.[7] The gluconate molecule acts as a natural chelating agent, which can improve the availability and uptake of micronutrients.[8]
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound | Urea |
| Nitrogen Content | Variable (lower than urea) | ~46%[1][3] |
| Primary N Form | Ammonium (NH₄⁺) | Urea (CO(NH₂)₂) |
| Solubility | High | High[4][5] |
| Mechanism of N Release | Direct availability of Ammonium | Enzymatic hydrolysis to Ammonium[6] |
| Additional Components | Gluconic acid (organic carbon source) | None |
Efficacy and Crop Performance
The effectiveness of a nitrogen fertilizer is determined by its ability to increase crop yield and the efficiency with which plants utilize the applied nitrogen.
Urea Performance
Urea is a widely used and effective nitrogen source that can significantly increase crop yields.[9] Studies have shown that proper application can boost yields of major crops like corn and wheat by 15% to 30%.[9] However, its efficiency is often hampered by nitrogen loss. A significant portion of the applied nitrogen can be lost to the atmosphere as ammonia gas through a process called volatilization, especially when urea is applied to the soil surface without incorporation.[4][5][10] These losses can range from 20% to 50% of the applied nitrogen, reducing its overall efficiency.
This compound Performance
This compound offers a dual benefit of providing nitrogen and organic carbon.[7] The gluconate component can act as a chelating agent, forming stable complexes with micronutrients and preventing them from becoming unavailable in the soil. This enhanced nutrient availability can lead to improved crop quality and yield.[8]
One study on maize demonstrated that a formulation based on gluconate and lactate, when used to supplement traditional fertilizers, yielded positive results. While the highest grain yield was achieved with 100% Recommended Dose of Fertilizers (RDF), an integrated approach using 75% RDF supplemented with 25% of the organic formulation produced comparable yields and a higher benefit-cost ratio, suggesting improved nutrient use efficiency.[11][12] Another study found that under salt stress, maize seedlings treated with this compound maintained lower sodium content, higher chlorophyll levels, and better root development compared to those treated with ammonium carbonate, indicating its potential to enhance plant tolerance to environmental stress.[7]
Table 2: Summary of Crop Yield Data (Maize)
| Treatment | Grain Yield (kg ha⁻¹) | Stover Yield (kg ha⁻¹) | Benefit-Cost Ratio |
| Control (No Fertilizer) | 4808.2 | - | - |
| 100% RDF (Urea-based) | 7649.8 | 8859.87 | 3.4 |
| 75% RDF + 25% Organic Formulation * | 7283.4 | 8459.87 | 3.4 |
*Source: Kumar et al., 2022.[11] The organic formulation was based on gluconates and lactates. RDF refers to the Recommended Dose of Fertilizers.
Impact on Soil Health and Environment
The long-term sustainability of agricultural practices depends heavily on the impact of fertilizers on soil health.
-
Urea: Continuous and excessive use of urea can lead to several negative impacts on soil health. The nitrification of ammonium derived from urea releases hydrogen ions, causing soil acidification.[10][13] This drop in pH can reduce the availability of other essential nutrients and harm beneficial soil microorganisms.[10] Over-reliance on urea can also lead to nutrient imbalances, as it only supplies nitrogen.[13][14] Environmentally, nitrogen from urea can be lost through ammonia volatilization and nitrate leaching, which contributes to air and water pollution.[1]
-
This compound: Gluconate-based fertilizers are considered more environmentally friendly.[8] The organic gluconate component can enhance the activity of beneficial soil microbes, which improves organic matter decomposition and nutrient cycling.[8] This leads to better soil structure and fertility. The chelating properties of gluconate reduce the risk of nutrient runoff and leaching by keeping nutrients in the root zone.[8] By providing both carbon and nitrogen, this compound can support a healthier and more balanced soil ecosystem.[7]
Visualization of Nitrogen Pathways and Experimental Design
Nitrogen Transformation and Loss Pathway for Urea
The following diagram illustrates the conversion of urea in the soil and highlights the primary pathway for nitrogen loss.
Caption: Transformation pathway of urea in soil after application.
Chelation Mechanism of Gluconate
This diagram shows how gluconate can chelate metal micronutrients, improving their availability to plants.
Caption: Chelation action of gluconate on soil micronutrients.
Experimental Protocols
To ensure the validity and reproducibility of fertilizer efficacy trials, a standardized experimental protocol is essential. The following outlines a typical methodology for a field-based nitrogen rate trial.
Protocol: On-Farm Nitrogen Fertilizer Comparison Trial
1. Objective: To determine the agronomic and economic impact of different nitrogen sources (e.g., this compound vs. Urea) at various application rates on crop yield.
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) or Split-Plot Design.[15]
-
Replication: A minimum of three, preferably four, replications for each treatment to account for field variability.[16][17]
-
Treatments:
-
Control (Zero Nitrogen).
-
This compound at multiple rates (e.g., 75, 115, 155, 195 lbs N/acre).
-
Urea at the same corresponding rates.
-
-
Plot Dimensions: Plots should be at least 500 feet long and wide enough to accommodate at least two passes of the combine header to minimize border effects.[16][17]
3. Site Selection and Preparation:
-
Select a uniform field representative of the target farming area.[18]
-
Conduct baseline soil sampling (0-20cm and 20-50cm depths) before fertilizer application to analyze initial nutrient levels, pH, and organic matter.[15]
-
Prepare the seedbed uniformly across all plots.[15]
4. Application of Treatments:
-
Calibrate fertilizer application equipment to ensure accurate rates.[16]
-
Apply fertilizers according to the randomized plot plan. For split applications, the timing and method (e.g., pre-plant, sidedress) should be consistent for the respective treatments.[15]
5. Data Collection:
-
Soil Analysis: Pre-sidedress and post-harvest soil nitrate tests.[18]
-
Plant Tissue Analysis: Collect leaf samples at key growth stages to determine nutrient uptake.
-
Agronomic Data: Record plant height, leaf area, and stand count during the growing season.[15]
-
Yield Data: Harvest the center rows of each plot using a calibrated yield monitor or weigh wagon to get an accurate grain yield measurement.[18] Record grain moisture and test weight.
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.
-
Perform economic analysis to identify the optimum nitrogen source and rate for maximizing profitability.
Experimental Workflow Diagram
Caption: Workflow for a typical nitrogen fertilizer field trial.
Conclusion
Both this compound and urea are effective sources of nitrogen for crops, but they operate through different mechanisms and have distinct impacts on the broader agroecosystem.
-
Urea is a cost-effective, high-concentration nitrogen fertilizer that is proven to boost crop yields.[2][19] However, its efficacy is challenged by the high potential for nitrogen loss through volatilization and its long-term tendency to acidify soil.[10]
-
This compound presents a more integrated nutritional solution. It provides readily available ammonium and an organic carbon source that can improve soil health and microbial activity.[7][8] Its chelating properties enhance the availability of other essential nutrients, potentially leading to higher nutrient use efficiency and improved plant resilience to stress.[7][8] While direct, large-scale comparative yield data against urea is still emerging, preliminary studies suggest it can be a highly effective component of a nutrient management program, potentially allowing for a reduction in synthetic fertilizer rates without compromising yield.[11]
For researchers and professionals, the choice between these two sources depends on the specific goals of the agricultural system, whether it be maximizing yield in the short term or building long-term soil health and environmental sustainability.
References
- 1. Understanding Urea Fertilizer and Its Impact on Crop Growth and Soil Health [hhfertilizer.com]
- 2. Urea Fertilizer vs Ammonium Nitrate Fertilizer – Which is better for crop yield? [lw-fertilizer.com]
- 3. Urea as an Efficient & Cost Effective Nitrogen Source - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 4. The Three Biggies: Urea, Anhydrous Ammonia, and UAN [blog-crop-news.extension.umn.edu]
- 5. Video: Which nitrogen source is right for you? [blog-crop-news.extension.umn.edu]
- 6. What is the best way to add nitrogen to the soil | Yara Canada [yaracanada.ca]
- 7. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benefits of Using JIAAN BIOTECH’s Gluconate-based Fertilizers in Agriculture - JIAAN BIOTECH [jiaanbiotech.com]
- 9. ynfertilizer.com [ynfertilizer.com]
- 10. olimpum.com [olimpum.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Impacts of Urea on Soil Health [agrisearchindia.com]
- 14. mygarden.co.nz [mygarden.co.nz]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. agry.purdue.edu [agry.purdue.edu]
- 17. digitalag.osu.edu [digitalag.osu.edu]
- 18. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 19. Fertilizer urea [extension.umn.edu]
Validating the Biostimulant Effect of Ammonium Gluconate on Plant Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ammonium gluconate's performance as a plant biostimulant against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further research.
Comparative Performance Analysis of Biostimulants in Maize (Zea mays L.)
The following tables summarize quantitative data from various studies on the effects of different biostimulants on maize growth, yield, and nutrient uptake. While direct comparative studies including this compound are limited, this compilation provides a baseline for evaluating its potential efficacy against established biostimulants.
Table 1: Effect of Biostimulants on Maize Growth Parameters
| Biostimulant | Application Method & Dose | Plant Height Increase (%) | Leaf Area Increase (%) | Dry Matter Accumulation Increase (%) | Reference |
| This compound | Soil Application (Concentration not specified) | Not Reported | Not Reported | Not Reported | [1] |
| Humic Acid | Foliar Spray (100 mg/L) | No significant effect | Not Reported | Not Reported | [2] |
| Soil Application (20 kg/ha with 100% RDF) | Significant Increase (220.31 cm vs. control) | Significant Increase (46.25 dm²) | Significant Increase (186.57 g) | [3] | |
| Seaweed Extract | Foliar Spray (4 ml/L) | Significant Increase (vs. 2 ml/L) | Significant Increase (50.92 dm²) | Not Reported | [4] |
| Foliar Spray (10% Sargassum sp. sap) | Significant Increase (181.62 cm) | Significant Increase (12.00 leaves/plant) | Not Reported | [5] | |
| Foliar Spray (15% Gracilaria Sap + RDF) | Not Reported | Not Reported | Not Reported | [6][7] | |
| Amino Acids | Foliar Spray (Mixture with Humic Acid) | Not Reported | Not Reported | Not Reported | [8] |
| Organo-mineral fertilizer with amino acids | Not Reported | Not Reported | Not Reported | [9] |
Table 2: Effect of Biostimulants on Maize Yield and Yield Components
| Biostimulant | Application Method & Dose | Grain Yield Increase (%) | Cob Length Increase (%) | 1000-Grain Weight Increase (%) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Humic Acid | Soil Application (20 kg/ha with 100% RDF) | Significant Increase | Significant Increase | Significant Increase | [3] |
| Foliar Spray (100 mg/L) | No significant effect | Not Reported | -13.2% (gamma-aminobutyric acid) | [2] | |
| Added to Controlled-Release Fertilizer | 5.0% (vs. CRF alone) | Not Reported | Significant Increase | [10] | |
| Seaweed Extract | Foliar Spray (4 ml/L) | Significant Increase (201.46 g/plant ) | Not Reported | Significant Increase (141.17 g) | [4] |
| Foliar Spray (10% Sargassum sp. sap) | Significant Increase (5427.59 kg/ha ) | Not Reported | Not Reported | [5] | |
| Foliar Spray (15% Gracilaria Sap + RDF) | Significant Increase (189.97 q/ha) | Not Reported | Not Reported | [6][7] | |
| Amino Acids | Organo-mineral fertilizer with amino acids | 5.3 - 16% (vs. control) | Not Reported | Not Reported | [9] |
| Foliar Spray (0.96 L/ha of VIUSID agro) | 26.0% (vs. control) | Not Reported | Not Reported | [11] |
Table 3: Effect of Biostimulants on Maize Nutrient Uptake and Content
| Biostimulant | Application Method & Dose | Nitrogen (N) Content/Uptake | Phosphorus (P) Content/Uptake | Potassium (K) Content/Uptake | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Humic Acid | Foliar Spray (100 mg/L) | -21.8% (Chitosan) | Significant Increase | Significant Increase | [2] |
| Added to Controlled-Release Fertilizer | Increased N uptake | Not Reported | Not Reported | [10] | |
| Seaweed Extract | Foliar Spray (15% Gracilaria Sap + RDF) | Highest N uptake | Highest P uptake | Highest K uptake | [6][7] |
| Amino Acids | Organo-mineral fertilizer with amino acids | 19-40% increase in leaf N | Not Reported | Not Reported | [9] |
| Foliar Spray (Mixture with Humic Acid) | 4% increase in grain N uptake | Not Reported | 11% increase in grain K uptake | [8] |
Experimental Protocols
This section details standardized methodologies for evaluating the biostimulant effects of this compound and other substances on plant growth.
Protocol 1: Greenhouse Pot Experiment for General Growth Assessment
Objective: To assess the effect of biostimulants on the vegetative growth of maize under controlled conditions.
Materials:
-
Maize seeds (e.g., variety 'Jalal')[12]
-
Pots (5 L capacity)
-
Growth medium: A 2:1 mixture of vermiculite and nutrient soil.[2]
-
Biostimulant solutions: this compound, seaweed extract, humic acid, and an amino acid-based product, each prepared at desired concentrations.
-
Control solution (water)
-
Standard fertilizer solution (e.g., half-strength Hoagland solution)
-
Greenhouse with controlled temperature (25-28°C day / 18-20°C night) and photoperiod (16h light / 8h dark).
Procedure:
-
Seed Germination: Germinate maize seeds in trays with moist vermiculite.
-
Transplanting: After 7-10 days, transplant uniform seedlings into pots filled with the growth medium (one seedling per pot).
-
Acclimatization: Allow seedlings to acclimatize for one week, providing water as needed.
-
Treatment Application:
-
Divide the pots into treatment groups (e.g., Control, this compound, Seaweed Extract, Humic Acid, Amino Acids), with at least 5 replicates per group.
-
Apply the respective biostimulant solutions to the soil or as a foliar spray according to the manufacturer's recommendations or predefined experimental concentrations. Ensure even application.
-
For soil application, drench the soil with a specific volume of the solution.
-
For foliar application, spray the leaves until runoff, ensuring to cover both adaxial and abaxial surfaces.
-
-
Fertilization: Provide all pots with the standard fertilizer solution at regular intervals to avoid nutrient limitation being a confounding factor.
-
Data Collection (at 30, 45, and 60 days after treatment):
-
Plant Height: Measure the height from the soil surface to the tip of the highest leaf.
-
Stem Diameter: Measure the diameter of the stem at the base using calipers.
-
Leaf Area: Measure the length and width of all leaves and calculate the area using a pre-determined formula for maize, or use a leaf area meter.
-
Chlorophyll Content: Use a SPAD meter to get a relative chlorophyll content reading from the upper, middle, and lower leaves.
-
Biomass: At the final harvest (60 days), carefully remove the plants from the pots. Separate the shoots and roots. Wash the roots to remove soil. Dry the plant parts in an oven at 70°C for 48 hours and record the dry weight.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.
Protocol 2: Field Trial for Yield and Nutrient Uptake Evaluation
Objective: To evaluate the effect of biostimulants on the yield and nutrient uptake of maize under field conditions.
Materials:
-
Maize seeds (select a locally adapted variety)
-
Experimental field with uniform soil conditions
-
Biostimulant solutions
-
Standard fertilizers (N, P, K)
-
Equipment for sowing, spraying, and harvesting
Procedure:
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications.[12] Each plot should be of a standard size (e.g., 5m x 3m).
-
Soil Analysis: Before starting the experiment, collect soil samples for baseline nutrient analysis.
-
Land Preparation and Sowing: Prepare the field according to standard agricultural practices and sow the maize seeds at the recommended spacing.
-
Fertilization: Apply a basal dose of P and K fertilizers based on soil test recommendations. Nitrogen fertilizer can be applied in splits as per local practices.[12]
-
Treatment Application: Apply the biostimulant treatments at the recommended growth stages (e.g., V4-V6 and pre-tasseling). Application can be foliar or soil-directed.
-
Data Collection:
-
Growth Parameters: Record plant height, leaf area index, and chlorophyll content at key growth stages.
-
Yield Parameters (at harvest): From a pre-determined net plot area, harvest the cobs and record:
-
Cob length and diameter
-
Number of grain rows per cob
-
Number of grains per row
-
1000-grain weight
-
Total grain yield (adjusted to standard moisture content)
-
-
Nutrient Analysis: Collect grain and stover samples. Analyze for N, P, and K content using standard laboratory methods (e.g., Kjeldahl for N, spectrophotometry for P, and flame photometry for K).
-
-
Statistical Analysis: Analyze the data using ANOVA appropriate for an RCBD to determine the effect of treatments on yield and nutrient uptake.
Signaling Pathways and Experimental Workflows
Ammonium Signaling Pathway
The following diagram illustrates the putative signaling pathway activated by ammonium in plant cells. Ammonium ions (NH₄⁺) are transported into the cell via Ammonium Transporters (AMTs). Inside the cell, NH₄⁺ can be assimilated into amino acids through the GS-GOGAT cycle or can act as a signaling molecule, influencing gene expression and various physiological responses.[13][14][15]
Caption: Putative Ammonium Signaling Pathway in Plants.
Gluconate Metabolism Pathway
Gluconate, the conjugate base of gluconic acid, can be metabolized by plants and microorganisms. In some organisms, it enters the pentose phosphate pathway, a key metabolic route for generating NADPH and precursors for nucleotide synthesis.[16]
Caption: Simplified Gluconate Metabolism via the Pentose Phosphate Pathway.
Hypothetical Integrated Signaling of this compound
This diagram proposes a hypothetical model where both the ammonium and gluconate components of this compound contribute to the biostimulant effect. Ammonium acts as both a nitrogen source and a signaling molecule, while gluconate can serve as a carbon source and potentially influence metabolic pathways.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Frontiers | Combined physiological and metabolomic analysis reveals the effects of different biostimulants on maize production and reproduction [frontiersin.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. sabraojournal.org [sabraojournal.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimizing maize yields using growth stimulants under the strategy of replacing chemicals with biological fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ammonium as a signal for physiological and morphological responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Ion Sequestration: Ammonium Gluconate vs. EDTA
For Researchers, Scientists, and Drug Development Professionals
The effective sequestration of metal ions is a critical consideration in a vast array of scientific and industrial applications, ranging from pharmaceutical formulations to environmental remediation. Ethylenediaminetetraacetic acid (EDTA) has long been the industry standard for chelation due to its high affinity for a wide range of metal ions. However, there is a growing interest in alternative chelating agents with different performance characteristics and environmental profiles. This guide provides an objective comparison of the metal ion sequestration performance of ammonium gluconate and EDTA, supported by available experimental data.
This compound, upon dissolution, provides gluconate ions which are the active chelating species. Gluconate, a polyhydroxy carboxylate, demonstrates significant chelating ability, particularly in alkaline conditions. This comparison will delve into the quantitative measures of their chelation efficiency, detail the experimental protocols for such evaluations, and provide visual representations of the underlying chemical processes.
Quantitative Comparison of Chelating Efficiency
The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, a more effective chelating agent for a specific metal ion under particular conditions.
It is crucial to note that the stability of metal complexes is highly dependent on the pH of the solution. The data presented below for gluconate and EDTA have been compiled from various sources, and the experimental conditions (pH, temperature, and ionic strength) are provided where available to ensure a fair comparison.
Table 1: Stability Constants (log β) of Metal-Gluconate Complexes
| Metal Ion | pH 7 | pH 13.3 |
| Cd(II) | - | 14.2 ± 0.2 |
| Ce(III) | - | 43.9 ± 0.6 |
| Co(II) | - | 13.1 ± 0.8 |
| Eu(III) | - | 24.3 ± 0.3 |
| Fe(II) | - | 17.8 ± 0.9 |
| Fe(III) | - | 37.9 ± 1.2 |
| Ho(III) | - | 49.8 ± 0.4 |
| U(VI) | 6.3 | 19.9 ± 2 |
Data sourced from a study on metal gluconic acid complexes. The stability constants were determined using the Schubert (ion-exchange) or solubility product methods.
Table 2: Stability Constants (log K) of Metal-EDTA Complexes
| Metal Ion | log K |
| Al(III) | 16.4 |
| Ba(II) | 7.8 |
| Ca(II) | 10.7 |
| Cd(II) | 16.5 |
| Co(II) | 16.5 |
| Cu(II) | 18.8 |
| Fe(II) | 14.3 |
| Fe(III) | 25.1 |
| Mg(II) | 8.7 |
| Mn(II) | 13.9 |
| Ni(II) | 18.4 |
| Pb(II) | 18.0 |
| Zn(II) | 16.5 |
This table presents a compilation of generally accepted stability constants for metal-EDTA complexes under standard conditions.
Summary of Performance:
From the available data, it is evident that EDTA generally forms more stable complexes with a wide range of metal ions in neutral to slightly acidic conditions. However, gluconate's chelating power increases significantly in alkaline environments. For instance, the log β value for Fe(III) with gluconate at pH 13.3 is remarkably high (37.9), surpassing that of EDTA (25.1). This suggests that this compound can be a more effective chelating agent than EDTA for certain metal ions under highly alkaline conditions.
Experimental Protocols
The determination of metal chelation efficiency and stability constants relies on a variety of established experimental techniques. Below are detailed methodologies for commonly employed methods.
Potentiometric pH Titration (Irving-Rossotti Method)
This is a widely used technique to determine the stability constants of metal complexes.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration, which can be measured as a change in pH. By titrating a solution containing the metal ion and the ligand with a standard base and comparing the titration curve to that of the ligand alone, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt of known concentration.
-
Prepare a standard solution of the chelating agent (this compound or EDTA) of known concentration.
-
Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Perform three sets of titrations at a constant temperature:
-
Set 1 (Acid blank): A known volume of the strong acid and background electrolyte.
-
Set 2 (Ligand blank): A known volume of the strong acid, the chelating agent, and the background electrolyte.
-
Set 3 (Metal-Ligand): A known volume of the strong acid, the chelating agent, the metal salt, and the background electrolyte.
-
-
Titrate each solution with the standard strong base, recording the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
From the ligand blank and metal-ligand titration curves, calculate the formation function (n̄) and the free ligand exponent (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).
-
Ion-Exchange Method (Schubert's Method)
This method is particularly useful for studying complexation where only one type of complex is formed.
Principle: The method is based on the distribution of a metal ion between a cation-exchange resin and a solution containing the chelating agent. The presence of the chelating agent reduces the amount of free metal ion in the solution, thereby decreasing its uptake by the resin. By measuring the distribution coefficient of the metal ion in the presence and absence of the chelating agent, the stability constant of the complex can be determined.
Detailed Methodology:
-
Resin Preparation:
-
Wash a strongly acidic cation-exchange resin (e.g., Dowex 50) with a strong acid and then with deionized water until the washings are neutral.
-
Convert the resin to the desired form (e.g., Na⁺ form) by treating it with a concentrated solution of the corresponding salt.
-
-
Equilibration:
-
Prepare a series of solutions containing a constant concentration of the metal ion, varying concentrations of the chelating agent, and a constant ionic strength maintained by a background electrolyte. The pH of the solutions should be controlled using a suitable buffer.
-
Add a known amount of the conditioned resin to each solution.
-
Shake the mixtures for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Analysis:
-
After equilibration, separate the resin from the solution by filtration or centrifugation.
-
Determine the concentration of the metal ion in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).
-
-
Calculation:
-
Calculate the distribution coefficient (λ) of the metal ion in the presence and absence (λ₀) of the chelating agent.
-
The stability constant (K) can be determined from the slope of a plot of (λ₀/λ - 1) versus the concentration of the chelating agent.
-
Visualizations
Metal Ion Sequestration Workflow
The following diagram illustrates the general workflow for comparing the metal ion sequestration efficiency of two chelating agents.
Caption: Workflow for comparing metal sequestration.
Metal Chelation Process
The diagrams below illustrate the chelation of a divalent metal ion (M²⁺) by gluconate and EDTA.
Caption: Chelation by Gluconate.
Caption: Chelation by EDTA.
Logical Relationship of Chelation Strength
This diagram depicts the factors influencing the strength of metal ion chelation.
Caption: Factors affecting chelation strength.
Conclusion
The comparison between this compound and EDTA for metal ion sequestration reveals distinct performance profiles. EDTA remains a highly effective and versatile chelating agent for a broad spectrum of metal ions across a wide pH range. Its high stability constants for many divalent and trivalent cations make it the preferred choice for applications requiring strong and immediate chelation in neutral or acidic environments.
This compound, acting through the gluconate anion, emerges as a potent chelating agent, particularly under alkaline conditions.[1] For certain metal ions, such as Fe(III), gluconate's chelating strength in high pH environments can surpass that of EDTA.[2] This characteristic makes this compound a valuable alternative in specific applications where alkaline conditions are prevalent, such as in certain industrial cleaning processes or in the formulation of products with a high pH.
The choice between this compound and EDTA should be guided by the specific requirements of the application, including the target metal ion, the operational pH, the required chelation strength, and considerations regarding the environmental impact and biodegradability of the chelating agent. Further research involving direct comparative studies under identical experimental conditions would be invaluable for a more precise delineation of their respective efficiencies.
References
A Comparative Guide to Ammonium Gluconate and Ammonium Nitrate as Nitrogen Fertilizers
A Note to Researchers: Direct comparative studies on the performance of ammonium gluconate versus ammonium nitrate as primary nitrogen fertilizers are notably scarce in publicly available scientific literature. This guide therefore provides a detailed comparison based on the established performance of ammonium nitrate and the emerging data on this compound, primarily in specialized applications. It synthesizes the available evidence on each compound and offers a generalized experimental protocol for conducting direct comparative trials.
Introduction: The Role of Ammonium and Nitrate in Plant Nutrition
Nitrogen is a critical macronutrient for plant growth, forming the backbone of amino acids, proteins, and chlorophyll. Plants primarily absorb nitrogen from the soil in two inorganic forms: ammonium (NH₄⁺) and nitrate (NO₃⁻).[1]
-
Ammonium (NH₄⁺): A positively charged ion, ammonium can be directly utilized by plants in their root systems to synthesize amino acids.[1] This process is energetically efficient. However, high concentrations of ammonium can be toxic to some plants and can lead to soil acidification upon uptake.[2]
-
Nitrate (NO₃⁻): A negatively charged ion, nitrate is highly mobile in the soil and is the predominant form of nitrogen in most aerated agricultural soils.[1] Before it can be used, it must be converted back to ammonium within the plant, a process that requires energy.[1]
Ammonium nitrate (NH₄NO₃) has long been a staple in agriculture because it provides a balanced supply of both nitrogen forms.[3] this compound (C₆H₁₅NO₇) is a less common fertilizer that provides ammonium nitrogen along with an organic gluconate molecule, which may offer additional benefits to soil health and nutrient uptake.[4]
Chemical and Biological Pathways in Soil
The nitrogen provided by both fertilizers enters the complex soil nitrogen cycle. The ammonium from both sources can be taken up by plant roots directly or undergo nitrification. The nitrate from ammonium nitrate is immediately available for plant uptake or can be subject to denitrification or leaching.
Caption: Nitrogen pathways for this compound and Ammonium Nitrate in soil.
Performance Profile: Ammonium Nitrate
Ammonium nitrate is a widely used solid fertilizer with a high nitrogen content (typically 34%).[3] It is valued for its dual-action nitrogen supply, providing readily available nitrate for immediate plant uptake and ammonium for a more sustained release.[3]
Experimental Data: Impact on Nutrient Content
Studies have consistently demonstrated the efficacy of ammonium nitrate in improving crop performance. For example, research on various grass species has shown that increasing the application of ammonium nitrate significantly boosts the concentration of key nutrients in the plant tissue.
Table 1: Effect of Ammonium Nitrate Application on Nutrient Content of Grasses
| Treatment (g/m²) | Nitrogen (%) | Protein (%) | Phosphorus (%) | Potassium (%) |
|---|---|---|---|---|
| 0 (Control) | 2.15 | 12.26 | 0.38 | 1.85 |
| 50 | 2.89 | 16.47 | 0.45 | 2.10 |
| 100 | 3.45 | 19.67 | 0.52 | 2.35 |
Source: Adapted from a study on the effects of different doses of ammonium nitrate on grass varieties.[5] The data represents average values across the tested grass species.
Methodology of Cited Experiment[5]
-
Objective: To investigate the effects of different ammonium nitrate doses on the nutrient content of three common grass varieties.
-
Experimental Setup: The study was conducted in a controlled environment using equal-size boxes (40x60x10 cm) filled with a consistent soil quantity.
-
Plant Material: Lolium perenne, Festuca rubra, and Poa pratensis were used.
-
Fertilizer Application: Ammonium nitrate (33% N) was applied at doses of 0, 50, and 100 g/m².
-
Data Collection: Plant clippings were analyzed for nitrogen, protein, and various macro- and micro-nutrients. Nitrogen content was determined using the Kjeldahl method.
Performance Profile: this compound
This compound is an organic nitrogen fertilizer that provides ammonium as the nitrogen source. The distinguishing feature is the gluconate anion, an organic molecule derived from glucose.[6]
Theoretical and Observed Advantages
-
Enhanced Nutrient Availability: The gluconate molecule acts as a natural chelating agent. It can bind to micronutrients in the soil (such as iron, zinc, and manganese), preventing them from becoming unavailable to plants and improving their uptake.[7][8]
-
Improved Soil Health: As an organic carbon source, gluconate can stimulate beneficial microbial activity in the soil, which may improve soil structure and nutrient cycling.[4][7]
-
Stress Tolerance: Research suggests this compound may help plants tolerate abiotic stress. A key study on maize under salt stress found that this compound application led to lower sodium uptake, higher chlorophyll content, and improved root growth compared to ammonium carbonate.[4]
Experimental Data: Performance Under Salt Stress
While direct comparisons with ammonium nitrate are lacking, a study on maize seedlings under NaCl stress provides valuable insights into the potential benefits of this compound.
Table 2: Effect of this compound vs. Ammonium Carbonate on Maize Seedling Growth under 100 mM NaCl Stress
| Treatment | Primary Root Length (cm) | Lateral Root Number | Root Activity (µg/g FW/h) |
|---|---|---|---|
| Control (No N fertilizer) | 10.2 | 25 | 150 |
| Ammonium Carbonate | 11.5 | 28 | 165 |
| This compound | 13.8 | 35 | 190 |
Source: Adapted from a study on the effect of exogenous this compound on maize seedlings under NaCl stress.[4] FW = Fresh Weight.
Methodology of Cited Experiment[4]
-
Objective: To investigate the mechanisms of this compound in mitigating high salt concentration stress in maize seedlings.
-
Experimental Setup: Maize seeds were germinated and grown hydroponically. The seedlings were subjected to different concentrations of NaCl (0, 50, 100, 150 mM).
-
Fertilizer Treatments: Within each NaCl concentration, seedlings were treated with either no nitrogen fertilizer, ammonium carbonate (AC), or this compound (AG) as the nitrogen source.
-
Data Collection: Various parameters were measured, including root system architecture (primary root length, lateral root number), root activity, chlorophyll content, and the activity of antioxidant enzymes.
Proposed Experimental Protocol for Direct Comparison
To address the current research gap, a direct comparative study is necessary. The following protocol outlines a robust methodology for evaluating the performance of this compound against ammonium nitrate.
Caption: Generalized workflow for a comparative fertilizer trial.
Detailed Protocol:
-
Site Selection and Preparation: Choose a field with uniform soil type and low residual nitrogen to ensure a clear response to fertilizer application. Conduct a baseline soil analysis.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of soil variability.
-
Treatments:
-
T1: Control (No nitrogen application).
-
T2-T4: Ammonium Nitrate applied at three different rates (e.g., 50%, 100%, and 150% of the recommended nitrogen rate for the selected crop).
-
T5-T7: this compound applied at nitrogen-equivalent rates to T2-T4.
-
-
Application: Apply fertilizers at the appropriate growth stage for the chosen crop. Ensure uniform application within each plot.
-
In-season Measurements:
-
Plant height and leaf chlorophyll content (e.g., using a SPAD meter) at key growth stages.
-
Plant tissue samples for nutrient analysis at the vegetative and reproductive stages.
-
-
Harvest Measurements:
-
Determine total biomass (stover and grain) and grain yield for each plot.
-
Analyze grain and stover for nitrogen content to calculate Nitrogen Use Efficiency (NUE).
-
-
Post-Harvest Soil Analysis: Collect soil samples from each plot to assess changes in pH, residual nitrogen, and organic matter.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine statistically significant differences between the fertilizer types and application rates.
Summary and Conclusion
-
Ammonium Nitrate is a proven, effective, and widely understood nitrogen fertilizer that delivers predictable results in terms of crop yield and growth by supplying both ammonium and nitrate.[3][9] Its performance is well-documented across a wide range of crops and conditions.[5]
-
This compound shows promise as a specialty fertilizer. Its primary advantage appears to be linked to the organic gluconate component, which can enhance micronutrient uptake and improve plant resilience under specific stress conditions like high salinity.[4][7] It also contributes organic carbon to the soil, potentially benefiting soil health.[4]
Inferred Comparison:
-
For conventional agriculture focused on maximizing yield under non-stressful conditions, ammonium nitrate is the reliable, cost-effective standard.
-
For specialty applications, high-value crops, or in soils with micronutrient deficiencies or salinity issues , this compound could offer significant advantages that justify its potentially higher cost. Its organic nature and soil-enhancing properties are also valuable from a soil health perspective.[4][7]
Future Research: The scientific community would greatly benefit from field trials directly comparing these two fertilizers across various crops and soil types. Such research would clarify the agronomic and economic trade-offs and help define the optimal applications for this compound in modern agriculture.
References
- 1. Frontiers | Nitrate and ammonium, the yin and yang of nitrogen uptake: a time-course transcriptomic study in rice [frontiersin.org]
- 2. Interaction of ammonium nutrition with essential mineral cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonium Nitrate As Fertilizer: Boost Yields In 2025 [farmonaut.com]
- 4. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eco-Friendly Micronutrients with Gluconic Acid | Ad Terrame [ad-terram.nl]
- 7. Benefits of Using JIAAN BIOTECH’s Gluconate-based Fertilizers in Agriculture - JIAAN BIOTECH [jiaanbiotech.com]
- 8. pmpinc.com [pmpinc.com]
- 9. bio-conferences.org [bio-conferences.org]
Assessing the Biodegradability of Ammonium Gluconate in Soil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide synthesizes available experimental data for the alternative compounds to provide a robust comparative framework.
Quantitative Biodegradation Data
The following table summarizes the available quantitative data on the soil biodegradability of urea, ammonium nitrate, and EDTA. This data is essential for comparing the relative persistence of these compounds in the terrestrial environment.
| Compound | Half-Life in Soil | CO2 Evolution | Key Findings |
| Ammonium Gluconate | Data not available. Estimated to be rapid (days) based on its components. | Data not available. Expected to be significant due to the complete mineralization of the gluconate carbon source. | Provides both an organic carbon and nitrogen source, which can improve soil fertility and is expected to be readily biodegradable.[1] |
| Urea | Typically hydrolyzes within 2 to 7 days.[2][3][4] | Significant CO2 evolution observed. In one study, 54 mg of C was released as CO2 from 55.8 mg of urea-C within 8 days. Application of urea can increase CO2 emission from soils.[5] | Rapidly converted to ammonium and carbon dioxide by soil urease enzymes.[3][6] The rate is influenced by temperature, moisture, and soil pH.[2][3][7] |
| Ammonium Nitrate | Readily decomposed. Specific half-life data is limited. | Can decrease CO2 emissions compared to control soils in some studies. | Provides nitrogen in both nitrate and ammonium forms, which are readily available to plants and microorganisms.[8][9] |
| EDTA | Weeks to months.[10] | Slow and limited. One study reported only 6.7% degradation to CO2 after 4 weeks.[11] | Biodegradation is slow, and its metal complexes can be particularly resistant to microbial degradation.[11] |
Experimental Protocols
The assessment of a compound's biodegradability in soil is conducted using standardized methods. The most common protocols are those established by the International Organization for Standardization (ISO) and the American Society for Testing and Materials (ASTM).
Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil (ASTM D5988)
This method is designed to determine the rate and degree of aerobic biodegradation of plastic materials when exposed to a soil environment.
Methodology:
-
Test Setup: The test material is mixed with a standard or natural soil. The mixture is placed in a controlled environment, typically a sealed container (biometer flask).
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-28°C) and moisture level for a specified period, which can be up to 6 months or longer.
-
Measurement of Biodegradation: Biodegradation is quantified by measuring the amount of carbon dioxide evolved from the microbial respiration of the test material. This is typically done by trapping the CO2 in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and then titrating the remaining alkali or by using a CO2 analyzer.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 evolved from the test material to its theoretical maximum CO2 production (ThCO2), which is based on the carbon content of the material.
Ultimate aerobic biodegradability of plastic materials in soil (ISO 17556)
This international standard specifies a method for determining the ultimate aerobic biodegradability of plastic materials in soil by measuring oxygen demand or the amount of carbon dioxide evolved.
Methodology:
-
Test System: A solid-phase respirometric system is used. The test material is mixed with soil, and the mixture is incubated in a temperature-controlled environment.
-
Measurement of Respiration:
-
CO2 Evolution: The evolved CO2 is trapped in an absorbent solution and quantified by titration or by an infrared analyzer.
-
Oxygen Consumption: The oxygen consumed by the microbial population is measured using a respirometer.
-
-
Test Duration: The test is continued until the rate of biodegradation plateaus, typically for a period of up to six months, but can be extended.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured CO2 evolution or oxygen consumption with the theoretical maximum values.
Visualizations
The following diagrams illustrate the experimental workflow for assessing soil biodegradability and the logical comparison of this compound with its alternatives.
Caption: Experimental Workflow for Soil Biodegradability Testing.
Caption: Logical Comparison of this compound Biodegradability.
References
- 1. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 3. grdc.com.au [grdc.com.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. How Long Can Urea Stay On Top Of The Soil? [zcfertilizer.com]
- 8. cropnutrition.com [cropnutrition.com]
- 9. byjus.com [byjus.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Quantitative analysis of improved nutrient uptake with ammonium gluconate.
For researchers, scientists, and professionals in drug development and agriculture, optimizing nutrient delivery is paramount. This guide provides a quantitative comparison of ammonium gluconate against other common nitrogen sources, highlighting its potential for improved nutrient uptake. The information is supported by experimental data from various studies.
This compound serves as a dual-purpose compound, providing both a readily available nitrogen source in the form of ammonium (NH₄⁺) and an organic carbon source through the gluconate molecule. The gluconate component also acts as a natural chelating agent, which can enhance the solubility and uptake of essential micronutrients.
Quantitative Comparison of Nitrogen Sources
Direct, comprehensive comparative studies on this compound against all common nitrogen fertilizers under identical, normal field conditions are limited. However, by synthesizing data from studies focusing on different aspects of these fertilizers, we can construct a comparative overview.
Table 1: Comparison of Nitrogen Sources on Plant Growth and Nutrient Content
| Nitrogen Source | Crop | Key Findings | Quantitative Data Highlights |
| This compound (AG) | Maize (under salt stress) | Maintained lower Na⁺ content, higher chlorophyll content, and higher antioxidant enzyme activity compared to ammonium carbonate.[1] | - Na⁺ content significantly lower with AG treatment under NaCl stress.[1]- Higher average root diameter and root activity with AG under salt stress.[1] |
| Urea-Ammonium Nitrate (UAN) | Summer Maize | Increased total N accumulation by 15.8% compared to urea.[2][3] Dry matter accumulation increased by 11.2% over urea.[2][3] | - N accumulation in stem, leaf, and ear was 27.2%, 16.9%, and 20.4% higher than urea, respectively.[2][3] |
| Urea | Wheat | Generally lower nitrogen use efficiency compared to ammonium nitrate.[4] Can lead to nitrogen loss through ammonia volatilization. | - In some studies, only 60% of nitrogen from urea was recovered in shoots, roots, and soil compared to 95% for ammonium nitrate.[4] |
| Ammonium Nitrate | Wheat, Perennial Ryegrass | Often results in higher yields and nitrogen recovery compared to urea.[4] | - Significantly increased yields in perennial ryegrass compared to urea.[4] |
| Ammonium Sulfate | Lettuce (hydroponics) | Resulted in lower fresh weight compared to nitrate-based fertilizers.[5] | - Plants fed with ammonium sulfate showed lower fresh weight than those fed with nitrate or ammonium nitrate.[5] |
| Neem Coated Urea | Wheat | Three split applications recorded significantly higher N and K content in grain and N content in straw. | - Led to higher total N, P, and K uptake compared to ordinary urea applied in two splits. |
Table 2: Foliar Uptake Efficiency of Different Nitrogen Sources
| Nitrogen Source | Crop | Absorption Rate | Key Findings |
| Urea | Perennial Ryegrass, Pine | Foliar uptake was 13-26 times faster than nitrate and 3.5-7.5 times faster than ammonium in pine.[6] In ryegrass, 35% of applied urea was absorbed within 48 hours.[7] | 100% of urea retained by pine needles was absorbed within 6 hours.[6] |
| Ammonium Sulfate | Perennial Ryegrass | 39% of applied ammonium sulfate was absorbed within 48 hours.[7] | Absorption was similar to potassium nitrate.[7] |
| Potassium Nitrate | Perennial Ryegrass | 40% of applied potassium nitrate was absorbed within 48 hours.[7] | Similar absorption rate to ammonium sulfate.[7] |
The Role of Gluconate in Micronutrient Uptake
The gluconate in this compound can chelate essential micronutrients, protecting them from precipitation and making them more available for plant uptake.[8]
Table 3: Comparative Absorption of Gluconate vs. EDTA Chelated Micronutrients (Foliar Application)
| Micronutrient Chelate | Crop | Absorption Time | Key Findings |
| Zn Gluconate | Bt-Cotton | Maximum absorption between 3-6 hours. | Showed maximum growth and yield. |
| Fe Gluconate | Bt-Cotton | Higher absorption rate at 3-6 hours. | Resulted in higher iron concentration after 6 hours compared to control and Fe-EDTA. |
| Mn Gluconate | Bt-Cotton | Showed maximum absorption of manganese. | Outperformed other treatments in manganese uptake. |
| Zn-EDTA | Bt-Cotton | Slower absorption compared to Zn Gluconate. | |
| Fe-EDTA | Bt-Cotton | Slower absorption compared to Fe Gluconate. |
Data for Table 3 is synthesized from a study on Bt-Cotton.
Experimental Protocols
Hydroponic Comparative Study of Nitrogen Sources
This protocol is designed to quantitatively assess the impact of different nitrogen sources, including this compound, on plant growth and nutrient uptake in a controlled hydroponic environment.
a. Experimental Setup:
-
Plant Species: Lettuce (Lactuca sativa) or another suitable model plant.
-
Growth System: Nutrient Film Technique (NFT) or deep water culture (DWT) hydroponic systems.
-
Nutrient Solutions: Prepare a base nutrient solution (e.g., Hoagland solution) modified to contain different nitrogen sources at the same total nitrogen concentration (e.g., 11 mM). The treatments would include:
-
This compound
-
Urea
-
Ammonium Nitrate
-
Ammonium Sulfate
-
Control (Nitrate-only)
-
-
Growth Conditions: Controlled environment with consistent temperature, humidity, and photoperiod.
-
Replication: Use a randomized complete block design with at least three replicates for each treatment.
b. Data Collection:
-
Monitor and record the pH, electrical conductivity (EC), and temperature of the nutrient solutions daily.
-
Measure plant growth parameters such as shoot height, leaf area, and fresh and dry biomass at regular intervals (e.g., weekly) and at the final harvest.
-
At harvest, separate plants into roots and shoots.
c. Nutrient Analysis:
-
Dry the plant tissues (roots and shoots) in an oven at 70°C to a constant weight.
-
Grind the dried tissue into a fine powder.
-
Digest a known weight of the powdered tissue using a microwave digestion system with concentrated nitric acid and hydrogen peroxide.
-
Dilute the digested samples to a known volume with deionized water.
-
Analyze the concentration of various nutrients (N, P, K, Ca, Mg, Fe, Mn, Zn, Cu) in the diluted samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the total nutrient uptake by multiplying the nutrient concentration by the total dry biomass.
Foliar Uptake Analysis
This protocol measures the rate and extent of nutrient absorption through the leaves.
a. Experimental Setup:
-
Plant Species: A plant with suitable leaf morphology for foliar application (e.g., perennial ryegrass).
-
Fertilizer Solutions: Prepare solutions of this compound, urea, and ammonium nitrate with a known concentration of nitrogen. For micronutrient analysis, use solutions with chelated forms (gluconate vs. EDTA).
-
Application: Apply a precise volume of the fertilizer solution to a defined area on the adaxial (upper) surface of mature leaves.
b. Sample Collection and Analysis:
-
At specified time intervals (e.g., 3, 6, 12, 24, 48 hours) after application, collect the treated leaves.
-
Wash the leaf surface with a mild detergent solution to remove unabsorbed nutrients.
-
Analyze the nutrient content of the washed leaves using the tissue digestion and ICP-OES method described in the hydroponic protocol.
-
Calculate the percentage of foliar absorption based on the amount of nutrient applied and the amount recovered in the leaf tissue.
Visualizing Pathways and Workflows
Ammonium Assimilation Pathway
The primary pathway for ammonium assimilation in plants is the GS-GOGAT cycle.
Gluconate Chelation and Nutrient Uptake
This diagram illustrates the proposed mechanism by which gluconate enhances micronutrient uptake.
Experimental Workflow for Comparative Nutrient Analysis
This workflow outlines the steps for a comparative study of different nitrogen fertilizers.
References
- 1. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Urea-Ammonium Nitrate Solution on Yield, N2O Emission, and Nitrogen Efficiency of Summer Maize Under Integration of Water and Fertilizer [frontiersin.org]
- 3. Effects of Urea-Ammonium Nitrate Solution on Yield, N2O Emission, and Nitrogen Efficiency of Summer Maize Under Integration of Water and Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scionresearch.com [scionresearch.com]
- 7. hort [journals.ashs.org]
- 8. Benefits of Using JIAAN BIOTECH’s Gluconate-based Fertilizers in Agriculture - JIAAN BIOTECH [jiaanbiotech.com]
The Agricultural Efficacy of Ammonium Gluconate: A Cost-Benefit Analysis
A Comparative Guide for Researchers and Agricultural Professionals
The pursuit of enhanced agricultural productivity and sustainability has led to the exploration of innovative fertilizer formulations. Among these, ammonium gluconate has emerged as a compound of interest, offering a unique combination of nitrogen nutrition and the benefits of chelation. This guide provides a comprehensive cost-benefit analysis of this compound in agriculture, comparing its performance with conventional nitrogen fertilizers and other chelated alternatives. The information is supported by available experimental data and detailed methodologies to assist researchers and agricultural scientists in evaluating its potential.
Executive Summary
This compound serves as both a nitrogen source and a chelating agent, which can enhance the availability and uptake of micronutrients.[1][2] Experimental evidence suggests that under specific conditions, such as salt stress, this compound can offer advantages over conventional ammonium sources. However, a comprehensive economic analysis is challenging due to the limited availability of direct comparative studies and bulk pricing for agricultural-grade this compound. This guide synthesizes the current scientific knowledge to provide a balanced perspective on its potential benefits and drawbacks.
Cost Analysis: A Comparative Overview
A direct cost comparison of this compound with traditional nitrogen fertilizers is hampered by the lack of publicly available bulk pricing for agricultural-grade this compound. The prices found are typically for laboratory-grade chemicals, which are not representative of agricultural input costs. However, a qualitative comparison can be made based on the manufacturing process and the added value of chelation.
Key Considerations:
-
Production Complexity: this compound is produced by reacting gluconic acid with ammonia.[3] This two-step process is more complex than the synthesis of common nitrogen fertilizers like urea or ammonium nitrate, suggesting a potentially higher production cost.
-
Chelation Value: The gluconate component acts as a natural chelating agent, which can improve the bioavailability of micronutrients already present in the soil or applied with the fertilizer.[1] This added benefit needs to be factored into the overall cost-benefit equation, as it might reduce the need for separate micronutrient applications.
-
Alternative Chelating Agents: When compared to synthetic chelating agents like EDTA, natural chelators like gluconates are often considered more environmentally friendly as they are biodegradable.[4] The price of EDTA-chelated micronutrients can range from approximately $1.68/kg to $2.28/kg for mixed micronutrients, with individual chelated micronutrients having varied prices.[5][6][7]
Table 1: Estimated Cost Comparison of Various Nitrogen and Chelated Fertilizers
| Fertilizer Type | Form | Key Characteristics | Estimated Price Range (per kg) | Price per Unit of Nutrient | Notes |
| This compound | Solid/Liquid | Provides Nitrogen; Chelating properties | Not readily available for agricultural grade | Not available | Price is expected to be higher than conventional N fertilizers due to production complexity. |
| Urea | Granular | High N content (46%) | ~$0.59 - $0.69 | ~$1.28 - $1.50 per kg N | Prices are volatile and subject to market fluctuations.[8][9] |
| Ammonium Nitrate | Granular | Contains both ammonium and nitrate N (33-34%) | ~$0.55 - $0.65 | ~$1.62 - $1.97 per kg N | Use is restricted in some regions due to security concerns.[10] |
| Ammonium Sulfate | Granular | Contains N (21%) and Sulfur (24%) | ~$0.40 - $0.50 | ~$1.90 - $2.38 per kg N | Provides a source of sulfur, which can be beneficial for certain crops and soils.[11] |
| EDTA Chelated Micronutrients | Powder/Liquid | Synthetic chelating agent for micronutrients | ~$1.68 - $2.28 (for mixed micronutrients) | Varies by micronutrient | Prices can vary significantly based on the specific micronutrient and concentration.[5][6][7][12] |
Note: Prices for conventional fertilizers are based on recent market reports and are subject to change. The price for EDTA chelates is an estimate based on available retail and wholesale data. The price for this compound is not available for a direct comparison.
Performance Analysis: Experimental Data
The performance of this compound has been evaluated in several studies, often showing benefits in specific scenarios, particularly in stress mitigation and micronutrient uptake.
Maize (Zea mays L.) Under Salt Stress
A study investigating the effects of exogenous this compound on maize seedlings under NaCl stress provides a direct comparison with ammonium carbonate.
Table 2: Performance of this compound vs. Ammonium Carbonate on Maize Seedlings Under Salt Stress
| Parameter | Treatment | Result |
| Na+ Content | This compound | Lower Na+ content compared to ammonium carbonate.[13] |
| Chlorophyll Content | This compound | Higher chlorophyll content compared to ammonium carbonate.[13] |
| Antioxidant Enzyme Activity (CAT, POD) | This compound | Higher activity compared to ammonium carbonate.[13] |
| Root System Architecture | This compound | Higher total root system size, primary root length, and number of lateral roots compared to ammonium carbonate at the same NaCl concentration.[13] |
| Root Activity & Average Diameter | This compound | Significantly higher than roots without AG and those treated with ammonium carbonate at the same NaCl concentration.[13] |
These results suggest that the gluconate component in this compound plays a role in mitigating the negative effects of salt stress, potentially by improving nutrient uptake and enhancing the plant's antioxidant defense system.[13]
Foliar Application on Various Crops
While direct comparative data for this compound in foliar applications on a wide range of crops is limited, studies on gluconate-chelated micronutrients and general foliar nitrogen application provide some insights.
Table 3: General Performance of Gluconate Chelates and Foliar Nitrogen Application
| Crop | Application | Observation |
| Soybean | Foliar N application (various sources) | Inconsistent yield increases. Profitability was often equal to or lower than the non-treated control in the absence of nutrient deficiencies.[6][7][13][14][15][16][17][18] |
| Wheat | Application of ammonium as the sole N source | Can achieve similar yields to nitrate-based fertilizers and may improve grain quality. |
| Maize | Gluconate and lactate-based formulations | An integrated approach (75% RDF + 25% organic formulations) showed high net returns and a favorable benefit-cost ratio compared to 100% RDF.[19] |
It is important to note that the effectiveness of foliar fertilization is highly dependent on crop type, growth stage, and environmental conditions.
Experimental Protocols
Determining Crop Yield and Quality Parameters
A standard protocol for conducting a field trial to assess the impact of different nitrogen sources on crop yield and quality involves the following steps:
-
Experimental Design: A randomized complete block design (RCBD) with multiple replications is typically used to minimize the effects of field variability.[20]
-
Treatments: Include a control (no nitrogen), the standard farmer practice, and various rates and sources of nitrogen fertilizers being compared (e.g., this compound, urea, ammonium nitrate).[20]
-
Plot Management: All plots should be managed uniformly in terms of planting density, irrigation, weed control, and pest management.[21]
-
Data Collection:
-
Yield: At maturity, a predetermined area from the center of each plot is harvested. The grain is threshed, cleaned, and weighed. The moisture content is measured, and the yield is adjusted to a standard moisture level (e.g., 15.5% for corn, 13% for soybeans).[22]
-
Quality Parameters: Sub-samples of the harvested grain can be analyzed for protein content (using methods like Kjeldahl or near-infrared spectroscopy), oil content, and other relevant quality metrics.
-
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences between the treatments.[22]
Measuring Nitrogen Use Efficiency (NUE)
Nitrogen Use Efficiency (NUE) is a critical metric for evaluating the effectiveness of a fertilizer. It can be calculated in several ways:
-
Agronomic Efficiency (AE): Kilograms of yield increase per kilogram of nutrient applied.
-
AE = (Y - Y₀) / F
-
Y = Crop yield with nutrient application
-
Y₀ = Crop yield in the control plot (no nutrient)
-
F = Amount of nutrient applied
-
-
-
Apparent Recovery Efficiency (ARE): The percentage of applied nutrient that is taken up by the crop.
-
ARE = [(U - U₀) / F] * 100
-
U = Total nutrient uptake by the crop in the fertilized plot
-
U₀ = Total nutrient uptake by the crop in the control plot
-
F = Amount of nutrient applied
-
-
-
Physiological Efficiency (PE): Kilograms of yield increase per kilogram of nutrient uptake.
-
PE = (Y - Y₀) / (U - U₀)
-
To determine total nutrient uptake (U and U₀), the entire above-ground biomass of a representative sample of plants is harvested, dried to a constant weight, and analyzed for its nitrogen content.[5][14][23]
Assessing Soil Health
Evaluating the impact of different fertilizers on soil health is crucial for long-term sustainability. Key indicators and methods include:
-
Soil Organic Matter (SOM): Measured through loss-on-ignition or dry combustion methods.
-
Soil pH: Determined using a pH meter in a soil-water or soil-salt solution.
-
Aggregate Stability: Assessed using methods like the slake test or wet sieving to determine the soil's resistance to erosion.
-
Microbial Activity: Can be estimated through measurements of soil respiration or enzyme activity.
Signaling Pathways and Mechanisms of Action
The dual functionality of this compound as a nitrogen source and a chelating agent influences plant physiological processes through distinct signaling pathways.
Ammonium Signaling
Ammonium itself acts as a signaling molecule in plants, influencing root architecture and gene expression.
External ammonium is taken up by ammonium transporters (AMTs). The internal ammonium is then assimilated into amino acids. Ammonium also acts as a signal, leading to changes in cytosolic pH and gene expression, which in turn affect the root system architecture.
Gluconate Chelation and Micronutrient Uptake
The gluconate molecule acts as a natural chelating agent, forming stable complexes with positively charged micronutrient ions. This process enhances their solubility and facilitates their uptake by the plant.
In the soil, gluconate chelates micronutrient cations, forming a neutrally charged complex. This complex can more easily approach the negatively charged root surface, overcoming charge repulsion and enhancing the uptake of the micronutrient into the plant.
Conclusion and Future Directions
This compound presents a promising, albeit under-researched, alternative to conventional nitrogen fertilizers. Its dual role as a nitrogen source and a natural chelating agent offers potential benefits for crop nutrition and stress tolerance. The available experimental data, particularly in maize under salt stress, indicates a clear advantage over simple ammonium salts.
However, the lack of comprehensive, publicly available data on its cost-effectiveness across a range of crops and conditions is a significant barrier to its widespread adoption. Future research should focus on:
-
Direct Comparative Field Trials: Conducting large-scale, multi-location field trials that compare this compound with urea, ammonium nitrate, ammonium sulfate, and other chelated nitrogen sources. These trials should measure crop yield, nutrient use efficiency, and economic returns.
-
Cost-Benefit Analysis: A thorough economic analysis based on the bulk pricing of agricultural-grade this compound is essential to determine its viability for farmers.
-
Optimizing Application: Research is needed to determine the optimal application rates, timing, and methods (soil vs. foliar) for different crops and soil types.
-
Long-Term Soil Health: Studies on the long-term effects of this compound on soil health, including microbial communities and nutrient cycling, would be valuable.
By addressing these research gaps, a clearer picture of the true cost-benefit profile of this compound in modern agriculture will emerge, enabling more informed decisions for sustainable crop production.
References
- 1. This compound | 19222-41-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 19222-41-4 [smolecule.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. keyplex.com [keyplex.com]
- 5. indiamart.com [indiamart.com]
- 6. indiamart.com [indiamart.com]
- 7. customhydronutrients.com [customhydronutrients.com]
- 8. agmanager.info [agmanager.info]
- 9. Fertilizer Reckoning for the Mathematically Challenged (Purdue Univ.) [agry.purdue.edu]
- 10. Nitrogen Interactive | Cost Comparison Example [scienceofagriculture.org]
- 11. researchgate.net [researchgate.net]
- 12. anandagrocare.com [anandagrocare.com]
- 13. New study finds foliar fertilizers rarely increase soybean yield [blog-crop-news.extension.umn.edu]
- 14. Nitrogen Use Efficiency Definition, Nitrogen Use Efficiency Defined [nue.okstate.edu]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. soybeanscienceforsuccess.org [soybeanscienceforsuccess.org]
- 17. Results of Foliar Fertilizer Application in Soybean | NDSU Agriculture [ndsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. This compound - CAS 10361-31-6 - City Chemical LLC. [citychemical.com]
- 20. psla.umd.edu [psla.umd.edu]
- 21. repository.cimmyt.org [repository.cimmyt.org]
- 22. mdpi.com [mdpi.com]
- 23. pjoes.com [pjoes.com]
Comparative Efficacy of Gluconate Salts in Enhancing Plant Stress Tolerance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different gluconate salts—specifically zinc, copper, manganese, and calcium gluconate—on the stress tolerance of plants. The information is compiled from various studies to offer a comprehensive overview supported by experimental data. Gluconate salts are increasingly recognized for their high bioavailability and efficiency in nutrient delivery, making them promising agents for mitigating the adverse effects of abiotic stresses such as drought and salinity.
Comparative Performance Data
The application of various gluconate salts has been shown to positively influence plant growth and yield, particularly under stress conditions. The following tables summarize quantitative data from studies comparing the effects of different gluconate salts.
Table 1: Effect of Different Gluconate Salts on Growth and Yield Parameters in Bt-Cotton
| Treatment | Plant Height (cm) | Number of Leaves | Leaf Area (cm²) | Boll Weight (g) | Yield per Plant (g) |
| Control | 52.30 | 66.50 | 20.75 | 2.08 | - |
| Zinc Gluconate | 65.55 | 121.00 | 29.50 | 3.43 | 133.77 |
| Manganese Gluconate | - | - | - | - | - |
| Copper Gluconate | - | - | - | - | - |
| Calcium Gluconate | - | - | - | - | - |
Data synthesized from a study on foliar feeding of gluconate and EDTA chelated nutrients. Note: The study prioritized comparing gluconates with EDTA chelates and a combination of all gluconates, hence some individual data points for Mn, Cu, and Ca gluconates are not available in the cited source.
Table 2: Comparative Effects of Metal Ions (as various salts) on Plant Stress Indicators
This table provides a broader view by including data on the effects of the respective metal ions from various studies, which can infer the potential efficacy of their gluconate forms.
| Metal Ion | Stress Type | Plant Species | Key Findings | Reference |
| Zinc (Zn) | Drought | Wheat | Foliar application of 10 mM Zn increased grain yield and antioxidant enzyme activities (CAT, SOD, POD).[1] | [1] |
| Copper (Cu) | Salinity | Lettuce | Foliar application of 25 mg/L CuSO₄ increased fresh weight by 40% under 100 mM NaCl stress.[2] | [2] |
| Manganese (Mn) | Salinity | Grapevine | Application of 1 ppm Mn increased chlorophyll a content by 10-18% under salinity stress.[3] | [3] |
| Calcium (Ca) | Salinity | Fescue | 10 mmol/L CaCl₂ increased germination percentage under 10 dS/m salinity.[4] | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the comparative effects of gluconate salts on plant stress tolerance.
1. Plant Material and Growth Conditions:
-
Plant Species: Select a suitable model plant (e.g., Arabidopsis thaliana) or a crop species of interest (e.g., wheat, maize, tomato).
-
Growth Medium: Plants can be grown hydroponically in a nutrient solution (e.g., Hoagland solution) or in pots with a suitable substrate like soil or a sand-perlite mixture.
-
Environmental Conditions: Maintain controlled conditions in a growth chamber or greenhouse, such as a 16/8 hour light/dark cycle, temperature of 22-25°C, and relative humidity of 60-70%.
2. Stress and Gluconate Treatments:
-
Stress Induction:
-
Drought Stress: Induce drought by withholding water until the soil water content reaches a predetermined level (e.g., 40% of water holding capacity) or by adding an osmotic agent like polyethylene glycol (PEG) to the hydroponic solution.[1]
-
Salinity Stress: Apply salinity stress by adding NaCl to the nutrient solution to achieve the desired concentration (e.g., 100 mM).[2]
-
-
Gluconate Application:
-
Prepare stock solutions of Zinc Gluconate, Copper Gluconate, Manganese Gluconate, and Calcium Gluconate.
-
Apply the gluconate solutions as a foliar spray at specified concentrations (e.g., 5-15 mM for Zinc Gluconate) at a particular growth stage (e.g., tillering and booting stage for wheat).[1][5] A control group should be sprayed with deionized water.
-
3. Measurement of Stress Tolerance Parameters:
-
Growth and Biomass: Measure plant height, root length, and fresh and dry weight of shoots and roots at the end of the experimental period.
-
Physiological Parameters:
-
Chlorophyll Content: Measure using a chlorophyll meter or by solvent extraction and spectrophotometry.
-
Relative Water Content (RWC): Calculated as: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.
-
Gas Exchange Parameters: Measure stomatal conductance, transpiration rate, and net photosynthetic rate using an infrared gas analyzer.[1]
-
-
Biochemical Parameters:
-
Antioxidant Enzyme Activity: Assay the activities of superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) from leaf extracts using established spectrophotometric methods.[1]
-
Proline Content: Determine proline concentration as an indicator of osmotic stress.
-
Malondialdehyde (MDA) Content: Measure MDA levels as an indicator of lipid peroxidation and membrane damage.
-
Signaling Pathways and Mechanisms of Action
The application of gluconate salts can enhance plant stress tolerance by modulating various signaling pathways. The metal ions delivered by the gluconate chelates play crucial roles as cofactors for enzymes and as signaling molecules themselves.
General Abiotic Stress Signaling: Abiotic stress triggers a cascade of events starting from signal perception at the cell membrane, leading to the production of secondary messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺). These messengers activate downstream signaling pathways, such as mitogen-activated protein kinase (MAPK) cascades, which ultimately regulate the expression of stress-responsive genes.
Calcium Signaling Pathway (SOS Pathway for Salinity Stress): Calcium is a crucial second messenger in plant responses to abiotic stress.[6][7] Under high salinity, there is an increase in cytosolic Ca²⁺, which is sensed by the Salt Overly Sensitive 3 (SOS3) protein. SOS3 then activates the SOS2 kinase, which in turn activates the SOS1 Na⁺/H⁺ antiporter to extrude excess sodium ions from the cell, thereby mitigating ionic stress.[8] The application of calcium gluconate can potentially enhance this pathway by providing a readily available source of calcium.
References
- 1. Foliar application of zinc improves morpho-physiological and antioxidant defense mechanisms, and agronomic grain biofortification of wheat (Triticum aestivum L.) under water stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-based materials mitigate salinity stress in hydroponically grown lettuce (Lactuca sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Transcriptome Analysis Reveals the Mechanisms Underlying Differences in Salt Tolerance Between indica and japonica Rice at Seedling Stage [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Foliar application of zinc improves morpho-physiological and antioxidant defense mechanisms, and agronomic grain biofortification of wheat (Triticum aestivum L.) under water stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Calcium-Mediated Abiotic Stress Signaling in Roots [frontiersin.org]
- 8. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
Ammonium Gluconate: A Comparative Analysis of its Role in Enhancing Plant Antioxidant Enzyme Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ammonium gluconate's efficacy in enhancing plant antioxidant enzyme activity against other alternatives, supported by experimental data and detailed protocols.
This compound, a compound that provides both organic carbon and nitrogen, has demonstrated a significant role in bolstering plant defense mechanisms, particularly by enhancing the activity of antioxidant enzymes.[1] This is crucial for plant survival and growth, especially under abiotic stress conditions such as high salinity, which can lead to oxidative damage.[2] This guide delves into the validation of this compound's function, compares it with other biostimulants, and provides the necessary experimental frameworks for its evaluation.
Comparative Performance of this compound
This compound's primary benefit lies in its dual-nutrient supply, which appears to synergistically improve plant resilience. Studies on maize seedlings under NaCl stress have shown that treatment with this compound leads to higher activity of crucial antioxidant enzymes like catalase (CAT) and peroxidase (POD) when compared to untreated plants or those treated with ammonium carbonate.[1] This suggests that the gluconate component plays a vital role in the observed stress mitigation.
While other biostimulants like chitosan, amino acids, seaweed extracts, ascorbic acid, and salicylic acid are also known to enhance antioxidant enzyme activity, the comprehensive nutritional benefit of this compound sets it apart.[3][4] The following table summarizes the comparative effects of these compounds on antioxidant enzyme activity.
Quantitative Data Summary
Table 1: Comparison of this compound with Other Biostimulants on Antioxidant Enzyme Activity in Plants Under Abiotic Stress
| Biostimulant | Plant Species | Stress Condition | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Peroxidase (POD) Activity | Reference |
| This compound | Maize (Zea mays L.) | NaCl Stress | Not Reported | Increased | Increased | [1] |
| This compound | Crops (General) | Salt Stress | Not Reported | Enhanced | Enhanced | [2] |
| Chitosan | Oregano | Water Shortage | Increased | Increased | Increased (Ascorbate Peroxidase) | [3] |
| Seaweed Extract | Oregano | Water Shortage | Increased | Increased | Increased (Ascorbate Peroxidase) | [3] |
| Salicylic Acid | General | Abiotic Stress | Boosted | Boosted | Boosted | [3] |
| Amino Acids | General | Abiotic Stress | Enhanced | Enhanced | Enhanced | [4] |
Note: "Increased" or "Enhanced" indicates a positive effect on enzyme activity as reported in the cited literature. Specific quantitative values can vary significantly based on experimental conditions.
Experimental Protocols
To validate the role of this compound and compare its efficacy, standardized experimental protocols for measuring antioxidant enzyme activity are essential.
Sample Preparation
-
Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in an extraction buffer (e.g., 0.2 M phosphate buffer, pH 7.0) on ice.[5]
-
Centrifuge the homogenate at high speed (e.g., 12,000 g) at 4°C for a specified time (e.g., 20 minutes).[5]
-
Collect the supernatant, which contains the crude enzyme extract, for subsequent assays.
Superoxide Dismutase (SOD) Activity Assay
The activity of SOD is commonly measured using the nitroblue tetrazolium (NBT) photochemical assay.[6]
-
Principle: SOD inhibits the photochemical reduction of NBT to formazan. The degree of inhibition is proportional to the SOD activity.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, methionine, NBT, EDTA, and riboflavin.
-
Procedure:
-
Add a small volume of the enzyme extract to the reaction mixture.
-
Expose the mixture to a light source (e.g., fluorescent lamp) for a set period (e.g., 15-20 minutes) to initiate the photochemical reaction.
-
Measure the absorbance of the resulting formazan at 560 nm using a spectrophotometer.
-
A control reaction without the enzyme extract is run simultaneously.
-
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
Catalase (CAT) Activity Assay
CAT activity is often determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).[5][6]
-
Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The decrease in H₂O₂ concentration is measured over time.
-
Reaction Mixture: A simple mixture of phosphate buffer and a known concentration of H₂O₂.
-
Procedure:
-
Add the enzyme extract to the reaction mixture to initiate the reaction.
-
Measure the decrease in absorbance at 240 nm at regular intervals (e.g., every 30 seconds for 3 minutes) as H₂O₂ is consumed.
-
-
Calculation: CAT activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂. One unit of CAT activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[6]
Peroxidase (POD) Activity Assay
POD activity is frequently assayed using a substrate like guaiacol.[5]
-
Principle: In the presence of H₂O₂, POD catalyzes the oxidation of guaiacol, leading to the formation of a colored product (tetraguaiacol).
-
Reaction Mixture: Contains phosphate buffer, guaiacol, and H₂O₂.
-
Procedure:
-
Add the enzyme extract to the reaction mixture.
-
Monitor the increase in absorbance at 470 nm over time as the colored product is formed.
-
-
Calculation: POD activity is calculated from the rate of increase in absorbance. One unit of POD activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.[5]
Signaling Pathways and Experimental Workflow
The application of this compound under stress conditions is thought to trigger a signaling cascade that upregulates the expression and activity of antioxidant enzymes. While the precise pathway for this compound is an active area of research, a plausible model based on known stress responses is presented below.
Caption: Proposed signaling pathway for this compound-mediated stress tolerance.
The experimental workflow to validate these effects follows a logical progression from treatment to analysis.
Caption: General experimental workflow for comparative analysis.
References
- 1. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108424318B - this compound preparation for improving salt stress resistance of crops and preparation method and application thereof - Google Patents [patents.google.com]
- 3. The Role of Stress Modifier Biostimulants on Adaptive Strategy of Oregano Plant for Increasing Productivity under Water Shortage | MDPI [mdpi.com]
- 4. Frontiers | Pure Organic Active Compounds Against Abiotic Stress: A Biostimulant Overview [frontiersin.org]
- 5. CN101870998B - Method for detecting activity of plant superoxide dismutase, catalase and peroxidase - Google Patents [patents.google.com]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ammonium Gluconate: A Guide for Laboratory Professionals
The disposal of ammonium gluconate, a water-soluble, white crystalline solid, requires careful consideration of safety, environmental impact, and regulatory compliance. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting, catering to researchers, scientists, and drug development professionals. The primary and most strongly recommended method of disposal is through a licensed professional waste disposal service.
Immediate Safety Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust particles.
Primary Disposal Method: Professional Waste Management
Disposing of this compound through a licensed professional waste disposal service is the recommended and most compliant method. This ensures that the waste is managed in accordance with federal, state, and local environmental regulations.
Step-by-Step Procedure for Professional Disposal:
-
Segregation and Labeling:
-
Collect waste this compound, including any contaminated materials, in a designated, leak-proof container that is compatible with the chemical.
-
Clearly label the container as "Hazardous Waste" and specify the contents: "this compound." Include the date of accumulation.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Contacting a Licensed Waste Disposal Service:
-
Engage a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a record of all hazardous waste generated and disposed of, in compliance with your institution's policies and regulatory requirements.
-
Limited Secondary Option: Drain Disposal (with significant restrictions)
While not the preferred method, drain disposal of very small quantities of dilute, aqueous solutions of this compound may be permissible in some jurisdictions, but only after a thorough evaluation and confirmation with local authorities. This method carries a higher risk of environmental impact and non-compliance if not executed properly. The effect of low concentrations of this compound on aquatic life is not well-documented, and caution is therefore advised.[1]
Prerequisites for Considering Drain Disposal:
-
Regulatory Verification: Before proceeding, you must contact your local Publicly Owned Treatment Works (POTW) or equivalent municipal wastewater authority to confirm that drain disposal of small quantities of this compound is permitted.[2] Many jurisdictions have strict rules against the drain disposal of chemicals.[3][4][5]
-
Sewer System Confirmation: Ensure that your laboratory's drains are connected to a sanitary sewer system that leads to a wastewater treatment plant, not a storm sewer that discharges directly into the environment.[2][6]
-
Risk Assessment: Evaluate the concentration and volume of the this compound solution. This option should only be considered for trace amounts in aqueous solutions that are not contaminated with other hazardous materials.
Step-by-Step Procedure for Limited Drain Disposal:
-
Dilution: The solution must be highly diluted. A general guideline for drain disposal of permissible chemicals is to flush with at least 100 times its volume in water.[2]
-
Neutralization: While this compound solutions are generally close to neutral, it is good practice to check the pH and ensure it is between 5.5 and 9.5 before disposal.[6]
-
Controlled Discharge: Slowly pour the dilute solution down the drain, followed by a copious amount of cold water to ensure it is thoroughly flushed through the plumbing system.[6] This should ideally be done in a sink within a fume hood.
-
Record Keeping: Maintain a log of all substances disposed of via the drain, including the chemical name, quantity, and date of disposal.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for drain disposal found in laboratory waste guidelines. It is critical to note that these are not specific to this compound and are provided for context only. Always defer to local regulations and the guidance of your institution's Environmental Health and Safety (EHS) department.
| Parameter | General Guideline | Source Context |
| Daily Quantity Limit | Up to 100g or 100ml per discharge | For materials deemed safe for drain disposal by the institution.[6] |
| Dilution Ratio | Flush with at least 100-fold excess of water | A common recommendation to minimize concentration in the wastewater system.[2][6] |
| pH Range | Between 5.5 and 9.5 | For aqueous solutions to be discharged into the sanitary sewer.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. kingcounty.gov [kingcounty.gov]
- 6. bsu.edu [bsu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ammonium Gluconate
For laboratory professionals, ensuring safety during chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the use of Ammonium Gluconate, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols to support your research and development endeavors.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1] |
| Skin Protection | Impervious gloves (such as nitrile or rubber) and protective clothing are necessary to prevent skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator for nuisance dust is recommended, especially in areas with inadequate ventilation or when dust is generated.[3][4] |
Procedural Guidance for Safe Handling and Operations
Adherence to proper handling procedures is crucial for a safe laboratory environment. The following step-by-step guidance outlines the operational workflow for handling this compound.
1. Engineering Controls and Ventilation:
-
Always handle this compound in a well-ventilated area.[5]
-
For procedures that may generate dust, use a chemical fume hood to keep airborne concentrations below exposure limits.[6][5]
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[5]
2. Safe Handling Practices:
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Prevent contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
-
Wash hands thoroughly after handling the substance.[5]
3. Storage:
Emergency and First Aid Protocols
In the event of an exposure, immediate and appropriate first aid is critical.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[6][3][4]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: If the substance comes into contact with skin, wash the affected area with soap and water.[6] Remove any contaminated clothing.[3]
-
Ingestion: If swallowed and the person is conscious, have them drink water or milk. Do not induce vomiting.[3] Seek immediate medical attention.
Spill and Disposal Management Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe work environment.
1. Accidental Release Measures:
-
In the event of a spill, wear appropriate personal protective equipment, including a respirator, gloves, and eye protection.[6]
-
Keep unprotected individuals away from the spill area.[6]
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
Ventilate the area and wash the spill site after the material has been collected.[2]
2. Disposal Plan:
-
All waste containing this compound should be considered chemical waste.
-
Dispose of the waste in a manner that is consistent with federal, state, and local environmental regulations.[6]
-
Contact a licensed professional waste disposal service for proper disposal.[6]
-
Do not dispose of chemical waste down the drain or in the regular trash.[7]
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. philasd.org [philasd.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. This compound | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
